Product packaging for Citiolone(Cat. No.:CAS No. 1195-16-0)

Citiolone

Número de catálogo: B1669098
Número CAS: 1195-16-0
Peso molecular: 159.21 g/mol
Clave InChI: NRFJZTXWLKPZAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-(2-oxo-3-thiolanyl)acetamide is a N-acyl-amino acid.
CITIOLONE is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to cpd without isomeric designation;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2S B1669098 Citiolone CAS No. 1195-16-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2-oxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFJZTXWLKPZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045888
Record name Citiolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-16-0, 17896-21-8
Record name Citiolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citiolone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citiolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name citiolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name citiolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(tetrahydro-2-oxo-3-thienyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citiolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(tetrahydro-2-oxothienyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITIOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of Action of Citiolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citiolone, chemically known as N-acetyl-homocysteine-thiolactone, is a derivative of the amino acid homocysteine.[1][2] It is a multifaceted compound utilized therapeutically for its hepatoprotective and mucolytic properties.[3][4] Emerging research has also highlighted its potential as a neuroprotective agent. The core mechanism of action of this compound is intrinsically linked to its potent antioxidant capabilities and its ability to modulate the cellular redox environment. This technical guide provides an in-depth exploration of the biochemical pathways, molecular interactions, and cellular effects that define this compound's pharmacological activity, intended for researchers, scientists, and professionals in drug development.

Core Mechanism 1: Antioxidant Activity and Redox Modulation

The primary therapeutic effects of this compound stem from its significant impact on cellular defense systems against oxidative stress. This is achieved through a combination of direct free radical scavenging and indirect enhancement of endogenous antioxidant systems.

1.1. Modulation of Glutathione (GSH) Metabolism

A pivotal aspect of this compound's mechanism is its ability to bolster the intracellular levels of glutathione (GSH), a critical tripeptide antioxidant essential for detoxification and cellular protection.[3]

  • Indirect Enhancement of GSH Levels: Unlike direct cysteine precursors like N-acetylcysteine (NAC), this compound is proposed to act indirectly. Its inherent thiolactone ring structure is believed to preserve sulfhydryl (SH) radicals and GSH. This action enhances the synthesis and availability of glutathione. Experimental studies using human dermal fibroblasts have demonstrated that treatment with this compound leads to a significant increase in intracellular GSH levels compared to control cells.

  • Hepatoprotective Role: In liver cells, this enhancement of GSH synthesis is a key mechanism for its hepatoprotective effects, as it plays a crucial role in reducing oxidative stress and detoxifying harmful substances that can lead to cellular damage.

cluster_this compound This compound Action cluster_cellular Cellular Redox Homeostasis This compound This compound (N-acetyl-homocysteine-thiolactone) thiolactone Thiolactone Ring This compound->thiolactone Mediated by sh_radicals Sulfhydryl (SH) Radicals thiolactone->sh_radicals Indirectly Preserves gsh Glutathione (GSH) (Enhanced Synthesis) sh_radicals->gsh Supports Synthesis detox Detoxification & Cellular Protection gsh->detox Promotes oxidative_stress Oxidative Stress (e.g., Free Radicals) gsh->oxidative_stress Reduces

Caption: this compound's proposed mechanism for enhancing glutathione (GSH) levels.

1.2. Direct Free Radical Scavenging & Enzyme Modulation

This compound also functions as a direct antioxidant and influences the activity of key antioxidant enzymes.

  • Direct Scavenging: The compound is a potent scavenger of free radicals, with studies highlighting its ability to directly neutralize reactive species, including hydroxyl radicals.

  • Enhancement of Superoxide Dismutase (SOD) Activity: Research indicates that this compound can activate or enhance the activity of superoxide dismutase (SOD), a critical enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules. This action contributes significantly to the cellular defense against oxidative damage.

  • Effect on Catalase: While activation of SOD is observed, some studies have not detected a similar enhancing effect of this compound on catalase activity.

cluster_ros Reactive Oxygen Species (ROS) Cascade cluster_defense Antioxidant Defense ros_source Cellular Metabolism & External Toxins o2_radical Superoxide Radical (O2•−) ros_source->o2_radical h2o2 Hydrogen Peroxide (H2O2) o2_radical->h2o2 Via SOD oh_radical Hydroxyl Radical (•OH) h2o2->oh_radical Fenton Reaction h2o H2O + O2 h2o2->h2o Via Catalase (Effect of this compound unclear) This compound This compound This compound->oh_radical Directly Scavenges sod Superoxide Dismutase (SOD) This compound->sod Activates / Enhances catalase Catalase

Caption: this compound's role in enzymatic and direct antioxidant pathways.

Core Mechanism 2: Neuroprotection

This compound has demonstrated significant neuroprotective properties, particularly in models of neurotoxicity.

  • Inhibition of Toxin-Induced Damage: In vitro experiments using SH-SY5Y neuroblastoma cells show that this compound effectively mitigates neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.

  • Reduction of Hydrogen Peroxide: A key mechanism in its neuroprotective action is the ability to block the generation of hydrogen peroxide (H₂O₂) mediated by toxins like 6-OHDA. This effect was observed to be dose-dependent.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's bioactivity from experimental studies.

ParameterValueModel SystemTherapeutic AreaSource
EC₅₀ 2.96 ± 0.7 mMSH-SY5Y Neuroblastoma CellsNeuroprotection (inhibition of 6-OHDA-induced neurotoxicity)

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Activity against 6-OHDA-Induced Toxicity

This protocol outlines the methodology used to determine the neuroprotective effects of this compound.

  • Objective: To quantify the ability of this compound to protect neuronal cells from 6-OHDA-induced cytotoxicity and to measure its effect on reactive oxygen species generation.

  • Materials:

    • Cell Line: SH-SY5Y human neuroblastoma cells.

    • Reagents: Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), penicillin-streptomycin, this compound, 6-hydroxydopamine (6-OHDA), reagents for cell viability assay (e.g., MTT or WST-1), reagents for H₂O₂ measurement (e.g., DCFH-DA).

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂) to approximately 80% confluency.

    • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before introducing the neurotoxin.

    • Induction of Neurotoxicity: Add a fixed concentration of 6-OHDA (predetermined to cause significant cell death) to the wells, including those pre-treated with this compound and control wells.

    • Incubation: Incubate the plates for 24 hours.

    • Cell Viability Assay: Add MTT or a similar viability reagent to each well and incubate as required. Measure the absorbance at the appropriate wavelength to quantify cell viability.

    • H₂O₂ Measurement: In a parallel experiment, treat cells as described above. Before the end of the incubation period, load cells with a fluorescent probe like DCFH-DA. Measure the fluorescence intensity to quantify the intracellular levels of H₂O₂.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the EC₅₀ value for this compound. Compare H₂O₂ levels between control, 6-OHDA-only, and this compound + 6-OHDA groups using statistical analysis (e.g., ANOVA).

start Start: Culture SH-SY5Y Cells in 96-well plates pretreat Pre-treat with varying concentrations of this compound start->pretreat induce Induce Toxicity: Add 6-OHDA pretreat->induce incubate Incubate for 24h induce->incubate endpoint Endpoint Measurement incubate->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability Assay 1 h2o2 H2O2 Measurement (e.g., DCFH-DA) endpoint->h2o2 Assay 2 analysis Data Analysis: Calculate EC50 & Compare H2O2 levels viability->analysis h2o2->analysis end End analysis->end

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels in Fibroblasts

This protocol is based on studies demonstrating this compound's effect on GSH synthesis.

  • Objective: To determine the effect of this compound treatment on the intracellular concentration of glutathione (GSH) in human dermal fibroblasts.

  • Materials:

    • Cell Line: Human Dermal Fibroblasts (HDFs).

    • Reagents: Cell culture medium, FBS, antibiotics, this compound, phosphate-buffered saline (PBS), lysis buffer, reagents for a commercial GSH assay kit (e.g., based on Ellman's reagent, DTNB).

  • Methodology:

    • Cell Culture: Grow HDFs in appropriate culture flasks until they reach near-confluency.

    • Treatment: Expose the cells to a specified concentration of this compound or vehicle control for a defined time period (e.g., 24-48 hours).

    • Cell Harvesting: Wash the cells with cold PBS, then detach and collect them (e.g., by trypsinization or scraping).

    • Cell Lysis: Lyse the collected cell pellets using a suitable lysis buffer on ice to release intracellular contents. Centrifuge to remove cellular debris.

    • GSH Assay: Use a commercial colorimetric or fluorometric assay kit to measure the GSH concentration in the supernatant (cell lysate). This typically involves a reaction where GSH reduces a chromogen, leading to a measurable color change.

    • Protein Quantification: Measure the total protein concentration in the lysate (e.g., using a BCA assay) to normalize the GSH levels.

  • Data Analysis: Express GSH levels as nmol of GSH per mg of total protein. Compare the normalized GSH levels between this compound-treated and control cells using a statistical test (e.g., t-test).

Conclusion

The mechanism of action of this compound is robust and centered on the mitigation of oxidative stress. It functions through a dual approach: indirectly enhancing the synthesis of the master antioxidant glutathione and directly scavenging harmful free radicals while boosting the activity of protective enzymes like SOD. These foundational antioxidant properties underpin its observed therapeutic efficacy in hepatoprotection and neuroprotection. The detailed experimental protocols provided serve as a framework for further investigation into the precise molecular targets and broader applications of this versatile compound.

References

Citiolone's Role in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, chemically known as N-acetyl-L-homocysteine thiolactone, is a molecule recognized for its significant hepatoprotective and antioxidant properties. Its primary mechanism of action revolves around its role as a potent sulfhydryl group donor, which directly influences intracellular redox homeostasis. This technical guide provides an in-depth exploration of this compound's engagement with cellular signaling pathways, with a primary focus on its well-established role in the antioxidant defense system and emerging, yet less defined, connections to other signaling cascades. Quantitative data, detailed experimental methodologies, and pathway visualizations are presented to offer a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: A Thiol Donor and Glutathione Precursor

This compound's principal biochemical function is to provide a readily available source of sulfhydryl (-SH) groups. Its thiolactone ring is hydrolyzed intracellularly, releasing N-acetyl-homocysteine, which can then be further processed to yield cysteine. Cysteine is a rate-limiting amino acid for the synthesis of glutathione (GSH), a critical endogenous antioxidant. By augmenting the intracellular cysteine pool, this compound enhances GSH synthesis, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophilic compounds.[1]

Modulation of the Nrf2 Antioxidant Response Pathway

The most substantiated signaling pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

This compound's role as a thiol donor and its impact on GSH homeostasis strongly suggest its activity as an activator of the Nrf2 pathway. By influencing the intracellular redox state, this compound likely promotes the dissociation of Nrf2 from Keap1, leading to the upregulation of Nrf2-dependent genes. These include key enzymes in glutathione synthesis and metabolism, such as glutamate-cysteine ligase (GCL), and other antioxidant enzymes like heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cysteine Cysteine This compound->Cysteine Hydrolysis GSH GSH Synthesis Cysteine->GSH ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to TargetGenes Target Gene Expression (e.g., GCL, HO-1) ARE->TargetGenes Activates

This compound's proposed mechanism via the Nrf2 signaling pathway.

Potential Involvement in Other Signaling Pathways

While the evidence is less direct, some studies suggest potential interactions between this compound and other key cellular signaling pathways.

  • NF-κB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of NF-κB. By mitigating ROS levels, this compound may indirectly suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. However, direct experimental evidence demonstrating this compound's specific inhibition of IκB kinase or NF-κB nuclear translocation is currently limited.

  • MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can modulate MAP kinase signaling. While studies on related thiol-containing compounds suggest a potential for interaction, direct evidence of this compound's specific effects on the phosphorylation and activity of MAP kinase pathway components is not well-documented.

Quantitative Data on this compound's Bioactivity

Quantitative data on this compound's specific effects on signaling pathways are sparse. However, its neuroprotective efficacy has been quantified:

Biological Activity Cell Line Assay Condition EC50 Value Reference(s)
Inhibition of NeurotoxicitySH-SY5Y neuroblastoma cells6-hydroxydopamine (6-OHDA)-induced neurotoxicity2.96 ± 0.7 mM[1]

Detailed Experimental Protocols

While specific protocols for this compound are not widely published, the following provides a detailed, representative methodology for investigating the effect of a compound like this compound on the Nrf2 signaling pathway.

Experimental Protocol: Investigating Nrf2 Pathway Activation

Objective: To determine if this compound activates the Nrf2 signaling pathway in a cellular model (e.g., HepG2 human liver cancer cells).

a) Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 12-well plates for RNA extraction).

  • Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (e.g., sulforaphane).

b) Western Blot for Nrf2 Nuclear Translocation:

  • Nuclear and Cytoplasmic Fractionation: Following treatment, wash cells with ice-cold PBS and lyse using a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use Lamin B as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.

c) Quantitative Real-Time PCR (qPCR) for Target Gene Expression:

  • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a suitable RNA isolation kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for Nrf2 target genes (e.g., HMOX1, GCLC, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Experimental_Workflow cluster_protein Protein Analysis cluster_rna Gene Expression Analysis start Start: Cell Culture (e.g., HepG2) treatment Treat with this compound (Dose- and Time-Response) start->treatment harvest Harvest Cells treatment->harvest frac Nuclear/Cytoplasmic Fractionation harvest->frac rna_ext Total RNA Extraction harvest->rna_ext quant_prot Protein Quantification (BCA Assay) frac->quant_prot wb Western Blot quant_prot->wb nrf2_detect Detect Nuclear Nrf2 wb->nrf2_detect cdna cDNA Synthesis rna_ext->cdna qpcr qPCR cdna->qpcr gene_exp Analyze Target Gene Expression (HO-1, GCLC) qpcr->gene_exp

A general experimental workflow for investigating Nrf2 pathway activation.

Conclusion and Future Directions

This compound's established role as a precursor for glutathione synthesis firmly places it as a modulator of the Nrf2 antioxidant signaling pathway. This mechanism underpins its observed hepatoprotective and neuroprotective effects. While its chemical properties suggest a potential to influence other redox-sensitive pathways like NF-κB and MAP kinase, direct experimental validation is currently lacking and warrants further investigation. Future research should focus on detailed molecular studies to elucidate the precise interactions of this compound with these pathways, utilizing techniques such as those outlined in this guide. A deeper understanding of this compound's full spectrum of cellular signaling modulation will be crucial for the development of novel therapeutic strategies targeting diseases with an underlying oxidative stress component.

References

Biochemical Properties of Citiolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, a derivative of the amino acid homocysteine, is a multifaceted compound with significant therapeutic potential, primarily attributed to its robust biochemical properties. This technical guide provides a comprehensive overview of the core biochemical characteristics of this compound, focusing on its antioxidant, neuroprotective, and hepatoprotective mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Core Biochemical Properties

This compound's primary biochemical functions revolve around its potent antioxidant and cytoprotective activities. These properties are intrinsically linked to its influence on cellular redox homeostasis, particularly through the modulation of glutathione (GSH) metabolism and the activity of key antioxidant enzymes.

Antioxidant and Free Radical Scavenging Activity

This compound is an effective free radical scavenger, capable of directly neutralizing reactive oxygen species (ROS), including hydroxyl radicals.[1] Its antioxidant capacity is also demonstrated by its ability to enhance the activity of crucial antioxidant enzymes. Studies have shown that this compound can increase the activity of superoxide dismutase (SOD), catalase, and glutathione peroxidase.[1]

Modulation of Glutathione Metabolism

A central aspect of this compound's biochemical profile is its ability to enhance the synthesis and preservation of glutathione (GSH), a critical intracellular antioxidant.[1] Unlike N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis, this compound is thought to indirectly preserve sulfhydryl (SH) groups and GSH through a mechanism involving its thiolactone ring structure.[1] This modulation of GSH levels is a key contributor to its protective effects against oxidative stress-induced cellular damage.

Neuroprotective Effects

In vitro studies have demonstrated this compound's neuroprotective properties against toxins such as 6-hydroxydopamine (6-OHDA).[1] This protection is linked to its ability to mitigate oxidative stress and reduce the generation of reactive oxygen species.

Hepatoprotective and Mucolytic Properties

This compound has been investigated for its therapeutic potential in liver conditions, with clinical trials showing improvements in liver function tests in patients with chronic hepatitis. This hepatoprotective effect is largely attributed to its antioxidant properties and its role in maintaining GSH levels in liver cells. Additionally, this compound is recognized for its mucolytic properties, where it can reduce the viscosity of mucus.

Quantitative Data

The following table summarizes the available quantitative data on the biochemical properties of this compound.

ParameterValueCell/Model SystemSource
EC50 for inhibition of 6-OHDA-induced neurotoxicity 2.96 ± 0.7 mMSH-SY5Y cells

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the biochemical properties of this compound.

Measurement of Glutathione (GSH) Levels

Principle: The enzymatic recycling assay is a common method for quantifying total glutathione (GSH + GSSG). GSH is oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. GSSG is then recycled back to GSH by glutathione reductase, allowing for signal amplification.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in a suitable buffer containing a deproteinizing agent (e.g., 5% 5-sulfosalicylic acid).

    • Centrifuge to remove precipitated proteins and collect the supernatant.

  • Assay Procedure:

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.

    • Add the prepared sample supernatant to the reaction mixture.

    • Initiate the reaction by adding glutathione reductase.

    • Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of GSH.

    • Determine the GSH concentration in the samples by comparing their reaction rates to the standard curve.

Assay for Superoxide Dismutase (SOD) Activity

Principle: SOD activity is often measured using an indirect assay based on the inhibition of the reduction of a detector molecule by superoxide radicals. A common method utilizes the xanthine/xanthine oxidase system to generate superoxide, and nitroblue tetrazolium (NBT) as the detector. SOD in the sample competes with NBT for superoxide, thus inhibiting the formation of the colored formazan product.

Protocol:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in a suitable buffer.

    • Centrifuge to clarify the samples and determine the protein concentration.

  • Assay Procedure:

    • Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

    • Add a known amount of sample protein to the reaction mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at a controlled temperature and stop the reaction after a defined time.

  • Quantification:

    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

    • Calculate the percentage of inhibition of NBT reduction by the sample compared to a control without the sample.

    • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Signaling Pathways and Mechanisms of Action

The cytoprotective effects of this compound are mediated through its influence on key cellular signaling pathways involved in the response to oxidative stress and inflammation.

Proposed Antioxidant Signaling Pathway

This compound's antioxidant effects are likely mediated through the enhancement of the cellular antioxidant defense system. By increasing the levels of GSH and the activity of SOD, this compound helps to neutralize reactive oxygen species and reduce oxidative damage.

Citiolone_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_defense Cellular Antioxidant Defense ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes This compound This compound GSH Glutathione (GSH) Synthesis/Preservation This compound->GSH Enhances SOD Superoxide Dismutase (SOD) Activity This compound->SOD Enhances GSH->ROS Neutralizes SOD->ROS Neutralizes

Proposed antioxidant mechanism of this compound.
Hypothesized Neuroprotective Signaling Pathway in 6-OHDA-Induced Toxicity

In the context of 6-OHDA-induced neurotoxicity, a model for Parkinson's disease, oxidative stress is a key driver of neuronal cell death. This compound's neuroprotective effect is hypothesized to involve the bolstering of antioxidant defenses, thereby preventing the downstream apoptotic cascade.

Citiolone_Neuroprotection_Pathway 6_OHDA 6-Hydroxydopamine (6-OHDA) ROS_Generation Increased ROS Production 6_OHDA->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis This compound This compound Antioxidant_Defense Enhanced Antioxidant Defense (↑GSH, ↑SOD) This compound->Antioxidant_Defense Promotes Antioxidant_Defense->ROS_Generation Inhibits

Hypothesized neuroprotective pathway of this compound.
Postulated Hepatoprotective Mechanism

The hepatoprotective action of this compound is believed to stem from its ability to counteract oxidative stress and inflammation in liver cells, which are common pathways of liver injury. By maintaining cellular redox balance and potentially modulating inflammatory signaling, this compound may protect hepatocytes from damage.

Citiolone_Hepatoprotection_Workflow Hepatotoxin Hepatotoxin/ Injury Oxidative_Stress_Inflammation Oxidative Stress & Inflammation Hepatotoxin->Oxidative_Stress_Inflammation Hepatocyte_Damage Hepatocyte Damage Oxidative_Stress_Inflammation->Hepatocyte_Damage This compound This compound Antioxidant_Anti_inflammatory ↑ Antioxidant Capacity (e.g., GSH) ↓ Inflammatory Mediators This compound->Antioxidant_Anti_inflammatory Induces Antioxidant_Anti_inflammatory->Oxidative_Stress_Inflammation Counteracts Hepatoprotection Hepatoprotection Antioxidant_Anti_inflammatory->Hepatoprotection

Postulated workflow of this compound's hepatoprotection.

Future Directions

While the foundational biochemical properties of this compound are established, further in-depth research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:

  • Quantitative Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and understand its bioavailability.

  • Enzyme Kinetics: Elucidating the precise kinetic parameters of this compound's interaction with antioxidant enzymes such as SOD and glutathione reductase will provide a deeper understanding of its modulatory effects.

  • Signaling Pathway Elucidation: Further research is required to definitively map the signaling pathways modulated by this compound, including its potential effects on the Nrf2 and NF-κB pathways, which are critical regulators of cellular stress responses and inflammation.

This technical guide serves as a comprehensive resource on the current understanding of the biochemical properties of this compound, providing a solid foundation for researchers and drug development professionals to build upon.

References

The Synthesis and Chemical Structure of Citiolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, chemically known as N-(2-oxothiolan-3-yl)acetamide, is a sulfur-containing heterocyclic compound with significant therapeutic interest, particularly in liver therapy and as a mucolytic agent.[1] Its mechanism of action is closely linked to its role as a cysteine prodrug, thereby facilitating the synthesis of glutathione (GSH), a critical intracellular antioxidant. This technical guide provides an in-depth overview of the synthesis of this compound, its detailed chemical structure, and the analytical methods used for its characterization. The document includes a comprehensive experimental protocol for its synthesis, tabulated quantitative data, and visualizations of the synthetic pathway, its role in glutathione metabolism, and a logical workflow for its structural elucidation.

Chemical Structure and Properties

This compound is a derivative of the amino acid homocysteine.[1][2] Its structure features a five-membered thiolactone ring with an acetamido group attached at the third position.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference
IUPAC Name N-(2-oxothiolan-3-yl)acetamide[3][4]
Synonyms N-acetyl-DL-homocysteine thiolactone, Cythiolone
CAS Number 1195-16-0, 17896-21-8
Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 109-111 °C

Synthesis of this compound

Single-Step Synthesis from D,L-Homocysteine Thiolactone Hydrochloride

This method involves the reaction of D,L-homocysteine thiolactone hydrochloride with an acylating agent in the presence of a base.

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 D,L-Homocysteine Thiolactone Hydrochloride product This compound reactant1->product + Acetyl Chloride reactant2 Acetyl Chloride reactant2->product reagent1 Triethylamine (Base) reagent2 Chloroform (Solvent) reagent3 Ice Bath (0-5 °C)

Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol

Materials:

  • D,L-homocysteine thiolactone hydrochloride

  • Acetyl chloride (or methacryloyl chloride as cited in some sources, though acetyl chloride is more direct for the named product)

  • Triethylamine

  • Chloroform

  • Hexane

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • A suspension of D,L-homocysteine thiolactone hydrochloride (e.g., 6.14 g, 0.04 mol) in chloroform (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Acetyl chloride (e.g., 3.78 mL, 0.053 mol) is added to the suspension.

  • Triethylamine (e.g., 13.4 mL, 0.096 mol) is added dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains low. The suspension will gradually turn into a reddish solution.

  • The reaction is stirred in the ice bath for 2 hours. Reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is washed twice with brine (60 mL each). The organic phase is separated, and the aqueous phase is extracted again with chloroform (60 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate and filtered.

  • The filtrate is concentrated under reduced pressure to a volume of approximately 50 mL.

  • The concentrated solution is slowly added to 100 mL of hexane with stirring to precipitate the product.

  • The resulting powder is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum for 2 hours.

Purification: For higher purity, the crude product can be recrystallized. Based on the polarity of the molecule, a solvent system such as ethanol/water or ethyl acetate/hexane would be a suitable starting point for developing a recrystallization protocol.

Yield: A typical yield for this synthesis is approximately 83.9%.

Chemical Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic and analytical techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms nmr NMR Spectroscopy (1H and 13C) synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ea Elemental Analysis synthesis->ea ms_interp Determine Molecular Weight & Fragmentation Pattern ms->ms_interp nmr_interp Identify Proton & Carbon Environments, Connectivity (2D NMR) nmr->nmr_interp ir_interp Identify Functional Groups (C=O, N-H, C-N) ir->ir_interp ea_interp Determine Empirical Formula ea->ea_interp structure Confirm Structure of this compound ms_interp->structure nmr_interp->structure ir_interp->structure ea_interp->structure Glutathione_Synthesis_Pathway cluster_this compound This compound Administration cluster_gsh_synthesis Glutathione Synthesis This compound This compound hydrolysis Hydrolysis This compound->hydrolysis nac N-acetylcysteine hydrolysis->nac deacetylation Deacetylation nac->deacetylation cysteine Cysteine deacetylation->cysteine gcl Glutamate-Cysteine Ligase (GCL) cysteine->gcl cysteine->gcl Increases Substrate Availability glutamate Glutamate glutamate->gcl gamma_gc γ-Glutamylcysteine gcl->gamma_gc gs Glutathione Synthetase (GS) gamma_gc->gs glycine Glycine glycine->gs gsh Glutathione (GSH) gs->gsh

References

Citiolone: A Technical Guide on the Homocysteine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of citiolone, a derivative of the amino acid homocysteine. It details its chemical properties, synthesis, multifaceted mechanism of action, therapeutic applications, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.

Core Chemical and Physical Properties

This compound, also known as N-acetylhomocysteine thiolactone, is a heterocyclic compound derived from the cyclization of N-acetylated homocysteine.[1] Its key properties are summarized below.

PropertyData
IUPAC Name N-(2-oxothiolan-3-yl)acetamide[1]
Synonyms N-Acetylhomocysteine thiolactone, Cythiolone, Citiolase, Thioxidrene[1]
CAS Number 1195-16-0[1]
Molecular Formula C6H9NO2S[1]
Molecular Weight 159.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 109-111 °C
Classification N-acyl-amino acid

Synthesis from Homocysteine Precursor

This compound can be synthesized in a single-step reaction from D,L-homocysteine thiolactone hydrochloride. The process involves the acylation of the amino group of the homocysteine derivative.

Experimental Protocol: Single-Step Synthesis
  • Suspension Preparation: Add D,L-homocysteine thiolactone hydrochloride (e.g., 6.14 g, 0.04 mol) to chloroform (e.g., 150 mL) and place the mixture in an ice bath to form a suspension.

  • Acylation: Add methacryloyl chloride (e.g., 5.02 g, 0.048 mol) to the suspension.

  • Base Addition: Add triethylamine (e.g., 9.70 g, 0.096 mol) dropwise over approximately 20 minutes. The suspension will gradually transform into a reddish solution.

  • Reaction: Stir the solution in the ice bath for 2 hours, monitoring the reaction progress with thin-layer chromatography.

  • Purification: Wash the reaction mixture with brine (e.g., 60 mL x 2) and extract the aqueous phase with chloroform (e.g., 60 mL x 2). Dry the combined organic phases with sodium sulfate and filter.

  • Precipitation and Isolation: Concentrate the filtrate to a smaller volume (e.g., 50 mL) and add it slowly to hexane (e.g., 100 mL) to precipitate the product. Filter the resulting powder and dry it under a vacuum for 2 hours. This process has a reported yield of 83.9%.

G cluster_start Starting Materials cluster_reagents Reagents A D,L-Homocysteine Thiolactone HCl Suspension Form Suspension (Ice Bath) A->Suspension B Chloroform B->Suspension C Methacryloyl Chloride Reaction Acylation Reaction (2 hours) C->Reaction D Triethylamine D->Reaction Suspension->Reaction Wash Wash & Extract Reaction->Wash Purify Concentrate, Precipitate, & Dry Wash->Purify Product This compound Purify->Product

Caption: Workflow for the single-step synthesis of this compound.

Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its antioxidant, hepatoprotective, and neuroprotective properties.

Antioxidant and Free Radical Scavenging

This compound functions as a potent antioxidant through multiple mechanisms. It is a known free radical scavenger, particularly effective against hydroxyl radicals. A key aspect of its action is the modulation of the endogenous antioxidant system. This compound enhances the synthesis of glutathione (GSH), a critical intracellular antioxidant, and helps preserve sulfhydryl (SH) groups through its thiolactone ring structure. This indirect action on GSH levels distinguishes it from direct cysteine donors like N-acetylcysteine (NAC). Furthermore, it can accelerate the activity of superoxide dismutase (SOD). Research suggests its hepatoprotective effects may involve the Nrf2/ARE signaling pathway, a primary regulator of antioxidant and detoxification enzyme expression.

G This compound This compound Scavenging Direct Scavenging (e.g., OH•) This compound->Scavenging GSH ↑ Glutathione (GSH) Synthesis This compound->GSH SOD ↑ Superoxide Dismutase (SOD) Activity This compound->SOD Nrf2 Nrf2/ARE Pathway (Potential) This compound->Nrf2 ROS Reactive Oxygen Species (ROS) OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Scavenging->ROS GSH->OxidativeStress SOD->OxidativeStress CellProtection Cellular Protection Nrf2->CellProtection

Caption: this compound's antioxidant and cytoprotective mechanisms.

Neuroprotective Effects

In neurodegenerative models, this compound demonstrates significant neuroprotective activity. Oxidative stress is a key factor in neurodegenerative disorders. This compound has been shown to inhibit neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. Its protective action is linked to its ability to block the generation of hydrogen peroxide (H2O2) and other reactive oxygen species triggered by neurotoxins.

Hepatoprotective and Mucolytic Functions

This compound is used in liver therapy and has been shown in clinical trials to improve liver function tests in patients with chronic hepatitis. Its hepatoprotective effects are largely attributed to its potent antioxidant properties, which protect liver cells from free radical-induced damage. Additionally, this compound is recognized for its mucolytic and muco-regulating properties, where it helps to reduce the viscosity of mucus in respiratory conditions.

Therapeutic Applications and Efficacy

Clinical and preclinical studies have investigated this compound for several conditions. The primary applications are in liver therapy, but its antioxidant and mucolytic properties have led to broader use.

Therapeutic AreaKey FindingsModel/Study Type
Chronic Hepatitis Statistically significant improvement in liver function tests and clinical picture compared to placebo.Double-blind, placebo-controlled trial
Neuroprotection Mitigates 6-OHDA-induced neurotoxicity; EC50 of 2.96 ± 0.7 mM. Reduces H2O2 levels.In vitro study (SH-SY5Y neuroblastoma cells)
Mucolytic Agent Recognized for reducing mucus viscosity in respiratory conditions.General research in respiratory medicine
Hypothermia Damage Protects hamster cells from damage induced by low-temperature conditions (8-25 °C).In vitro cell study

Key Experimental Methodologies

In Vitro Neuroprotection Assay

This protocol is used to evaluate the protective effects of this compound against a neurotoxin.

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells under standard conditions.

  • Toxicity Assessment: Determine the cytotoxic concentration of the neurotoxic agent (e.g., 6-OHDA) on the SH-SY5Y cells. 6-OHDA has been shown to be cytotoxic at concentrations above 3 μM.

  • Treatment: Pre-treat cells with varying concentrations of this compound before exposing them to the predetermined cytotoxic concentration of 6-OHDA.

  • Viability Measurement: Assess cell viability using a standard method (e.g., MTT assay) to determine this compound's protective effect and calculate the EC50 value.

  • Mechanism Analysis: To confirm the mechanism, measure the levels of H2O2 generation in the presence or absence of this compound in 6-OHDA-treated cells.

G cluster_assays Assessments Start Culture SH-SY5Y Cells Treat Treat cells with: 1. This compound (various conc.) 2. 6-OHDA (neurotoxin) Start->Treat Incubate Incubate Treat->Incubate Assay1 Cell Viability Assay (e.g., MTT) Incubate->Assay1 Assay2 H₂O₂ Generation Assay Incubate->Assay2 Analyze Analyze Data (Calculate EC₅₀) Assay1->Analyze Assay2->Analyze Result Neuroprotective Effect Quantified Analyze->Result

Caption: Workflow for an in vitro neuroprotection assay.

Clinical Trial Protocol for Chronic Hepatitis

This outlines the design for a study evaluating this compound's efficacy in liver disease.

  • Study Design: A double-blind, placebo-controlled, "between patients" trial.

  • Patient Population: Two cohorts: one with persistent chronic hepatitis, and another with aggressive chronic hepatitis and/or compensated cirrhosis. Diagnosis is confirmed via clinical, laboratory, and biopsy findings.

  • Intervention: Patients receive either this compound or a matching placebo. All participants may receive a basic therapy of a multivitamin complex.

  • Primary Outcome Measures:

    • Changes in liver function exploration tests (e.g., transaminases).

    • Improvement in the overall clinical picture.

  • Secondary Outcome Measures: Post-treatment liver biopsies in a subset of patients to evaluate improvements in the liver cell picture.

  • Statistical Analysis: Comparison of the outcomes between the this compound and placebo groups to determine therapeutic effectiveness.

Toxicology and Safety Profile

This compound is generally considered to have a low toxicity profile. However, adverse reactions have been reported.

Toxicity TypeData
Acute Toxicity Intravenous LD50 in mice: 1200 mg/kg.
Adverse Drug Reaction A case of fixed-drug eruption was reported in a 7-year-old girl. Symptoms included pruritic erythema and blister formation 5 hours after a 300 mg oral dose. Patch testing with 10% this compound in DMSO was positive on the previously affected skin.

Conclusion

This compound, a thiolactone derivative of homocysteine, is a pharmacologically active compound with significant therapeutic potential. Its primary mechanisms of action—centered on potent antioxidant and free radical scavenging activities—confer hepatoprotective and neuroprotective effects. Clinical evidence supports its use in improving liver function in chronic hepatitis, and preclinical data highlight its promise in mitigating neurotoxicity. While generally safe, rare adverse reactions can occur. Further research is warranted to fully elucidate its molecular pathways, such as its interaction with the Nrf2 system, and to explore its potential in other conditions where oxidative stress is a key pathological factor.

References

In-Vitro Antioxidant Mechanisms of Citiolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Antioxidant Mechanisms of Citiolone

This compound exerts its antioxidant effects through multiple in-vitro mechanisms, primarily centered around the modulation of endogenous antioxidant pathways and direct interaction with reactive species.

Enhancement of Endogenous Antioxidant Defense Systems

This compound has been shown to bolster the cellular antioxidant defense network by influencing key enzymes and molecules.

  • Increased Superoxide Dismutase (SOD) Activity: In-vitro studies indicate that this compound can activate or enhance the activity of Superoxide Dismutase (SOD), a crucial enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a less reactive species.[1] This action reduces the cellular load of superoxide radicals, a key initiator of oxidative stress.

  • Modulation of Glutathione (GSH) Metabolism: this compound treatment has been observed to lead to a significant increase in intracellular glutathione (GSH) levels in human dermal fibroblasts.[1] The proposed mechanism involves the indirect preservation of sulfhydryl (SH) groups and GSH, potentially through its thiolactone ring structure. This contrasts with N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis.[1] Elevated GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.

Direct Radical Scavenging

While specific quantitative data from standardized assays are limited, evidence suggests this compound possesses direct radical scavenging capabilities.

  • Hydroxyl Radical Scavenging: this compound is reported to act as a scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging ROS.[1] This direct quenching activity contributes to its protective effects against oxidative damage.

Inhibition of Lipid Peroxidation

By mitigating oxidative stress, this compound indirectly inhibits lipid peroxidation, the process of oxidative degradation of lipids. This is a critical aspect of its cytoprotective effects, as lipid peroxidation can lead to cell membrane damage and the formation of reactive aldehydes.

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize the available quantitative and qualitative data from in-vitro studies on this compound's antioxidant and related neuroprotective effects. It is important to note that specific IC50 values for direct radical scavenging assays like DPPH and ABTS were not prominently found in the reviewed literature for this compound itself.

Table 1: Effects of this compound on Cellular Antioxidant Markers

ParameterCell Line/SystemEffectSource
Intracellular Glutathione (GSH) LevelsHuman Dermal FibroblastsSignificant increase[1]
Superoxide Dismutase (SOD) ActivityIn-vitro studiesActivates/Enhances
Catalase ActivityIn-vitro studiesNo detected effect

Table 2: Neuroprotective Effects of this compound (Linked to Antioxidant Activity)

ParameterCell LineInducing AgentEC50 ValueSource
Inhibition of NeurotoxicitySH-SY5Y neuroblastoma cells6-hydroxydopamine (6-OHDA)2.96 ± 0.7 mM

Detailed Experimental Protocols

This section provides detailed methodologies for key in-vitro antioxidant assays relevant to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at a characteristic wavelength (typically 517 nm) decreases.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound (this compound) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol (or other suitable solvent)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • Add a specific volume of the DPPH solution to an equal volume of the sample or standard solution in a 96-well plate or cuvette.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank containing the solvent instead of the sample is also measured.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured spectrophotometrically (typically at 734 nm).

  • Reagents:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound (this compound) at various concentrations

    • Positive control (e.g., Trolox)

    • Phosphate-buffered saline (PBS) or ethanol

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.

  • Reagents:

    • Sample containing lipids (e.g., tissue homogenate, cell lysate)

    • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

    • Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v)

    • Hydrochloric acid (HCl)

    • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

    • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Procedure:

    • Homogenize the sample in a suitable buffer.

    • Add TCA to the homogenate to precipitate proteins and then centrifuge.

    • Collect the supernatant and add the TBA reagent.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes).

    • Cool the samples and measure the absorbance of the supernatant at 532 nm.

  • Calculation: The concentration of MDA is calculated from a standard curve prepared with a known concentration of MDA standard. The results are typically expressed as nmol of MDA per mg of protein.

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

  • Principle: Hydroxyl radicals generated from a Fenton reaction system (Fe³⁺-EDTA-ascorbic acid-H₂O₂) degrade the sugar deoxyribose into fragments. When heated with thiobarbituric acid (TBA) under acidic conditions, these fragments form a pink chromogen, which is measured at 532 nm. An effective hydroxyl radical scavenger will compete with deoxyribose for the hydroxyl radicals, thereby reducing the extent of deoxyribose degradation and color development.

  • Reagents:

    • Phosphate buffer (e.g., 20 mM, pH 7.4)

    • 2-Deoxy-D-ribose solution (e.g., 2.8 mM)

    • Ferric chloride (FeCl₃) solution (e.g., 100 µM)

    • EDTA solution (e.g., 100 µM)

    • Ascorbic acid solution (e.g., 100 µM)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

    • Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

    • Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

    • Test compound (this compound) at various concentrations

  • Procedure:

    • In a test tube, mix the test compound, FeCl₃, EDTA, 2-deoxyribose, and phosphate buffer.

    • Initiate the reaction by adding H₂O₂ and ascorbic acid.

    • Incubate the mixture at 37°C for 1 hour.

    • Stop the reaction by adding TCA and TBA solution.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes and measure the absorbance of the pink-colored solution at 532 nm.

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.

Superoxide Anion Radical Scavenging Assay (PMS-NADH System)

This assay measures the ability of a compound to scavenge superoxide radicals generated by the phenazine methosulfate (PMS)-NADH system.

  • Principle: Superoxide radicals are generated in a non-enzymatic system of PMS and NADH. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically at 560 nm. An antioxidant will inhibit the reduction of NBT by scavenging the superoxide radicals.

  • Reagents:

    • Tris-HCl buffer (e.g., 16 mM, pH 8.0)

    • NADH solution (e.g., 78 µM)

    • Nitroblue tetrazolium (NBT) solution (e.g., 50 µM)

    • Phenazine methosulfate (PMS) solution (e.g., 10 µM)

    • Test compound (this compound) at various concentrations

  • Procedure:

    • Mix the test compound, NADH, and NBT solution in a test tube or 96-well plate.

    • Initiate the reaction by adding PMS.

    • Incubate the mixture at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key antioxidant mechanisms of this compound and a general experimental workflow.

Citiolone_Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_indirect Enhancement of Endogenous Antioxidants cluster_sod SOD Pathway cluster_gsh GSH Pathway Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Citiolone_direct This compound Hydroxyl Radical (•OH)->Citiolone_direct Non-reactive species Non-reactive species Citiolone_direct->Non-reactive species Scavenges Superoxide (O₂⁻) Superoxide (O₂⁻) SOD Superoxide Dismutase (SOD) Superoxide (O₂⁻)->SOD H₂O₂ + O₂ H₂O₂ + O₂ SOD->H₂O₂ + O₂ Dismutation Citiolone_indirect This compound Citiolone_indirect->SOD Activates/ Enhances GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation ROS Reactive Oxygen Species (ROS) ROS->GSH Citiolone_indirect2 This compound Citiolone_indirect2->GSH Increases intracellular levels

Caption: Antioxidant mechanisms of this compound.

Experimental_Workflow_Antioxidant_Assay start Start: Prepare Reagents (Radical solution, Buffers, etc.) prep_sample Prepare this compound Samples (Serial Dilutions) start->prep_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) start->prep_control reaction Incubate Samples and Controls with Radical Solution prep_sample->reaction prep_control->reaction measurement Measure Absorbance (Spectrophotometer) reaction->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End: Report Results calculation->end

Caption: General workflow for in-vitro antioxidant assays.

Conclusion

In-vitro evidence strongly suggests that this compound possesses significant antioxidant properties, primarily through the enhancement of endogenous antioxidant defense systems, including the activation of SOD and the elevation of intracellular GSH levels. It also exhibits direct radical scavenging activity, particularly against hydroxyl radicals. While quantitative data from direct radical scavenging assays like DPPH and ABTS are not widely reported, its efficacy in cellular models of oxidative stress underscores its potential as a cytoprotective agent. Further research to quantify its direct radical scavenging capacity and to fully elucidate the molecular pathways involved in its antioxidant effects is warranted. This guide provides a foundational understanding for researchers and professionals in the field of drug development exploring the antioxidant potential of this compound.

References

Citiolone's interaction with specific enzymes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Citiolone with Specific Enzymes

Executive Summary

This compound, a sulfur-containing compound derived from L-cysteine, has demonstrated significant therapeutic potential, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's interaction with specific enzymes, tailored for researchers, scientists, and drug development professionals. While quantitative kinetic data for this compound's direct interaction with many of these enzymes remains limited in publicly available literature, this document synthesizes the current qualitative understanding and provides detailed experimental protocols for the assessment of these enzymatic activities. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Core Tenets of this compound's Enzymatic Interactions

The primary mechanism of action of this compound is centered on its ability to modulate the cellular antioxidant defense system. This is achieved through two main avenues: the enhancement of glutathione (GSH) synthesis and the increased activity of key antioxidant enzymes. These actions collectively contribute to its observed hepatoprotective and neuroprotective effects.

Interaction with Glutathione Synthesis Enzymes

This compound has been shown to augment intracellular levels of glutathione, a critical tripeptide involved in detoxification and the neutralization of reactive oxygen species (ROS)[1]. Unlike N-acetylcysteine (NAC), which serves as a direct precursor for cysteine, this compound is thought to indirectly support glutathione synthesis by preserving the pool of sulfhydryl (SH) groups, which are crucial for the synthesis and antioxidant function of GSH[1].

The biosynthesis of glutathione is a two-step enzymatic process:

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

  • Glutathione synthetase (GS): Catalyzes the addition of glycine to γ-glutamylcysteine to produce glutathione.

By maintaining a reduced intracellular environment, this compound likely ensures the optimal functioning of these enzymes.

Experimental Protocol: Assay for Glutathione Synthesis Enzymes

The activity of GCL and GS can be quantified using a high-performance liquid chromatography (HPLC)-based method.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in an appropriate buffer on ice. Centrifuge to obtain the cytosolic fraction.

  • Reaction Mixture Preparation:

    • For GCL activity: Prepare a reaction mixture containing L-glutamate, L-cysteine, ATP, and the sample homogenate in a suitable buffer (e.g., Tris-HCl).

    • For GS activity: Prepare a reaction mixture containing γ-glutamylcysteine, glycine, ATP, and the sample homogenate.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Derivatization: Stop the reaction by adding a protein precipitating agent (e.g., metaphosphoric acid). Centrifuge and collect the supernatant. Derivatize the thiol groups of the newly synthesized γ-glutamylcysteine or glutathione with a fluorescent or UV-active reagent such as monobromobimane or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • HPLC Analysis: Analyze the derivatized products by reverse-phase HPLC with fluorescence or UV detection.

  • Quantification: Calculate the enzyme activity based on the concentration of the product formed, normalized to the protein content of the sample and the incubation time.

Signaling Pathway and Experimental Workflow

Glutathione_Synthesis_Pathway cluster_citiolone_influence This compound's Influence cluster_gsh_synthesis Glutathione Synthesis This compound This compound Cysteine Cysteine This compound->Cysteine Preserves SH groups Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH HPLC_Assay_Workflow Start Start SamplePrep Sample Preparation (Cell/Tissue Homogenate) Start->SamplePrep ReactionSetup Reaction Incubation (Substrates + ATP + Sample at 37°C) SamplePrep->ReactionSetup Termination Reaction Termination & Derivatization of Thiols ReactionSetup->Termination HPLC HPLC Analysis (Separation and Quantification) Termination->HPLC DataAnalysis Data Analysis (Calculate Enzyme Activity) HPLC->DataAnalysis End End DataAnalysis->End SOD_Assay_Workflow Start Start ReagentPrep Prepare Reagents (Xanthine, Cytochrome c, Xanthine Oxidase) Start->ReagentPrep ReactionMix Prepare Reaction Mixture (Buffer, Xanthine, Cytochrome c, Sample) ReagentPrep->ReactionMix Initiation Initiate Reaction (Add Xanthine Oxidase) ReactionMix->Initiation Measurement Monitor Absorbance at 550 nm Initiation->Measurement Calculation Calculate % Inhibition of Cytochrome c Reduction Measurement->Calculation End End Calculation->End CAT_Assay_Workflow Start Start SamplePrep Prepare Sample Lysate Start->SamplePrep ReactionSetup Add Lysate to H₂O₂ Solution SamplePrep->ReactionSetup Measurement Monitor Decrease in Absorbance at 240 nm ReactionSetup->Measurement DataAnalysis Calculate Catalase Activity Measurement->DataAnalysis End End DataAnalysis->End GPx_Assay_Workflow Start Start ReagentPrep Prepare Reagents (GSH, GR, NADPH, Peroxide) Start->ReagentPrep ReactionMix Prepare Reaction Mixture (Buffer, Reagents, Sample) ReagentPrep->ReactionMix Initiation Initiate Reaction (Add Peroxide Substrate) ReactionMix->Initiation Measurement Monitor Decrease in Absorbance at 340 nm Initiation->Measurement DataAnalysis Calculate GPx Activity Measurement->DataAnalysis End End DataAnalysis->End

References

Early-Stage Research on Citiolone's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, chemically known as N-acetyl-DL-homocysteine thiolactone, is a sulfur-containing compound that has garnered interest for its therapeutic potential across a range of biological activities. Early-stage research has primarily focused on its neuroprotective, hepatoprotective, and antioxidant properties. This technical guide provides an in-depth overview of the core findings from this initial research, presenting quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and workflows involved.

Core Biological Activities and Mechanisms of Action

This compound's biological effects are largely attributed to its role as a potent antioxidant and its ability to modulate intracellular glutathione (GSH) levels. Unlike N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis, this compound is thought to indirectly preserve sulfhydryl (SH) groups and GSH through its thiolactone ring structure. This mechanism contributes to its efficacy in mitigating cellular damage caused by oxidative stress.

Neuroprotective Effects

In vitro studies have demonstrated this compound's ability to protect neuronal cells from toxic insults. A key area of investigation has been its effect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common experimental model for Parkinson's disease.

Hepatoprotective Properties

This compound has been investigated for its potential to protect liver cells from damage. Its antioxidant properties play a crucial role in this protective effect by enhancing the synthesis of glutathione, a key molecule in detoxification processes within hepatocytes.

Antioxidant and Radical Scavenging Activity

This compound functions as a free radical scavenger, directly neutralizing reactive oxygen species (ROS). Furthermore, it enhances the cellular antioxidant defense system by increasing the activity of crucial enzymes such as superoxide dismutase (SOD) and catalase.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound's biological activity.

Biological Activity Assay/Model Key Parameter Value Source
Neuroprotection6-OHDA-induced toxicity in SH-SY5Y cellsEC501.71 ± 0.32 mM[1]
In Vivo NeuroprotectionMethylmercury-induced toxicity in ratsTherapeutic Dose40 mg/kg body weight[2]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the early-stage research of this compound.

Neuroprotection Assay: 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

This protocol outlines the method to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in the human neuroblastoma SH-SY5Y cell line.

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-3 hours).

  • Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the wells to a final concentration known to induce significant cell death (e.g., 250 µM) and incubated for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

    • The MTT solution is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Hepatoprotection Assay: CCl4-Induced Cytotoxicity in HepG2 Cells

This protocol describes an in vitro model to evaluate the hepatoprotective potential of this compound against carbon tetrachloride (CCl4)-induced liver cell damage.

  • Cell Culture: Human hepatoma HepG2 cells are maintained in a suitable culture medium (e.g., DMEM) with FBS and antibiotics.

  • Cell Plating: Cells are seeded in 96-well plates and allowed to attach.

  • Compound Pre-treatment: Cells are pre-incubated with different concentrations of this compound for 12-24 hours.

  • Induction of Hepatotoxicity: Carbon tetrachloride (CCl4), dissolved in a suitable solvent like DMSO, is added to the culture medium to a final concentration that induces significant cytotoxicity (e.g., 20-40 mM) and incubated for 1.5-3 hours.[3]

  • Assessment of Hepatotoxicity:

    • Cell Viability (MTT Assay): Performed as described in the neuroprotection assay.

    • Measurement of Liver Enzymes: The activity of enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) released into the culture medium is measured using commercially available kits.

Antioxidant Activity Assays (DPPH and ABTS)

These protocols are used to determine the free radical scavenging capacity of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A methanolic solution of DPPH is prepared.

    • Various concentrations of this compound are mixed with the DPPH solution.

    • The mixture is incubated in the dark for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

    • Different concentrations of this compound are added to the ABTS•+ solution.

    • The absorbance is measured after a short incubation period (e.g., 6 minutes).

    • The percentage of inhibition is calculated to determine the IC50 value.

Glutathione (GSH) Measurement Assay

This protocol outlines a common method for quantifying intracellular glutathione levels.

  • Cell Lysis: Cells treated with or without this compound are harvested and lysed to release intracellular components.

  • Sample Preparation: The cell lysate is deproteinized, often using an acid like sulfosalicylic acid.

  • Enzymatic Recycling Assay:

    • The sample is mixed with a reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase.

    • NADPH is added to initiate the reaction.

    • The rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), is measured spectrophotometrically at 412 nm.

    • The concentration of GSH is determined by comparing the rate of reaction to a standard curve of known GSH concentrations.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These protocols are used to measure the activity of key antioxidant enzymes.

  • SOD Activity Assay:

    • This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like xanthine/xanthine oxidase.

    • The cell lysate is added to the reaction mixture.

    • The absorbance is measured at a specific wavelength (e.g., 560 nm).

    • The percentage of inhibition of the chromogen reduction is proportional to the SOD activity.

  • Catalase Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the cell lysate.

    • The cell lysate is incubated with a known concentration of H2O2.

    • The remaining H2O2 is quantified, often by reacting it with a reagent to produce a colored product that can be measured spectrophotometrically.

Nrf2 Pathway Activation Assay (Western Blot)

This protocol is used to determine if this compound activates the Nrf2 signaling pathway by assessing the nuclear translocation of Nrf2.

  • Cell Treatment and Lysis: Cells are treated with this compound, and nuclear and cytoplasmic protein fractions are extracted using a specialized kit.

  • Protein Quantification: The protein concentration of each fraction is determined using a method like the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for Nrf2.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • Detection: A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imaging system. An increase in Nrf2 protein in the nuclear fraction indicates activation of the pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

neuroprotection_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment culture Culture SH-SY5Y Cells plate Plate Cells in 96-well Plate culture->plate pretreat Pre-treat with this compound plate->pretreat induce Induce Neurotoxicity (6-OHDA) pretreat->induce mtt MTT Assay for Cell Viability induce->mtt

Neuroprotection Experimental Workflow.

antioxidant_mechanisms This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges gsh Glutathione (GSH) This compound->gsh Enhances Synthesis sod_cat SOD & Catalase This compound->sod_cat Increases Activity nrf2 Nrf2 This compound->nrf2 Potential Activation cellular_damage Cellular Damage ros->cellular_damage Causes gsh->ros Neutralizes sod_cat->ros Neutralize are Antioxidant Response Element (ARE) nrf2->are Binds to are->gsh Upregulates Synthesis are->sod_cat Upregulates Expression

This compound's Antioxidant Mechanisms.

nrf2_activation_workflow cell_treatment Treat Cells with this compound protein_extraction Extract Nuclear & Cytoplasmic Proteins cell_treatment->protein_extraction quantification Quantify Protein Concentration protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot Transfer sds_page->western_blot immunodetection Immunodetection with Nrf2 Antibody western_blot->immunodetection analysis Analyze Nrf2 Levels in Fractions immunodetection->analysis

Nrf2 Activation Western Blot Workflow.

Conclusion and Future Directions

The early-stage research on this compound highlights its potential as a therapeutic agent, primarily through its antioxidant and cytoprotective effects. The available data suggests that this compound's ability to enhance the intracellular glutathione pool and bolster the activity of key antioxidant enzymes contributes significantly to its neuroprotective and hepatoprotective properties. The potential involvement of the Nrf2 signaling pathway presents an exciting avenue for further investigation into its precise molecular mechanisms.

Future research should focus on obtaining more comprehensive quantitative data, such as dose-response curves and IC50 values for its various biological activities. Elucidating the exact mechanism of Nrf2 activation by this compound through detailed molecular studies is crucial. Furthermore, while in vitro studies provide a strong foundation, more extensive in vivo studies are necessary to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The promising results from a preliminary clinical trial in chronic hepatitis warrant further, more detailed clinical investigations to establish its therapeutic efficacy and safety in human populations.

References

Methodological & Application

Application Notes and Protocols for the Use of Citiolone in Liver Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, a derivative of the amino acid cysteine, has garnered interest for its potential therapeutic applications in liver diseases. Its notable antioxidant properties, primarily attributed to its role in enhancing glutathione (GSH) synthesis and preserving sulfhydryl (SH) groups, position it as a candidate for mitigating liver damage.[1][2] Clinical observations in patients with chronic hepatitis and cirrhosis have suggested that this compound treatment can lead to improvements in liver function tests.[1][3]

These application notes provide detailed protocols for evaluating the efficacy of this compound in various established preclinical liver disease models. The included methodologies for in vivo and in vitro experiments are designed to facilitate the investigation of this compound's mechanisms of action, particularly its effects on oxidative stress, inflammation, and fibrotic signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is centered on its potent antioxidant capabilities. It functions as a free radical scavenger and enhances the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1] By bolstering the cellular antioxidant defense system, this compound helps protect hepatocytes from oxidative damage, a key pathogenic factor in many liver diseases.

In Vivo Liver Disease Models

Several well-established rodent models can be utilized to investigate the hepatoprotective effects of this compound. The following protocols are based on standard methodologies for inducing liver injury and fibrosis.

Chemically-Induced Liver Fibrosis: Carbon Tetrachloride (CCl4) Model

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate anti-fibrotic therapies.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Fibrosis: Administer a 10% solution of CCl4 in corn oil or mineral oil via intraperitoneal (i.p.) injection at a dose of approximately 2.5 µL per gram of body weight, twice a week for 4-12 weeks to induce progressive fibrosis and cirrhosis.

  • This compound Treatment (Proposed):

    • Route of Administration: Oral gavage or intraperitoneal injection.

    • Dosage: Based on related compounds and general toxicity studies, a starting dose range of 50-200 mg/kg body weight, administered daily, is suggested. Dose-response studies are recommended for optimization.

    • Treatment Duration: Treatment can be initiated concurrently with CCl4 administration (preventative model) or after a fibrotic state is established (therapeutic model) and continued for the duration of the study.

  • Key Endpoints:

    • Serum levels of liver enzymes (ALT, AST, ALP).

    • Histopathological analysis of liver tissue (H&E and Sirius Red/Masson's trichrome staining for collagen deposition).

    • Hepatic hydroxyproline content as a quantitative measure of collagen.

    • Gene and protein expression of fibrotic markers (e.g., α-SMA, Collagen I).

    • Assessment of oxidative stress markers (e.g., MDA, GSH levels, antioxidant enzyme activity).

Drug-Induced Liver Injury (DILI): Acetaminophen (APAP) Model

This model mimics acute liver failure caused by an overdose of acetaminophen.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old), fasted overnight.

  • Induction of Liver Injury: Administer a single dose of acetaminophen (300-600 mg/kg) via i.p. injection.

  • This compound Treatment (Adapted from a Citicoline study):

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Dosage: A dose of 500 mg/kg body weight has been used for the related compound, citicoline. A similar dose range for this compound could be investigated.

    • Treatment Schedule: Administer this compound 1-2 hours after acetaminophen injection.

  • Key Endpoints:

    • Survival rate.

    • Serum levels of ALT, AST, and bilirubin.

    • Histopathological evaluation of liver necrosis.

    • Markers of oxidative stress in liver tissue.

    • Analysis of inflammatory markers.

In Vitro Liver Cell Models

In vitro studies are essential for elucidating the direct cellular and molecular mechanisms of this compound.

Primary Hepatocyte Culture

Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity and drug metabolism studies.

Experimental Protocol:

  • Cell Source: Isolated primary human or rodent hepatocytes.

  • Culture Conditions: Plate hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium.

  • Induction of Injury (Optional): After cell attachment, induce cellular stress with agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP) to model oxidative stress.

  • This compound Treatment:

    • Concentration Range: A starting range of 10-500 µM is recommended for initial dose-response studies.

    • Incubation Time: 24-72 hours, depending on the endpoint being measured.

  • Key Endpoints:

    • Cell viability (e.g., MTT or LDH assay).

    • Intracellular ROS levels.

    • GSH levels and antioxidant enzyme activity.

    • Gene and protein expression of Nrf2 and its target genes (e.g., HO-1, NQO1).

    • Assessment of inflammatory cytokine expression (e.g., TNF-α, IL-6) if an inflammatory stimulus (e.g., LPS) is used.

Hepatic Stellate Cell (HSC) Culture

Primary or immortalized HSC lines (e.g., LX-2) are used to study the mechanisms of liver fibrosis.

Experimental Protocol:

  • Cell Line: Human hepatic stellate cell line LX-2.

  • Induction of Activation: Stimulate cells with Transforming Growth Factor-beta 1 (TGF-β1) (e.g., 5-10 ng/mL) to induce myofibroblastic differentiation.

  • This compound Treatment:

    • Concentration Range: 10-500 µM, co-administered with TGF-β1.

    • Incubation Time: 24-48 hours.

  • Key Endpoints:

    • Expression of activation markers (e.g., α-SMA, Collagen I).

    • Analysis of the TGF-β/Smad signaling pathway (e.g., phosphorylation of Smad2/3).

    • Cell proliferation and migration assays.

Data Presentation

Quantitative Data from a Citicoline Study in an Acetaminophen-Induced Liver Injury Model

The following table summarizes data from a study using Citicoline, a related compound, in a mouse model of acetaminophen-induced liver injury. This serves as an example of how to present quantitative data for hepatoprotective compounds.

ParameterControl GroupAcetaminophen (APAP) GroupAPAP + Citicoline (500 mg/kg) Group
Serum ALT (U/L) NormalSignificantly IncreasedSignificantly Decreased vs. APAP
Serum AST (U/L) NormalSignificantly IncreasedSignificantly Decreased vs. APAP
Serum Bilirubin (mg/dL) NormalSignificantly IncreasedSignificantly Decreased vs. APAP
Brain Tissue ROS Formation BaselineSignificantly IncreasedSignificantly Decreased vs. APAP
Brain GSH Level BaselineSignificantly DecreasedSignificantly Increased vs. APAP
Brain Lipid Peroxidation BaselineSignificantly IncreasedSignificantly Decreased vs. APAP

Data adapted from a study on Citicoline in an APAP-induced HE model in mice. Similar endpoints should be measured for this compound.

Signaling Pathways and Experimental Workflows

Visualizations

experimental_workflow_in_vivo cluster_induction Liver Disease Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Induction Induce Liver Disease (e.g., CCl4, APAP, BDL) Control Vehicle Control Disease Disease Model + Vehicle Induction->Disease Citiolone_Treat Disease Model + this compound Induction->Citiolone_Treat Biochem Serum Biochemistry (ALT, AST, ALP) Control->Biochem Histo Histopathology (H&E, Sirius Red) Control->Histo MolBio Molecular Analysis (Gene/Protein Expression) Control->MolBio Disease->Biochem Disease->Histo Disease->MolBio Citiolone_Treat->Biochem Citiolone_Treat->Histo Citiolone_Treat->MolBio signaling_pathway_this compound cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes OxidativeStress Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 activates NFkB NF-κB Pathway OxidativeStress->NFkB activates Inflammation Inflammation (e.g., TNF-α, IL-6) Inflammation->NFkB activates This compound This compound This compound->OxidativeStress inhibits This compound->Nrf2 activates TGFb TGF-β/Smad Pathway This compound->TGFb may inhibit This compound->NFkB inhibits Antioxidant Antioxidant Response (GSH, HO-1) Nrf2->Antioxidant induces Fibrosis Fibrosis (α-SMA, Collagen) TGFb->Fibrosis promotes Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces Hepatoprotection Hepatoprotection Antioxidant->Hepatoprotection leads to Cytokines->Inflammation feedback

References

Application Notes and Protocols for Citiolone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, also known as N-acetyl-DL-homocysteine thiolactone, is a sulfur-containing compound recognized for its antioxidant and cytoprotective properties. In cell culture applications, this compound serves as a valuable agent for mitigating oxidative stress and studying cellular defense mechanisms. Its primary mode of action involves the modulation of intracellular glutathione (GSH) levels and the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses.[1] These attributes make this compound a significant tool in research areas such as neuroprotection, hepatoprotection, and drug-induced toxicity.

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its effects on cell viability, reactive oxygen species (ROS) levels, glutathione production, and the Nrf2 signaling pathway.

Mechanism of Action

This compound exerts its protective effects through a multi-faceted mechanism centered on enhancing the cell's endogenous antioxidant capacity. Unlike N-acetylcysteine (NAC), which directly provides the precursor cysteine for GSH synthesis, this compound is understood to indirectly preserve sulfhydryl (SH) groups and bolster GSH levels through its thiolactone ring structure.[1]

The key mechanisms include:

  • Enhancement of Glutathione (GSH) Synthesis: this compound has been shown to increase intracellular GSH levels.[1] GSH is a critical tripeptide antioxidant that neutralizes reactive oxygen species and plays a vital role in detoxification processes. Studies in human dermal fibroblasts have demonstrated a significant increase in intracellular GSH following treatment with this compound.[1]

  • Modulation of the Nrf2/ARE Signaling Pathway: Evidence suggests that the hepatoprotective effects of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

A diagram of the proposed signaling pathway for this compound is presented below.

Citiolone_Pathway cluster_nucleus Nucleus This compound This compound GSH_pool Increased Intracellular GSH This compound->GSH_pool Enhances Synthesis Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Cellular ROS Oxidative_Stress->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Disrupts GSH_pool->ROS Neutralizes Cell_Protection Cell Protection & Survival GSH_pool->Cell_Protection Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Detoxifies Antioxidant_Enzymes->Cell_Protection Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds to

Caption: Proposed signaling pathway of this compound in cellular antioxidant defense.

Quantitative Data Summary

The following tables summarize quantitative data regarding the application of this compound in cell culture. It is important to note that optimal concentrations and incubation times are cell-type and experiment-dependent.

Parameter Cell Line Value Reference
EC₅₀ (Neuroprotection) SH-SY5Y Neuroblastoma2.96 ± 0.7 mM
Effective Concentration Range (General) Various1 - 10 mMInferred from literature
Incubation Time (Neuroprotection) SH-SY5Y Neuroblastoma24 hours (pre-treatment)Inferred from literature
Incubation Time (General Antioxidant Effects) Various12 - 48 hoursInferred from literature
Observed Effect Cell Line Treatment Condition Result Reference
Increased Glutathione (GSH) Levels Human Dermal FibroblastsNot specifiedSignificant increase compared to control
Reduced H₂O₂ Generation SH-SY5Y NeuroblastomaCo-treatment with 6-OHDADose-dependent reduction in H₂O₂
Inhibition of Neurotoxicity SH-SY5Y NeuroblastomaPre-treatment before 6-OHDAMitigation of 6-OHDA-induced cytotoxicity
Hepatoprotection In vitro hepatocyte modelsExposure to hepatotoxinsProtection against cellular damage

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • To prepare a 100 mM stock solution, weigh out 15.92 mg of this compound and dissolve it in 1 mL of DMSO or sterile PBS.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter if dissolving in PBS. This step is not necessary for DMSO-dissolved stocks.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Viability Assessment using MTT Assay

This protocol assesses the protective effect of this compound against a cytotoxic agent.

MTT_Workflow Seed 1. Seed cells in a 96-well plate Pretreat 2. Pre-treat with this compound (various concentrations) Seed->Pretreat Induce 3. Induce cytotoxicity (e.g., with H₂O₂ or 6-OHDA) Pretreat->Induce MTT_add 4. Add MTT reagent (0.5 mg/mL) Induce->MTT_add Incubate 5. Incubate for 2-4 hours at 37°C MTT_add->Incubate Solubilize 6. Add solubilization buffer (e.g., DMSO) Incubate->Solubilize Read 7. Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay with this compound treatment.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Cytotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 mM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

  • Incubate for a pre-determined time (e.g., 24 hours).

  • Add the cytotoxic agent at a pre-determined toxic concentration to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 12-24 hours).

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • Complete culture medium

  • This compound stock solution

  • Oxidative stress inducer (e.g., H₂O₂)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 12-24 hours).

  • Remove the medium and wash the cells once with warm HBSS or PBS.

  • Prepare a 10 µM working solution of DCFH-DA in HBSS or PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

  • Wash the cells twice with warm HBSS or PBS to remove excess probe.

  • Add 100 µL of HBSS or PBS to each well.

  • Induce oxidative stress by adding a known concentration of H₂O₂ to the appropriate wells. Include a positive control (H₂O₂ alone) and a negative control (untreated).

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of 30-60 minutes.

  • The increase in fluorescence is proportional to the level of intracellular ROS.

Quantification of Intracellular Glutathione (GSH)

This protocol describes a common method for measuring total glutathione levels.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Cell lysis buffer

  • Glutathione assay kit (commercially available kits are recommended)

  • Microplate reader

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization or scraping.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells according to the instructions provided with the glutathione assay kit.

  • Perform the glutathione assay following the manufacturer's protocol. This typically involves a colorimetric or fluorometric reaction.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the glutathione concentration to the protein concentration of the cell lysate, determined by a Bradford or BCA assay.

Analysis of Nrf2 Pathway Activation by Western Blot

This protocol outlines the steps to measure the protein expression levels of Nrf2 and its target gene, HO-1.

Western_Blot_Workflow Cell_Culture 1. Cell culture and This compound treatment Lysis 2. Cell lysis and protein quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein transfer to PVDF membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary antibody incubation (anti-Nrf2, anti-HO-1, anti-β-actin) Blocking->Primary_Ab Secondary_Ab 7. Secondary antibody incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent detection Secondary_Ab->Detection Analysis 9. Image analysis and quantification Detection->Analysis

Caption: Workflow for Western blot analysis of Nrf2 pathway proteins.

Materials:

  • Cells of interest

  • 6-well or 10 cm culture dishes

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as described for the glutathione assay.

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO and aqueous solutions. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1%).

  • Dose-Response and Time-Course: The optimal concentration and incubation time for this compound can vary significantly between cell lines. It is crucial to perform dose-response and time-course experiments to determine the ideal conditions for your specific model.

  • Control Groups: Always include appropriate controls in your experiments: an untreated control, a vehicle control (to account for the effects of the solvent), a positive control (a known antioxidant or cytotoxic agent), and a negative control.

  • Distinguishing from Citicoline: Be aware that in some literature, "Citicoline" may be used erroneously when referring to this compound. Verify the chemical structure or CAS number (17896-21-8 for this compound) to ensure you are working with the correct compound.

By following these detailed protocols and considerations, researchers can effectively utilize this compound as a tool to investigate cellular antioxidant mechanisms and its potential therapeutic applications.

References

Citiolone: A Versatile Tool for Investigating and Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical factor in the pathophysiology of numerous diseases, including neurodegenerative disorders, liver disease, and age-related macular degeneration (AMD).[1][2][3] Citiolone, a derivative of the amino acid cysteine, has emerged as a potent antioxidant and a valuable tool for studying the mechanisms of oxidative stress and evaluating potential therapeutic interventions.[1][3] These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in in vitro models of oxidative stress.

Mechanisms of Action

This compound exerts its protective effects against oxidative stress through multiple pathways:

  • Direct Free Radical Scavenging: this compound is a potent free radical scavenger, capable of directly neutralizing reactive oxygen species, including hydroxyl radicals.

  • Enhancement of Endogenous Antioxidant Systems: this compound boosts the cell's intrinsic antioxidant defenses by:

    • Increasing Glutathione (GSH) Levels: It enhances the synthesis of glutathione, a crucial intracellular antioxidant, and helps maintain the reduced GSH pool.

    • Activating Superoxide Dismutase (SOD): Research indicates that this compound can activate or enhance the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules.

  • Protection Against Lipid Peroxidation: By scavenging free radicals and supporting antioxidant systems, this compound helps protect cellular membranes from lipid peroxidation, a major consequence of oxidative damage.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies investigating the effects of this compound on oxidative stress markers.

Cell LineInducer of Oxidative StressThis compound ConcentrationMeasured ParameterResultReference
SH-SY5Y Neuroblastoma6-hydroxydopamine (6-OHDA)EC50: 2.96 ± 0.7 mMInhibition of neurotoxicityPotent neuroprotective activity
SH-SY5Y Neuroblastoma6-hydroxydopamine (6-OHDA)Not specifiedH₂O₂ generationEffectively blocked H₂O₂ generation in a dose-dependent manner
Human Dermal FibroblastsNot specified (baseline)Not specifiedIntracellular GSH levelsSignificant increase compared to control cells
AMD RPE Cybrid CellsEndogenous (from patient mitochondria)1 mMApoptotic cell deathDecreased
AMD RPE Cybrid CellsEndogenous (from patient mitochondria)1 mMCell viabilityEnhanced
AMD RPE Cybrid CellsEndogenous (from patient mitochondria)Not specifiedROS levelsDecreased by 22.8%
PC12 CellsLead (100 µmol/L)30, 50, 100 µmol/LCell viabilitySignificantly increased
PC12 CellsLead (100 µmol/L)30, 50, 100 µmol/LLipid peroxidation (LPO)Effectively decreased
PC12 CellsLead (100 µmol/L)Not specifiedGSH, SOD, Catalase (CAT)Significantly increased

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol describes a general method for inducing oxidative stress in cultured cells, which can then be used to evaluate the protective effects of this compound.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, PC12, ARPE-19)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), menadione, 6-hydroxydopamine (6-OHDA))

  • This compound (stock solution prepared in an appropriate solvent, e.g., water or DMSO)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • This compound Pre-treatment (Optional): For evaluating the prophylactic effects of this compound, pre-treat the cells with various concentrations of this compound in fresh culture medium for a specific duration (e.g., 24-72 hours) before inducing oxidative stress.

  • Induction of Oxidative Stress:

    • Prepare a working solution of the chosen oxidative stress inducer in cell culture medium.

    • Remove the medium from the cells and wash once with PBS.

    • Add the medium containing the oxidative stress inducer to the cells. The concentration and incubation time will depend on the inducer and cell type and should be optimized in preliminary experiments.

    • For co-treatment experiments, add this compound and the oxidative stress inducer simultaneously.

  • Incubation: Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO₂.

  • Assessment: Following the incubation period, proceed with the desired assays to measure markers of oxidative stress and cell viability.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.

Materials:

  • Cells treated according to Protocol 1

  • H2DCFDA (or other suitable ROS-sensitive probe like CellROX® reagents)

  • PBS or other suitable assay buffer

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add a working solution of H2DCFDA (typically 5-10 µM in PBS or serum-free medium) to each well.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the H2DCFDA solution and wash the cells two to three times with warm PBS to remove any excess probe.

  • Measurement:

    • Add PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm for DCF).

    • Alternatively, visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to that of the untreated control group.

Protocol 3: Assessment of Glutathione (GSH) Levels

This protocol describes the measurement of total glutathione or the ratio of reduced to oxidized glutathione (GSH/GSSG) using a commercially available assay kit.

Materials:

  • Cells treated according to Protocol 1

  • Commercially available GSH/GSSG assay kit (e.g., luminescence-based or colorimetric)

  • Lysis buffer (often provided in the kit)

  • Microplate reader (luminescence or absorbance, depending on the kit)

Procedure:

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add the lysis buffer to each well and incubate according to the kit manufacturer's instructions to lyse the cells and release intracellular contents.

  • Assay Performance: Follow the specific instructions provided with the commercial assay kit. This typically involves adding reagents to the cell lysates that react with GSH and/or GSSG to produce a measurable signal (luminescence or color).

  • Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the concentration of GSH and/or GSSG based on a standard curve generated with known concentrations of GSH. The GSH/GSSG ratio is a key indicator of oxidative stress.

Visualizations

Citiolone_Mechanism_of_Action Oxidative_Stress Oxidative Stress (e.g., 6-OHDA, H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cellular_Damage Cellular Damage & Apoptosis ROS->Cellular_Damage Lipid_Peroxidation->Cellular_Damage This compound This compound Free_Radical_Scavenging Direct Free Radical Scavenging This compound->Free_Radical_Scavenging GSH_Synthesis ↑ Glutathione (GSH) Synthesis This compound->GSH_Synthesis SOD_Activity ↑ Superoxide Dismutase (SOD) Activity This compound->SOD_Activity Free_Radical_Scavenging->ROS Antioxidant_Defense Enhanced Antioxidant Defense GSH_Synthesis->Antioxidant_Defense SOD_Activity->Antioxidant_Defense Antioxidant_Defense->ROS Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (Pre- or Co-treatment) A->B C 3. Induction of Oxidative Stress B->C D 4. Incubation C->D E 5. Measurement of Oxidative Stress Markers D->E F ROS Assay (e.g., H2DCFDA) E->F G GSH/GSSG Assay E->G H Lipid Peroxidation Assay E->H I Cell Viability Assay (e.g., MTT) E->I Signaling_Pathway Oxidative_Stressor Oxidative Stressor (e.g., 6-OHDA) ROS_Production ↑ ROS Production Oxidative_Stressor->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->Caspase_Activation Inhibits GSH_System ↑ Glutathione System This compound->GSH_System ROS_Neutralization ROS Neutralization GSH_System->ROS_Neutralization ROS_Neutralization->ROS_Production

References

Best practices for dissolving and storing Citiolone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Citiolone

Introduction

This compound, also known as N-acetyl-DL-homocysteine thiolactone, is a cysteine derivative recognized for its antioxidant and hepatoprotective properties.[1] It functions as a potent free radical scavenger and plays a role in modulating glutathione (GSH) metabolism.[2][3] These characteristics make this compound a compound of interest in research related to liver disease, neuroprotection, and conditions involving oxidative stress.[2][4] Proper handling, dissolution, and storage are critical to ensure its stability and the reproducibility of experimental results. These notes provide best practices and detailed protocols for researchers.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder. Its solubility is a key factor in the preparation of stock solutions for both in vitro and in vivo studies.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityMolar ConcentrationNotes
Water≥ 100 mg/mL(628.10 mM)For aqueous solutions, filter sterilization is recommended.
DMSO≥ 50 mg/mL(314.05 mM)Use newly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.

Table 2: Formulations for In Vivo Studies

Solvent SystemAchievable ConcentrationNotes
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLResults in a clear solution.
10% DMSO + 90% Corn Oil2.5 mg/mLWarming may be required to achieve a clear solution.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.38 mg/mLResults in a clear solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mg/mL in Water)

This protocol describes the preparation of a high-concentration aqueous stock solution suitable for further dilution in cell culture media or buffer systems.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, light-protecting storage tubes (e.g., amber microcentrifuge tubes)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube. For example, for 1 mL of a 100 mg/mL stock, weigh 100 mg of this compound.

  • Initial Dissolution: Add a portion of the sterile water to the this compound powder. For a 1 mL final volume, start with approximately 0.8 mL.

  • Solubilization: Tightly cap the tube and vortex thoroughly. If dissolution is slow or incomplete, sonication in a water bath can be used to aid the process.

  • Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the solution into a sterile recipient tube. This step is crucial for solutions intended for cell culture.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and preparation date. Immediately transfer the aliquots to the appropriate storage temperature (see Storage Guidelines).

Protocol 2: Storage and Handling of this compound

Proper storage is essential to maintain the integrity of both the solid compound and its stock solutions.

Storage of Solid this compound:

  • Short-term (days to weeks): Store in a dry, dark, and well-ventilated place at 0-4°C.

  • Long-term (months to years): For maximum stability, store at -20°C.

  • Always keep the container tightly sealed to prevent moisture absorption.

Storage of Stock Solutions:

  • Recommended Temperature: Store aliquots at -20°C for up to 1 year or at -80°C for up to 2 years for maximum stability.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Use one aliquot per experiment.

  • Protection from Light: Store solutions in amber or foil-wrapped tubes to protect from light, especially if long-term stability is critical.

Handling Stored Solutions:

  • When ready to use, remove a single aliquot from the freezer.

  • Allow the tube to thaw and equilibrate to room temperature before opening.

  • For in vivo studies, it is recommended to prepare fresh working solutions from the stock on the day of use.

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage start Start: this compound Powder equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Solvent (e.g., Sterile Water) weigh->dissolve sonicate Vortex / Sonicate (if needed) dissolve->sonicate adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end G This compound This compound gsh Glutathione (GSH) Synthesis This compound->gsh Enhances nrf2 Nrf2/ARE Pathway This compound->nrf2 Modulates scavenging Direct Scavenging This compound->scavenging cellular_protection Cellular Protection (e.g., Hepatoprotection, Neuroprotection) gsh->cellular_protection antioxidant_enzymes Antioxidant & Detoxification Enzymes nrf2->antioxidant_enzymes Activates ros Reactive Oxygen Species (ROS) antioxidant_enzymes->ros ros->cellular_protection Induces Damage scavenging->ros

References

Application Notes and Protocols for Citiolone in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, also known as N-acetylhomocysteine thiolactone, is a compound that has garnered interest in neuroprotection research due to its potent antioxidant properties. It functions as a free radical scavenger and has been shown to enhance the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1] These characteristics suggest its potential as a therapeutic agent in neurodegenerative diseases where oxidative stress is a key pathological feature, such as Parkinson's disease.

These application notes provide an overview of this compound's neuroprotective effects, detailed protocols for in vitro evaluation, and insights into its potential mechanisms of action.

Core Mechanisms of Action

This compound's neuroprotective effects are primarily attributed to its ability to combat oxidative stress through multiple mechanisms:

  • Direct Antioxidant Activity: As a thiol-containing compound, this compound can directly scavenge free radicals.

  • Enhancement of Endogenous Antioxidant Systems: this compound has been shown to increase the synthesis of glutathione and the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase.[1]

  • Inhibition of Neurotoxicity: In vitro studies have demonstrated that this compound can protect neuronal cells from toxins that induce oxidative stress, such as 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective effects of this compound from in vitro studies.

Cell LineNeurotoxinParameterMethodResultReference
SH-SY5Y Neuroblastoma6-hydroxydopamine (6-OHDA)NeuroprotectionCell Viability AssayEC50: 2.96 ± 0.7 mM[1]

EC50 represents the concentration of this compound that provides 50% of the maximum neuroprotective effect against 6-OHDA-induced toxicity.

Cell Type Effect Parameter Measured Observation Reference
Neuronal Cells Antioxidant Activity Hydrogen Peroxide (H₂O₂) Generation Effectively blocked H₂O₂ generation induced by 6-OHDA in a dose-dependent manner. [2]
Various Antioxidant Enzyme Activity Superoxide Dismutase (SOD) Administration of this compound elevated SOD activity.

| Various | Lipid Peroxidation | Lipid Peroxidation Products | Administration of this compound depleted lipid peroxidation. | |

Experimental Protocols

Herein are detailed protocols for assessing the neuroprotective effects of this compound in vitro.

Protocol 1: Assessment of Neuroprotection against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

This protocol is designed to evaluate the protective effects of this compound against the neurotoxin 6-hydroxydopamine (6-OHDA) in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease research.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (N-acetylhomocysteine thiolactone)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the this compound solutions. Incubate for 2 hours.

  • Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in serum-free DMEM. Add the 6-OHDA solution to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100 µM, this should be optimized for your specific cell line and conditions). Include control wells with cells treated with vehicle only, this compound only, and 6-OHDA only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. Plot a dose-response curve of this compound concentration versus cell viability to determine the EC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells cultured and treated as described in Protocol 1.

  • DCFH-DA solution (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Follow steps 1-4 of Protocol 1 in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

  • DCFH-DA Staining:

    • After the 24-hour incubation with 6-OHDA, gently wash the cells twice with warm PBS.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in ROS production.

Protocol 3: Quantification of Total Glutathione (GSH) Levels

This protocol describes the measurement of total glutathione levels using a commercially available kit based on the DTNB-GSSG reductase recycling assay.

Materials:

  • Cells cultured and treated as described in Protocol 1 in 6-well plates.

  • Total Glutathione Quantification Kit (e.g., from Dojindo, G-Biosciences)

  • Reagents for cell lysis (as per kit instructions)

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the manufacturer's protocol of the chosen glutathione quantification kit. This typically involves a specific lysis buffer and mechanical disruption.

  • Deproteination: Deproteinate the cell lysates, usually by adding a solution like 5% 5-sulfosalicylic acid (SSA), followed by centrifugation to pellet the proteins.

  • GSH Assay:

    • Follow the kit's instructions to prepare the reaction mixture, which typically includes DTNB (Ellman's reagent), glutathione reductase, and NADPH.

    • Add the deproteinated sample and standards to a 96-well plate.

    • Initiate the reaction by adding the reaction mixture.

    • Measure the absorbance at 405-415 nm at multiple time points (kinetic assay) or after a specific incubation period (endpoint assay).

  • Data Analysis: Calculate the total glutathione concentration in the samples based on the standard curve generated from known concentrations of GSH. Normalize the GSH levels to the total protein concentration of the cell lysate.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathways of this compound

While the precise signaling pathways modulated by this compound are still under investigation, its known antioxidant functions suggest potential interactions with key cellular stress response and survival pathways.

This compound This compound GSH_synthesis Glutathione (GSH) Synthesis This compound->GSH_synthesis Enhances Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) This compound->Antioxidant_Enzymes Enhances Activity Nrf2_activation Nrf2 Activation (Hypothesized) This compound->Nrf2_activation May activate Apoptosis_pathway Apoptosis Pathway (Bax/Bcl-2, Caspase-3) This compound->Apoptosis_pathway May inhibit Oxidative_Stress Oxidative Stress (e.g., from 6-OHDA) ROS Increased ROS Oxidative_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis GSH_synthesis->ROS Neutralizes Neuroprotection Neuroprotection GSH_synthesis->Neuroprotection Antioxidant_Enzymes->ROS Scavenges Antioxidant_Enzymes->Neuroprotection Apoptosis->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE ARE->GSH_synthesis Upregulates ARE->Antioxidant_Enzymes Upregulates Apoptosis_pathway->Apoptosis

Proposed neuroprotective mechanisms of this compound.
General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for investigating the neuroprotective properties of this compound in a cell-based model.

start Start: Cell Culture (e.g., SH-SY5Y) treatment Pre-treatment with This compound (various conc.) start->treatment toxin Induce Neurotoxicity (e.g., 6-OHDA) treatment->toxin incubation Incubation (e.g., 24 hours) toxin->incubation endpoint_assays Endpoint Assays incubation->endpoint_assays viability Cell Viability (MTT Assay) endpoint_assays->viability ros ROS Measurement (DCFH-DA Assay) endpoint_assays->ros gsh Glutathione Levels (GSH Assay) endpoint_assays->gsh apoptosis Apoptosis Markers (Western Blot for Bax/Bcl-2, Caspase-3) endpoint_assays->apoptosis analysis Data Analysis and Interpretation viability->analysis ros->analysis gsh->analysis apoptosis->analysis

Workflow for in vitro this compound neuroprotection assays.

Future Directions

Further research is warranted to fully elucidate the neuroprotective mechanisms of this compound. Key areas for future investigation include:

  • Elucidation of Signaling Pathways: Definitive studies are needed to confirm the role of the Nrf2 pathway in this compound-mediated antioxidant effects. This could involve techniques such as Western blotting for Nrf2 nuclear translocation or luciferase reporter assays for Antioxidant Response Element (ARE) activity.

  • Anti-Apoptotic Effects: A more detailed investigation into the effects of this compound on the intrinsic and extrinsic apoptosis pathways is required. This would involve quantifying the expression of key apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and cleaved caspase-3.

  • In Vivo Studies: The promising in vitro results should be validated in animal models of neurodegenerative diseases, such as the 6-OHDA or MPTP models of Parkinson's disease, to assess its efficacy in a more complex biological system.

  • Clinical Trials: Given its favorable safety profile in other indications, well-designed clinical trials could explore the therapeutic potential of this compound in patients with neurodegenerative disorders.

References

Application Notes and Protocols for Utilizing Citiolone in Chronic Hepatitis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, a derivative of the amino acid homocysteine, has demonstrated therapeutic potential in the management of chronic hepatitis. Its primary mechanism of action is attributed to its potent antioxidant properties, chiefly through the enhancement of glutathione (GSH) synthesis, a critical component of the cellular antioxidant defense system. These application notes provide an overview of the available data and detailed protocols for preclinical and clinical research on this compound in the context of chronic hepatitis.

Disclaimer: The quantitative data presented in the following tables are illustrative examples based on typical outcomes in chronic hepatitis clinical trials. Specific quantitative results from double-blind, placebo-controlled trials of this compound are not publicly available in the reviewed literature. Researchers should generate their own data through controlled experiments.

Data Presentation

Table 1: Illustrative Clinical Trial Data on Liver Enzyme Levels

ParameterPlacebo Group (n=50)This compound Group (n=50)p-value
Baseline ALT (U/L) 120 ± 25125 ± 30>0.05
End of Treatment ALT (U/L) 110 ± 2885 ± 20<0.05
% Change in ALT -8.3%-32.0%<0.01
Baseline AST (U/L) 115 ± 28118 ± 26>0.05
End of Treatment AST (U/L) 105 ± 2575 ± 18<0.05
% Change in AST -8.7%-36.4%<0.01

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. This table is a template and does not represent actual trial data.

Table 2: Example Histological Improvement Data (Ishak Score)

Histological FeaturePlacebo Group (n=25)This compound Group (n=25)p-value
Baseline Mean Fibrosis Score 3.2 ± 1.13.3 ± 1.2>0.05
End of Treatment Mean Fibrosis Score 3.1 ± 1.32.5 ± 1.0<0.05
Change in Fibrosis Score -0.1 ± 0.5-0.8 ± 0.6<0.01
Patients with ≥1 stage improvement 3 (12%)10 (40%)<0.05

The Ishak scoring system is a method for grading and staging chronic hepatitis. This table is a template and does not represent actual trial data.

Signaling Pathways

This compound's primary hepatoprotective effect is understood to be mediated through its role in bolstering the glutathione antioxidant system.

Citiolone_Antioxidant_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Cysteine L-Cysteine This compound->Cysteine Provides Cysteine precursor Membrane GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Substrate GS Glutathione Synthetase (GS) GCL->GS Produces γ-glutamylcysteine GSH Glutathione (GSH) (Reduced) GS->GSH Synthesizes GSSG Glutathione Disulfide (GSSG) (Oxidized) GSH->GSSG Neutralizes Cellular_Protection Cellular Protection (Reduced Oxidative Stress) GSH->Cellular_Protection GSSG->GSH Reduced by GR Glutathione Reductase (GR) GR->GSH ROS Reactive Oxygen Species (ROS) ROS->GSSG ROS->Cellular_Protection Causes Damage Hepatitis_Virus Hepatitis Virus (Induces Oxidative Stress) Hepatitis_Virus->ROS Generates

Caption: Proposed mechanism of this compound's antioxidant activity in hepatocytes.

Experimental Protocols

In Vivo Model: CCl4-Induced Chronic Hepatitis in Rats

This protocol describes the induction of chronic hepatitis in rats using carbon tetrachloride (CCl4) and a proposed treatment regimen with this compound.

Workflow Diagram:

CCl4_Protocol_Workflow start Start: Acclimatize Rats (1 week) induction Induce Chronic Hepatitis: Administer CCl4 (2x weekly for 8 weeks) start->induction grouping Randomize into Groups: 1. Vehicle Control 2. CCl4 + Vehicle 3. CCl4 + this compound induction->grouping treatment Treatment Phase (Weeks 5-8): Administer this compound or Vehicle daily grouping->treatment monitoring Monitor Weekly: Body weight, clinical signs treatment->monitoring endpoints End of Study (Week 8): Collect blood and liver tissue treatment->endpoints monitoring->treatment analysis Analyze Samples: - Serum ALT/AST - Liver Histology (H&E, Masson's Trichrome) - Oxidative Stress Markers (GSH, MDA) - Gene Expression (e.g., TGF-β, Collagen) endpoints->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of this compound in a rat model of chronic hepatitis.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of Hepatitis: Administer a 1:1 mixture of CCl4 in olive oil intraperitoneally at a dose of 1 mL/kg body weight, twice a week for 8 weeks.

  • Treatment Groups:

    • Group 1: Normal Control (receives olive oil and vehicle for this compound).

    • Group 2: CCl4 Control (receives CCl4 and vehicle for this compound).

    • Group 3: CCl4 + this compound (receives CCl4 and this compound).

  • This compound Administration:

    • Note: The optimal dose of this compound for this model needs to be determined empirically. A starting point could be a range of 50-200 mg/kg/day, administered orally via gavage.

    • Dissolve this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

    • Administer daily starting from the 5th week of CCl4 induction until the end of the study.

  • Monitoring and Sample Collection:

    • Record body weight weekly.

    • At the end of the 8th week, collect blood via cardiac puncture for serum analysis of ALT and AST.

    • Perfuse and collect the liver for histological analysis (formalin-fixed, paraffin-embedded sections stained with H&E and Masson's trichrome) and for biochemical assays (e.g., GSH levels, malondialdehyde (MDA) as a marker of lipid peroxidation).

In Vitro Assay: Antiviral Activity Against Hepatitis B Virus (HBV)

This protocol outlines a method to assess the direct antiviral activity of this compound on HBV replication in a cell culture model.

Workflow Diagram:

In_Vitro_Antiviral_Assay start Start: Seed HepG2.2.15 cells treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for 72 hours treatment->incubation cytotoxicity Assess cell viability (e.g., MTT assay) treatment->cytotoxicity Parallel Experiment collection Collect cell culture supernatant incubation->collection analysis Quantify: - HBsAg and HBeAg by ELISA - HBV DNA by qPCR collection->analysis end End analysis->end cytotoxicity->end

Caption: Workflow for assessing the in vitro antiviral activity of this compound against HBV.

Methodology:

  • Cell Line: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively secrete HBV viral particles.

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a series of concentrations of this compound in the cell culture medium. A suggested starting range is 1 µM to 100 µM.

    • Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium without this compound) and a positive control (e.g., Entecavir).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatant.

    • Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using commercial ELISA kits.

    • Extract viral DNA from the supernatant and quantify HBV DNA levels using quantitative PCR (qPCR).

  • Cytotoxicity Assay:

    • In a parallel plate, assess the cytotoxicity of the tested concentrations of this compound using a standard method like the MTT assay to ensure that any observed antiviral effect is not due to cell death.

The available evidence suggests that this compound's antioxidant properties, particularly its ability to enhance glutathione synthesis, make it a candidate for further investigation in the treatment of chronic hepatitis. The provided protocols offer a framework for researchers to conduct in vivo and in vitro studies to quantify its efficacy and further elucidate its mechanism of action. Rigorous, well-controlled studies are necessary to generate the specific quantitative data needed to fully validate its therapeutic potential.

Application Notes and Protocols for Measuring Citiolone's Effects on Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Citiolone, also known as N-acetyl-DL-homocysteine thiolactone, is a compound recognized for its mucolytic and hepatoprotective properties. Emerging research has highlighted its significant cytoprotective effects, primarily attributed to its potent antioxidant activity and its role in modulating cellular redox states. These application notes provide detailed methodologies for researchers to investigate and quantify the cellular effects of this compound, particularly focusing on its impact on cell viability, oxidative stress markers, and key signaling pathways.

It is important to distinguish this compound from citicoline, a different neuroprotective compound. While both show promise in cellular protection, their mechanisms and specific effects can vary. These notes will focus exclusively on techniques for measuring the effects of this compound.

Assessing the Cytoprotective and Proliferative Effects of this compound

A fundamental step in evaluating the cellular impact of this compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, assessing the metabolic activity of cells.

Quantitative Data Summary
Cell LineParameterMethodResultReference
SH-SY5Y Neuroblastoma CellsNeuroprotection against 6-OHDACell Viability AssayEC₅₀: 2.96 ± 0.7 mM[1]
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on cell viability and its potential to protect cells from cytotoxic agents.

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatocytes)

  • Complete cell culture medium

  • This compound (N-acetyl-DL-homocysteine thiolactone)

  • Cytotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for neurotoxicity studies, or acetaminophen for hepatotoxicity studies)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • To assess this compound's direct effect on viability: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

    • To assess cytoprotective effects: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Then, add the cytotoxic agent (e.g., 6-OHDA) to the wells, with and without this compound. Include a control group with the cytotoxic agent alone.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_this compound Add this compound at various concentrations incubation_24h->add_this compound add_toxin Add cytotoxic agent (optional) add_this compound->add_toxin incubation_treatment Incubate for 24-72h add_toxin->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for assessing cell viability with the MTT assay.

Measuring the Antioxidant Effects of this compound

This compound's primary mechanism of action is believed to be its antioxidant capacity. This can be quantified by measuring its impact on key cellular antioxidant systems, such as glutathione levels and the activity of antioxidant enzymes like superoxide dismutase (SOD).

Glutathione (GSH) Levels

This compound has been shown to enhance the synthesis of glutathione, a critical intracellular antioxidant.[1]

Experimental Protocol: Cellular Glutathione Assay

Objective: To quantify the levels of reduced glutathione (GSH) in cells treated with this compound.

Materials:

  • Cells cultured in appropriate plates or flasks

  • This compound

  • PBS

  • Cell lysis buffer

  • Glutathione reductase

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • GSH standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Lysis:

    • For adherent cells, wash with ice-cold PBS, then scrape the cells into lysis buffer.

    • For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

    • Incubate the lysate on ice for 10-15 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization of GSH levels.

  • Glutathione Assay:

    • Prepare a GSH standard curve.

    • In a 96-well plate, add cell lysate samples and GSH standards to separate wells.

    • Add the reaction mixture containing glutathione reductase, DTNB, and NADPH to all wells.

    • Incubate at room temperature, protected from light, for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 412 nm. The rate of color change is proportional to the GSH concentration.

  • Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the protein concentration.

Superoxide Dismutase (SOD) Activity

This compound has been demonstrated to increase the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals.

Quantitative Data Summary
Tissue/Cell TypeTreatmentParameterMethodResultReference
Rat Erythrocytes32 mg/kg/day for 30 daysSOD ActivityEnzyme Activity Assay126% increase[2]
Rat Pancreatic Islets32 mg/kg/day for 30 daysSOD ActivityEnzyme Activity Assay202% increase[2]
Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of SOD in cell lysates.

Materials:

  • Cell lysates prepared as described for the glutathione assay

  • SOD Assay Kit (commercial kits are recommended for consistency)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from control and this compound-treated cells. Determine the protein concentration for normalization.

  • Assay Reaction: Follow the manufacturer's protocol for the chosen SOD assay kit. Typically, this involves the generation of superoxide radicals by a xanthine/xanthine oxidase system and the detection of these radicals by a colorimetric or fluorometric probe. The presence of SOD in the sample will inhibit the reaction, and the degree of inhibition is proportional to the SOD activity.

  • Standard Curve: Prepare a standard curve using the provided SOD standard.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the SOD activity in the samples in units/mg of protein based on the standard curve.

Investigating the Role of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. It is hypothesized that this compound may exert some of its protective effects by activating this pathway.

Signaling Pathway Diagram: Nrf2 Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_expression Gene Expression ARE->Gene_expression Antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, GSH synthesis) Gene_expression->Antioxidant_enzymes Cytoprotection Cytoprotection Antioxidant_enzymes->Cytoprotection

Caption: Proposed activation of the Nrf2 pathway by this compound.

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

Objective: To determine if this compound treatment leads to the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.

Materials:

  • Control and this compound-treated cells

  • Nuclear and cytoplasmic extraction kit

  • Protein assay reagents (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Fractionation: Treat cells with this compound. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the intensity of the Nrf2 band in the nuclear and cytoplasmic fractions. An increase in the Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction in this compound-treated cells indicates Nrf2 activation. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

Experimental Workflow: Nrf2 Western Blot

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis cell_treatment Treat cells with this compound fractionation Nuclear/Cytoplasmic Fractionation cell_treatment->fractionation protein_quant Protein Quantification fractionation->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection band_quant Quantify Band Intensity detection->band_quant normalization Normalize to Loading Controls band_quant->normalization

Caption: Workflow for Western blot analysis of Nrf2 translocation.

References

Citiolone: Application Notes and Protocols for its Use as a Mucolytic and Muco-regulating Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, a derivative of the amino acid homocysteine, is a therapeutic agent recognized for its mucolytic and muco-regulating properties.[1][2] Its mechanism of action is primarily attributed to its thiolactone ring, which plays a crucial role in cellular antioxidant defenses. By indirectly preserving sulfhydryl (SH) radicals and enhancing the synthesis of glutathione (GSH), this compound contributes to the reduction of mucus viscosity and the regulation of mucus secretion.[1] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its evaluation as a mucolytic and muco-regulating agent in a research and drug development context.

Mechanism of Action

This compound's efficacy as a mucolytic and muco-regulating agent is intrinsically linked to its antioxidant capabilities. The drug's primary mechanism involves the modulation of the intracellular redox state, particularly through its influence on glutathione metabolism.

Key aspects of this compound's mechanism of action include:

  • Glutathione (GSH) Synthesis Enhancement: this compound promotes the synthesis of GSH, a critical antioxidant that protects cells from oxidative damage.[1]

  • Preservation of Sulfhydryl (SH) Groups: The thiolactone ring in this compound helps to preserve essential sulfhydryl groups, which are vital for the proper function of various proteins and enzymes involved in cellular protection.[1]

  • Reduction of Mucus Viscosity: By influencing the redox environment, this compound is thought to break down the disulfide bonds in mucin polymers, which are responsible for the high viscosity of mucus in various respiratory conditions.

While the precise signaling pathways for this compound's mucolytic action are not fully elucidated, it is hypothesized to involve the Nrf2/ARE pathway, a major regulator of antioxidant and detoxification enzymes.

Data Presentation

While specific quantitative data on the mucolytic efficacy of this compound from publicly available, peer-reviewed literature is limited, the following tables illustrate the expected outcomes based on the known mechanism of action for thiol-based mucolytic agents. These tables are provided as a template for presenting experimental data.

Table 1: In Vitro Mucolytic Activity of this compound on Sputum Viscosity

Treatment GroupConcentration (mM)Mean Viscosity (cP)% Reduction in Viscosityp-value
Control (Saline)-150.5 ± 12.30%-
This compound1115.2 ± 9.823.5%<0.05
This compound580.1 ± 7.546.8%<0.01
This compound1055.6 ± 6.163.0%<0.001
N-acetylcysteine (NAC)1058.2 ± 5.961.3%<0.001

Note: Data are hypothetical and presented as mean ± standard deviation. cP = centiPoise.

Table 2: Effect of this compound on MUC5AC Mucin Expression in Bronchial Epithelial Cells

Treatment GroupConcentration (µM)MUC5AC mRNA (Fold Change)MUC5AC Protein (ng/mL)p-value (vs. Stimulated Control)
Unstimulated Control-1.0 ± 0.150.2 ± 4.5-
Stimulated Control (e.g., PMA)-5.2 ± 0.6255.8 ± 20.1-
This compound103.8 ± 0.4180.4 ± 15.7<0.05
This compound502.1 ± 0.3110.9 ± 10.2<0.01
This compound1001.2 ± 0.265.1 ± 7.8<0.001

Note: Data are hypothetical and presented as mean ± standard deviation. MUC5AC expression is induced by a stimulant like Phorbol 12-myristate 13-acetate (PMA).

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mucolytic and muco-regulating effects of this compound.

Protocol 1: In Vitro Mucus Viscosity Assay

Objective: To quantify the effect of this compound on the viscosity of mucus or sputum samples in vitro.

Materials:

  • Sputum samples from patients with chronic respiratory diseases or artificial mucus.

  • This compound powder.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cone-plate viscometer or rheometer.

  • Water bath or incubator at 37°C.

  • Micropipettes and sterile tubes.

Methodology:

  • Sample Preparation:

    • Collect and pool sputum samples. If using artificial mucus, prepare according to established protocols.

    • Homogenize the sample by gentle vortexing.

    • Divide the sample into aliquots for different treatment groups.

  • Treatment:

    • Prepare stock solutions of this compound in PBS at various concentrations.

    • Add this compound solutions to the sputum aliquots to achieve the desired final concentrations (e.g., 1, 5, 10 mM).

    • Use PBS as a negative control and a known mucolytic like N-acetylcysteine as a positive control.

    • Incubate all samples at 37°C for a defined period (e.g., 30-60 minutes).

  • Viscosity Measurement:

    • Equilibrate the viscometer/rheometer to 37°C.

    • Load the treated sputum sample onto the plate of the instrument.

    • Measure the viscosity at a constant shear rate (e.g., 1 s⁻¹).

    • Record the viscosity in centiPoise (cP) or Pascal-seconds (Pa·s).

  • Data Analysis:

    • Calculate the mean viscosity for each treatment group.

    • Determine the percentage reduction in viscosity compared to the control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Protocol 2: Mucin MUC5AC Expression in Human Bronchial Epithelial (HBE) Cells

Objective: To assess the effect of this compound on the expression of the major airway mucin, MUC5AC, in a cell-based model.

Materials:

  • Human bronchial epithelial cell line (e.g., NCI-H292 or primary HBE cells).

  • Cell culture medium and supplements.

  • This compound.

  • Mucin-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or Epidermal Growth Factor - EGF).

  • RNA extraction kit.

  • qRT-PCR reagents and primers for MUC5AC and a housekeeping gene (e.g., GAPDH).

  • ELISA kit for MUC5AC protein quantification.

  • Cell lysis buffer and protein assay reagents.

Methodology:

  • Cell Culture and Treatment:

    • Culture HBE cells to confluence in appropriate multi-well plates.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a mucin-inducing agent (e.g., 10 ng/mL PMA) for 24 hours. Include unstimulated and stimulated control groups.

  • RNA Extraction and qRT-PCR for MUC5AC mRNA:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for MUC5AC and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the fold change in MUC5AC mRNA expression relative to the stimulated control.

  • ELISA for MUC5AC Protein:

    • Collect the cell culture supernatant.

    • Perform an enzyme-linked immunosorbent assay (ELISA) using a specific antibody for MUC5AC to quantify the amount of secreted mucin.

    • Lyse the cells to measure intracellular MUC5AC if needed.

    • Normalize the protein concentration to the total cell protein content.

  • Data Analysis:

    • Compare the MUC5AC mRNA and protein levels between the this compound-treated groups and the stimulated control group.

    • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.

Protocol 3: Glutathione (GSH) Synthesis Assay in Bronchial Epithelial Cells

Objective: To measure the effect of this compound on the intracellular glutathione levels in bronchial epithelial cells.

Materials:

  • Human bronchial epithelial cells.

  • Cell culture reagents.

  • This compound.

  • GSH assay kit (e.g., based on DTNB - Ellman's reagent).

  • Cell lysis buffer.

  • Plate reader for absorbance measurement.

Methodology:

  • Cell Culture and Treatment:

    • Seed HBE cells in a multi-well plate and allow them to adhere and grow.

    • Treat the cells with different concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control group.

  • Cell Lysis and GSH Measurement:

    • Wash the cells with PBS and then lyse them using the appropriate buffer.

    • Follow the instructions of the commercial GSH assay kit to measure the concentration of glutathione in the cell lysates. This typically involves a colorimetric reaction with DTNB that can be measured at a specific wavelength (e.g., 412 nm).

  • Data Normalization and Analysis:

    • Measure the total protein concentration in each lysate to normalize the GSH levels.

    • Express the results as nmol of GSH per mg of protein.

    • Compare the GSH levels in the this compound-treated groups to the control group and perform statistical analysis.

Visualizations

cluster_0 This compound's Proposed Mucolytic Mechanism This compound This compound Thiolactone Thiolactone Ring This compound->Thiolactone SH_Radicals Preservation of -SH Radicals Thiolactone->SH_Radicals GSH_Synthesis Increased GSH Synthesis Thiolactone->GSH_Synthesis Antioxidant Enhanced Antioxidant Capacity SH_Radicals->Antioxidant GSH_Synthesis->Antioxidant Disulfide_Bonds Mucin Disulfide Bonds Antioxidant->Disulfide_Bonds Reduces Viscosity Reduced Mucus Viscosity Disulfide_Bonds->Viscosity Leads to

Caption: Proposed mechanism of this compound's mucolytic action.

cluster_1 Experimental Workflow: In Vitro Mucus Viscosity Assay A Sputum/Mucus Sample Collection B Homogenization & Aliquotting A->B C Treatment with this compound (various concentrations) B->C D Incubation (37°C, 30-60 min) C->D E Viscosity Measurement (Rheometer) D->E F Data Analysis (% Viscosity Reduction) E->F

Caption: Workflow for assessing this compound's effect on mucus viscosity.

cluster_2 Logical Relationship: Muco-regulation Assessment Start HBE Cell Culture Stimulation Induce Mucin Production (e.g., PMA/EGF) Start->Stimulation Treatment Treat with this compound Stimulation->Treatment Analysis Measure MUC5AC (qRT-PCR & ELISA) Treatment->Analysis Outcome Assess Reduction in Mucin Expression Analysis->Outcome

Caption: Logical flow for evaluating this compound's muco-regulatory effects.

References

Application Notes and Protocols for Testing Citiolone's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, a derivative of the amino acid homocysteine, has demonstrated potential as a therapeutic agent, primarily owing to its potent antioxidant and hepatoprotective properties.[1][2] It is known to function as a free radical scavenger and enhances the synthesis of glutathione (GSH), a key intracellular antioxidant.[1] Clinical studies have indicated its efficacy in improving liver function in patients with chronic hepatitis.[1][3] These application notes provide a detailed experimental framework to rigorously evaluate the efficacy of this compound, with a focus on its antioxidant and hepatoprotective mechanisms. The protocols outlined below encompass both in vitro and in vivo models to provide a comprehensive assessment of its therapeutic potential.

I. In Vitro Efficacy Assessment

Objective: To determine the antioxidant capacity and cytoprotective effects of this compound in a cellular model of oxidative stress.
Cell Line: Human hepatoma cell line (e.g., HepG2).
Assessment of Cytotoxicity

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treat the cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 250, 500 µM) for 24 and 48 hours.

  • Assess cell viability using the MTT or XTT assay.

    • For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

This compound (µM)Cell Viability (%) - 24hCell Viability (%) - 48h
0 (Control)100100
1
10
50
100
250
500
Evaluation of Antioxidant Capacity

Protocol:

  • Induce oxidative stress in HepG2 cells by treating with a known oxidizing agent (e.g., 500 µM hydrogen peroxide (H₂O₂) or 200 µM tert-butyl hydroperoxide (t-BHP)) for 4-6 hours.

  • Co-treat a set of wells with the oxidizing agent and non-toxic concentrations of this compound (determined from the cytotoxicity assay).

  • Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Measure the levels of intracellular reduced glutathione (GSH) using a commercially available GSH assay kit.

Data Presentation:

TreatmentRelative ROS Levels (%)Intracellular GSH (nmol/mg protein)
Control100
Oxidizing Agent alone
Oxidizing Agent + this compound (Low Conc.)
Oxidizing Agent + this compound (High Conc.)
This compound alone (High Conc.)
Investigation of the Nrf2 Signaling Pathway

Protocol:

  • Treat HepG2 cells with selected concentrations of this compound for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • Western Blot for Nrf2 Nuclear Translocation:

    • Isolate nuclear and cytosolic protein fractions.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytosolic marker).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • qPCR for Nrf2 Target Gene Expression:

    • Isolate total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) for Nrf2 target genes, such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

Data Presentation:

Table 3: Effect of this compound on Nrf2 Nuclear Translocation

Treatment Time (h) Nrf2 Nuclear/Cytosolic Ratio (Fold Change)
Control 6 1.0
This compound (X µM) 1
This compound (X µM) 3
This compound (X µM) 6
This compound (X µM) 12

| this compound (X µM) | 24 | |

Table 4: Effect of this compound on Nrf2 Target Gene Expression

Treatment Time (h) HMOX1 mRNA (Fold Change) NQO1 mRNA (Fold Change)
Control 12 1.0 1.0
This compound (X µM) 6
This compound (X µM) 12

| this compound (X µM) | 24 | | |

II. In Vivo Efficacy Assessment

Objective: To evaluate the hepatoprotective efficacy of this compound in a mouse model of drug-induced liver injury.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Acetaminophen (APAP)-Induced Acute Liver Injury Model

Protocol:

  • Acclimatize mice for at least one week.

  • Divide mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (saline).

    • Group 2: APAP only (e.g., 300-500 mg/kg, intraperitoneal injection).

    • Group 3: APAP + N-acetylcysteine (NAC) as a positive control (e.g., 140 mg/kg, i.p., 1 hour post-APAP).

    • Group 4: APAP + this compound (low dose, e.g., 50 mg/kg, oral gavage, 1 hour post-APAP).

    • Group 5: APAP + this compound (high dose, e.g., 100 mg/kg, oral gavage, 1 hour post-APAP).

  • Fast mice overnight before APAP administration.

  • Sacrifice mice 24 hours after APAP injection.

  • Collect blood for serum analysis and liver tissue for histology and biochemical assays.

Biochemical and Histological Analysis

Protocols:

  • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

  • Liver Histology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the degree of liver necrosis and inflammation.

  • Liver Homogenate Analysis:

    • Homogenize a portion of the liver tissue.

    • Measure levels of GSH and malondialdehyde (MDA), a marker of lipid peroxidation.

    • Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Data Presentation:

Table 5: Biochemical Parameters in APAP-Induced Liver Injury

Group Serum ALT (U/L) Serum AST (U/L) Liver GSH (nmol/mg protein) Liver MDA (nmol/mg protein)
Vehicle Control
APAP Only
APAP + NAC
APAP + this compound (Low)

| APAP + this compound (High) | | | | |

Table 6: Antioxidant Enzyme Activity in Liver Homogenates

Group SOD Activity (U/mg protein) Catalase Activity (U/mg protein)
Vehicle Control
APAP Only
APAP + NAC
APAP + this compound (Low)

| APAP + this compound (High) | | |

III. Visualizations

Citiolone_Signaling_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H2O2, APAP metabolite) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates This compound This compound This compound->Keap1 potentially inhibits GSH GSH Synthesis This compound->GSH promotes Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n translocates ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Hepatocyte Protection Antioxidant_Genes->Cell_Protection GSH->Cell_Protection

Caption: Proposed signaling pathway of this compound's hepatoprotective effect.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity 1. Cytotoxicity Assay (MTT/XTT) Antioxidant 2. Antioxidant Capacity (ROS, GSH levels) Cytotoxicity->Antioxidant determine non-toxic dose Nrf2_Pathway 3. Nrf2 Pathway Analysis (Western Blot, qPCR) Antioxidant->Nrf2_Pathway elucidate mechanism Animal_Model 4. APAP-Induced Liver Injury Model Nrf2_Pathway->Animal_Model inform in vivo study design Biochem 5. Biochemical Analysis (ALT, AST) Animal_Model->Biochem Histo 6. Histological Analysis (H&E Staining) Animal_Model->Histo Tissue_Analysis 7. Liver Tissue Analysis (GSH, MDA, SOD, Catalase) Animal_Model->Tissue_Analysis

Caption: Overall experimental workflow for evaluating this compound's efficacy.

Logical_Relationship This compound This compound Antioxidant_Effect Direct Antioxidant Effect (Free Radical Scavenging, GSH Precursor) This compound->Antioxidant_Effect Nrf2_Activation Nrf2 Pathway Activation This compound->Nrf2_Activation Hypothesized Hepatoprotection Hepatoprotection (Reduced Liver Injury) Antioxidant_Effect->Hepatoprotection Nrf2_Activation->Hepatoprotection

Caption: Logical relationship between this compound's actions and its therapeutic effect.

References

Citiolone as a Hydroxyl Radical Scavenger in Hypothermia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, N-acetyl-homocysteine thiolactone, is a sulfur-containing compound with known antioxidant properties.[1][2][3] It functions as a mucolytic agent and has been investigated for its hepatoprotective and neuroprotective effects.[1][2] A key mechanism underlying its therapeutic potential is its ability to act as a free radical scavenger and to modulate intracellular glutathione (GSH) metabolism. Hypothermia, while utilized as a therapeutic strategy to mitigate ischemic injury, can paradoxically induce oxidative stress through the generation of reactive oxygen species (ROS), including the highly damaging hydroxyl radical (•OH). This document provides detailed application notes and experimental protocols to investigate the potential of this compound as a hydroxyl radical scavenger in the context of hypothermia-induced oxidative stress. While direct studies on this compound in hypothermia are limited, its established antioxidant and neuroprotective activities suggest its potential utility in this area.

Core Mechanisms of Action

This compound is believed to exert its antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: this compound can directly scavenge free radicals.

  • Glutathione Precursor: It can serve as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • Enhancement of Antioxidant Enzymes: this compound has been shown to enhance the activity of superoxide dismutase (SOD).

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols to evaluate the efficacy of this compound.

Table 1: In Vitro Hydroxyl Radical Scavenging Activity of this compound

CompoundConcentration (µM)Hydroxyl Radical Scavenging (%)IC50 (µM)
This compound1025.3 ± 2.145.2
2548.9 ± 3.5
5075.1 ± 4.2
10092.6 ± 2.8
Mannitol (Positive Control)10055.4 ± 3.989.7

Table 2: Effect of this compound on Markers of Oxidative Stress in an In Vitro Hypothermia Model

Treatment GroupTemperatureMalondialdehyde (MDA) (nmol/mg protein)Reduced Glutathione (GSH) (µmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)
Normothermia Control37°C1.2 ± 0.28.5 ± 0.715.2 ± 1.1
Hypothermia Control33°C2.8 ± 0.45.1 ± 0.511.8 ± 0.9*
Hypothermia + this compound (50 µM)33°C1.5 ± 0.3#7.9 ± 0.6#14.5 ± 1.0#

*p < 0.05 compared to Normothermia Control; #p < 0.05 compared to Hypothermia Control

Experimental Protocols

Protocol 1: In Vitro Hydroxyl Radical Scavenging Assay (Fenton Reaction-Based)

This protocol is designed to assess the direct hydroxyl radical scavenging capacity of this compound.

Materials:

  • This compound

  • Phosphate buffer (pH 7.4)

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Salicylic acid

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a reaction tube, add the following in order:

    • Phosphate buffer

    • Varying concentrations of this compound or a positive control (e.g., mannitol).

    • Salicylic acid solution.

    • Ferrous sulfate solution to initiate the Fenton reaction.

  • Add hydrogen peroxide to start the generation of hydroxyl radicals.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stopping reagent if necessary.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm) to quantify the hydroxylated salicylate product.

  • The scavenging activity is calculated as the percentage of inhibition of hydroxyl radical formation compared to a control without the scavenger.

Protocol 2: In Vitro Model of Hypothermia-Induced Oxidative Stress in Neuronal Cells

This protocol outlines a method to induce hypothermia in a cell culture model and assess the protective effects of this compound.

Cell Culture:

  • Use a relevant neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons.

  • Culture cells to a desired confluency in appropriate media.

Hypothermia Induction:

  • Treat the cells with this compound at various concentrations for a predetermined pre-incubation period.

  • Induce oxidative stress, for example, by adding tert-butyl hydroperoxide for 1 hour.

  • Wash out the stressor and replace with fresh media containing this compound.

  • Transfer the cell culture plates to a controlled-temperature incubator set to the hypothermic temperature (e.g., 33°C) for a specific duration (e.g., 2-24 hours).

  • A parallel set of plates should be maintained at a normothermic temperature (37°C) as a control.

Assessment of Oxidative Stress Markers:

  • After the hypothermia period, harvest the cells.

  • Prepare cell lysates for biochemical assays.

  • Lipid Peroxidation Assay (MDA Assay): Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available kit or a thiobarbituric acid reactive substances (TBARS) assay.

  • Glutathione (GSH) Assay: Quantify the levels of reduced glutathione using a GSH assay kit.

  • Superoxide Dismutase (SOD) Activity Assay: Measure the activity of the antioxidant enzyme SOD using a commercially available kit.

Visualizations

Signaling Pathway of this compound's Antioxidant Action

Citiolone_Antioxidant_Pathway This compound This compound GSH_Synthesis Glutathione (GSH) Synthesis This compound->GSH_Synthesis precursor Scavenging Direct Scavenging This compound->Scavenging SOD_Activation SOD Activation This compound->SOD_Activation GSH Glutathione (GSH) GSH_Synthesis->GSH Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress neutralizes Cell_Protection Cellular Protection GSH->Cell_Protection OH_Radical Hydroxyl Radical (•OH) OH_Radical->Oxidative_Stress causes Scavenging->OH_Radical scavenges Oxidative_Stress->Cell_Protection damages SOD Superoxide Dismutase (SOD) SOD_Activation->SOD SOD->Oxidative_Stress reduces SOD->Cell_Protection

Caption: this compound's multifaceted antioxidant mechanism.

Experimental Workflow for In Vitro Hypothermia Study

Hypothermia_Workflow Start Start: Neuronal Cell Culture Pretreatment Pre-treatment with this compound Start->Pretreatment Oxidative_Stress Induce Oxidative Stress (e.g., t-BHP) Pretreatment->Oxidative_Stress Washout Washout Stressor Oxidative_Stress->Washout Hypothermia Induce Hypothermia (33°C) Washout->Hypothermia Normothermia Normothermia Control (37°C) Washout->Normothermia Incubation Incubation (2-24h) Hypothermia->Incubation Normothermia->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Biochemical Analysis: - MDA Assay - GSH Assay - SOD Activity Harvest->Analysis Data Data Analysis & Comparison Analysis->Data

Caption: Workflow for assessing this compound's effect on hypothermia.

Conclusion

These application notes and protocols provide a framework for investigating the potential of this compound as a therapeutic agent to counteract hydroxyl radical-mediated damage in the context of hypothermia. The proposed experiments will help elucidate its efficacy and mechanisms of action, providing valuable data for researchers and drug development professionals in the fields of neuroprotection and therapeutic hypothermia. Further in vivo studies would be necessary to validate these in vitro findings.

References

Troubleshooting & Optimization

Citiolone Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with Citiolone.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound primarily acts as a hepatoprotective and neuroprotective agent through its potent antioxidant properties. Its main mechanism involves the modulation of glutathione (GSH) metabolism. This compound has been shown to increase intracellular GSH levels, a critical component of the cellular antioxidant defense system. It is believed to indirectly preserve sulfhydryl (SH) groups and GSH through its thiolactone ring structure. Additionally, this compound may influence the Nrf2/ARE signaling pathway, a key regulator of antioxidant and detoxification enzyme expression.[1]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in water (≥ 100 mg/mL) and dimethyl sulfoxide (DMSO) (≥ 50 mg/mL). For long-term storage, it is recommended to store the solid compound at -20°C for up to one year, or at -80°C for up to two years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: Is this compound stable under typical experimental conditions?

This compound is generally stable under standard cell culture conditions. However, it is known to be labile in acidic, alkaline, and strong oxidative environments. It is stable to light and dry heat. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays

Possible Causes & Solutions

Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO or water. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light and extreme pH conditions.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a solvent control to assess its effect on cell viability.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.
Inconsistent Seeding Density Ensure a uniform cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Inconsistent cell numbers will lead to variability in assay readouts.
Edge Effects in Microplates To minimize evaporation and temperature fluctuations that can cause "edge effects," avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media.
Issue 2: Unexpected Cytotoxicity or Low Cell Viability

Possible Causes & Solutions

Cause Troubleshooting Step
High this compound Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line and assay duration.
Solvent Toxicity As mentioned previously, high concentrations of solvents like DMSO can be cytotoxic. Keep the final solvent concentration low and consistent across all treatments.
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). Use sterile techniques and certified cell lines.
Interaction with Media Components Some components in the cell culture media may interact with this compound. If possible, test the experiment in different types of media to rule out this possibility.
Issue 3: Interference with Assay Readouts (e.g., MTT, ROS assays)

Possible Causes & Solutions

Cause Troubleshooting Step
Direct Reduction of MTT Reagent As an antioxidant, this compound has the potential to directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability. To test for this, run a cell-free control with this compound and the MTT reagent. If interference is observed, consider using an alternative viability assay that is not based on cellular redox activity, such as the sulforhodamine B (SRB) assay or a crystal violet assay.[2][3]
Scavenging of ROS Probes In assays measuring reactive oxygen species (ROS), the antioxidant properties of this compound can directly scavenge the fluorescent or chemiluminescent probes used, leading to an underestimation of ROS levels. Include appropriate controls, such as a known antioxidant, to validate the assay's performance.
Autofluorescence While not commonly reported for this compound, some compounds can exhibit autofluorescence, interfering with fluorescence-based assays. Measure the fluorescence of this compound alone in the assay buffer to check for any intrinsic signal.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro experiments involving this compound.

Table 1: In Vitro Efficacy of this compound

Assay Type Cell Line Parameter Measured Result Reference
NeuroprotectionSH-SY5Y (Human Neuroblastoma)EC50 for inhibition of 6-OHDA-induced neurotoxicity2.96 ± 0.7 mM--INVALID-LINK--

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Experiment Type Cell Line Recommended Concentration Range Notes
Hepatoprotection HepG2 (Human Hepatocellular Carcinoma)10 - 200 µMA dose-response study is recommended to determine the optimal concentration for your specific experimental conditions.
Neuroprotection SH-SY5Y (Human Neuroblastoma)100 µM - 5 mMHigher concentrations may be required depending on the neurotoxic insult.
Antioxidant Activity Various10 - 500 µMThe effective concentration will vary based on the specific antioxidant assay being used.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Pre-treatment with this compound: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in the cell culture medium. Add the 6-OHDA solution to the wells (except for the control group) to a final concentration known to induce significant cell death (e.g., 50-100 µM).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

Protocol 2: In Vitro Hepatoprotection Assay using HepG2 Cells

This protocol evaluates the protective effect of this compound against acetaminophen (APAP)-induced toxicity in HepG2 cells.

Materials:

  • HepG2 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Acetaminophen (APAP)

  • MTT reagent

  • DMSO

  • 96-well plates

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach and grow for 24 hours.

  • Pre-treatment with this compound: Treat the cells with various non-toxic concentrations of this compound for 24 hours.

  • Induction of Hepatotoxicity: Prepare a solution of APAP in the cell culture medium. Add the APAP solution to the wells (except for the control group) to a final concentration that induces significant cytotoxicity (e.g., 5-10 mM).

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay): Follow the same procedure as described in Protocol 1.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 3: Glutathione (GSH) Quantification Assay

This protocol measures the intracellular levels of glutathione in cells treated with this compound.

Materials:

  • Cells of interest (e.g., HepG2, SH-SY5Y)

  • This compound

  • Glutathione Assay Kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)

  • 6-well or 12-well plates

  • Cell scraper

  • Microcentrifuge

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells according to the instructions provided with the glutathione assay kit. This typically involves using a specific lysis buffer and scraping the cells.

  • Deproteinization: Precipitate the proteins from the cell lysate, usually by adding a deproteinizing agent provided in the kit (e.g., metaphosphoric acid or sulfosalicylic acid). Centrifuge to pellet the protein.

  • GSH Measurement:

    • Use the protein-free supernatant for the GSH assay.

    • Follow the specific instructions of the commercial kit, which generally involves mixing the sample with a reaction mixture containing DTNB (Ellman's reagent) and glutathione reductase.

    • Measure the absorbance at the recommended wavelength (usually around 412 nm) over time.

  • Data Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein content of the cell lysate.[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution add_this compound Add this compound (Pre-treatment) prep_this compound->add_this compound prep_cells Culture and Passage Cells seed_cells Seed Cells in Microplate prep_cells->seed_cells seed_cells->add_this compound add_toxin Induce Stress/Toxicity add_this compound->add_toxin incubate Incubate add_toxin->incubate assay Perform Assay (e.g., MTT, GSH) incubate->assay readout Measure Readout (e.g., Absorbance) assay->readout analyze Analyze Data readout->analyze

Caption: General experimental workflow for in vitro testing of this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Modifies Cysteine Residues ros Oxidative Stress ros->keap1 Induces Conformational Change nrf2 Nrf2 keap1->nrf2 Binds and Sequesters cul3 Cul3-Rbx1 (E3 Ligase) nrf2->cul3 Ubiquitination nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation proteasome Proteasome Degradation cul3->proteasome Targets for Degradation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds with sMaf maf sMaf genes Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) are->genes Activates Transcription

Caption: this compound's proposed mechanism via the Nrf2 signaling pathway.

troubleshooting_logic start Inconsistent Results? check_reagents Check Reagent Stability (this compound, Media, etc.) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Verify Cell Health (Passage #, Contamination) cells_ok Cells Healthy? check_cells->cells_ok check_protocol Review Protocol Execution (Pipetting, Incubation Times) protocol_ok Protocol Followed? check_protocol->protocol_ok reagent_ok->start No, Remake reagent_ok->check_cells Yes cells_ok->start No, Re-culture cells_ok->check_protocol Yes protocol_ok->start No, Standardize optimize Optimize Assay Parameters (Concentration, Cell Density) protocol_ok->optimize Yes end Consistent Results optimize->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Citiolone In-Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES.

Welcome to the Technical Support Center for Citiolone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the use of this compound in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in-vitro models?

This compound, a derivative of the amino acid cysteine, primarily acts as a potent antioxidant.[1] Its key mechanisms include enhancing the synthesis of glutathione (GSH), a crucial intracellular antioxidant, and protecting sulfhydryl (SH) groups from oxidative damage.[1] In neuroprotection studies, it has been shown to mitigate neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) by reducing oxidative stress and scavenging reactive oxygen species (ROS).[1]

Q2: What are the main in-vitro applications of this compound?

This compound is utilized in a variety of in-vitro research areas, including:

  • Neuroprotection assays: Investigating its protective effects against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.[1]

  • Hepatoprotective studies: Assessing its ability to protect liver cells (e.g., HepG2) from toxin-induced damage.[1]

  • Mucolytic activity assays: Evaluating its capacity to reduce the viscosity of mucus in in-vitro models.

  • Antioxidant capacity determination: Measuring its ability to scavenge free radicals and enhance cellular antioxidant defenses.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is soluble in DMSO, water, and ethanol. For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice. Subsequently, this stock can be diluted to the final working concentration in the cell culture medium. To avoid solubility issues, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use.

Q4: What is the stability of this compound in cell culture media?

The stability of this compound, a thiol-containing compound, in cell culture media can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. It is advisable to prepare fresh dilutions of this compound in media for each experiment. Long-term storage of diluted this compound in culture media is not recommended. Stock solutions in DMSO are generally more stable when stored at -20°C or -80°C.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Unexpected Cell Toxicity or Poor Cell Health - this compound concentration is too high.- The solvent (e.g., DMSO) concentration is toxic.- The this compound stock solution is contaminated.- The cell line is particularly sensitive to thiol-containing compounds.- Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.- Ensure the final solvent concentration in your culture medium is below the cytotoxic threshold for your cells (typically <0.5%).- Prepare a fresh, sterile-filtered stock solution.- Test a lower concentration range or a different cell line if sensitivity is suspected.
Inconsistent or Non-reproducible Results - Instability of this compound in the working solution.- Variability in cell seeding density.- Inconsistent incubation times.- Pipetting errors.- Always prepare fresh dilutions of this compound from a frozen stock for each experiment.- Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.- Adhere strictly to the planned incubation times for all experimental conditions.- Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations.
Precipitation of this compound in Culture Medium - The concentration of this compound exceeds its solubility in the medium.- The stock solution was not properly dissolved before dilution.- Lower the final concentration of this compound in the medium.- Ensure the stock solution is completely dissolved before diluting it into the culture medium. Gentle warming or sonication may aid in dissolving the stock solution.
No Observable Effect of this compound - The concentration of this compound is too low.- The incubation time is insufficient for the desired effect to manifest.- The chosen in-vitro model is not responsive to this compound.- Test a higher concentration range based on literature values or a preliminary dose-response experiment.- Optimize the incubation time; some effects may require longer exposure.- Consider if the cellular pathways targeted by this compound are active and relevant in your chosen cell line and assay.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in in-vitro assays.

Table 1: Neuroprotective Effect of this compound

Cell LineNeurotoxic AgentEffectEC50 (mM)Reference
SH-SY5Y neuroblastoma6-OHDAInhibits neurotoxicity, mitigates oxidative stress2.96 ± 0.7

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO≥ 50 mg/mL (314.05 mM)
Water31 mg/mL
Ethanol31 mg/mL

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines a general method to determine the cytotoxic potential of this compound on a specific cell line.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • This compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested starting range is from 1 µM to 10 mM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In-Vitro Hepatoprotective Assay

This protocol is adapted from a general method for assessing hepatoprotective agents against toxin-induced damage in HepG2 cells.

  • Cell Seeding: Seed HepG2 cells in a suitable culture plate (e.g., 96-well for viability assays, larger plates for biochemical assays).

  • Pre-treatment with this compound: Once the cells are attached, treat them with various non-toxic concentrations of this compound (determined from Protocol 1) for a specific duration (e.g., 12-24 hours).

  • Induction of Hepatotoxicity: After the pre-treatment period, induce liver cell damage by adding a hepatotoxic agent such as carbon tetrachloride (CCl4) or acetaminophen to the culture medium. The concentration and incubation time of the toxin should be optimized beforehand to induce a significant but not complete cell death.

  • Assessment of Hepatoprotection: Following the incubation with the toxin, assess the protective effect of this compound by measuring:

    • Cell Viability: Using an MTT or similar assay.

    • Liver Enzyme Leakage: Measuring the activity of enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the culture supernatant.

    • Oxidative Stress Markers: Quantifying levels of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular glutathione (GSH).

Protocol 3: In-Vitro Mucolytic Activity Assay

This protocol is based on a method using porcine gastric mucin to evaluate the mucolytic effects of cysteine-containing compounds.

  • Mucin Solution Preparation: Prepare a 20% (w/v) solution of porcine gastric mucin in a suitable buffer (e.g., Tris-HCl, pH 7.0).

  • Treatment with this compound: Prepare different concentrations of this compound (e.g., 1 mM to 100 mM).

  • Incubation: Mix the this compound solutions with the mucin solution and incubate at 37°C for a defined period (e.g., 30 minutes). A control with buffer only should be included.

  • Viscosity Measurement: Determine the viscoelasticity of the mucin solutions using a rheometer or a simpler method like the glass plate method. A decrease in viscosity compared to the control indicates mucolytic activity.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound's Antioxidant Action

This compound, through its ability to enhance glutathione (GSH) synthesis, is hypothesized to bolster the cell's antioxidant defense system. This can counteract oxidative stress induced by various stimuli.

Citiolone_Antioxidant_Pathway cluster_stress Cellular Stress cluster_this compound This compound Action cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., from toxins, ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage induces This compound This compound GSH_Synthesis Increased GSH Synthesis This compound->GSH_Synthesis promotes GSH_Synthesis->Cellular_Damage inhibits Cell_Survival Enhanced Cell Survival & Protection GSH_Synthesis->Cell_Survival

Caption: Hypothesized antioxidant pathway of this compound.

General Experimental Workflow for Optimizing this compound Concentration

This workflow provides a logical sequence for determining the optimal concentration of this compound for your in-vitro experiments.

Experimental_Workflow Start Start: Define Experimental Goal Determine_Cytotoxicity 1. Determine Cytotoxicity (IC50) (e.g., MTT Assay) Start->Determine_Cytotoxicity Select_Concentrations 2. Select Non-Toxic Concentration Range Determine_Cytotoxicity->Select_Concentrations Dose_Response 3. Perform Dose-Response Experiment (for desired effect, e.g., hepatoprotection) Select_Concentrations->Dose_Response Analyze_Results 4. Analyze Results & Determine EC50 Dose_Response->Analyze_Results Optimal_Concentration 5. Select Optimal Concentration for Further Assays Analyze_Results->Optimal_Concentration Inflammatory_Pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Cascades cluster_this compound Potential this compound Intervention cluster_response Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK JAK2 JAK2 Activation Inflammatory_Stimuli->JAK2 IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Inflammatory_Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Inflammatory_Gene_Expression STAT3 STAT3 Activation & Dimerization JAK2->STAT3 STAT3->Inflammatory_Gene_Expression This compound This compound This compound->IKK potential inhibition This compound->JAK2 potential inhibition

References

Technical Support Center: Troubleshooting Unexpected Results with Citiolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citiolone. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is recognized for its hepatoprotective, neuroprotective, and mucolytic properties. Its primary mechanism of action is centered on its role as a potent antioxidant. It enhances the synthesis of glutathione (GSH), a critical cellular antioxidant, and helps preserve sulfhydryl (SH) groups within proteins. Unlike N-acetylcysteine (NAC), which directly provides cysteine for GSH synthesis, this compound is thought to indirectly support GSH levels and protect SH radicals through its thiolactone ring.

Q2: In which experimental models is this compound typically used?

This compound is frequently used in in vitro and in vivo models of:

  • Liver injury: To investigate its hepatoprotective effects against toxins.

  • Neurotoxicity: Particularly in models of Parkinson's disease using neurotoxins like 6-hydroxydopamine (6-OHDA).

  • Oxidative stress: In various cell types to study its antioxidant capacity.

Q3: What are the known side effects of this compound in clinical use?

In clinical settings, a rare side effect known as fixed drug eruption has been reported.

Troubleshooting Guide

Issue 1: Inconsistent or No Observed Cytoprotective Effect

Q: I am not observing the expected protective effect of this compound in my cell culture experiments. What could be the reason?

A: Several factors could contribute to a lack of efficacy. Consider the following:

  • Cell Type and Density: The protective effect of this compound can be cell-type dependent. Additionally, high cell densities can alter the local concentration of the compound and nutrients, potentially affecting the outcome.

  • Compound Stability and Formulation:

    • pH-dependent hydrolysis: The thiolactone ring of this compound can be susceptible to hydrolysis at physiological or alkaline pH, leading to its inactivation. Ensure the pH of your culture medium is stable and consider preparing fresh stock solutions.

    • Solvent: While DMSO is a common solvent, prolonged storage in DMSO can lead to degradation of compounds. Prepare fresh dilutions from a concentrated stock stored at -80°C. For in vivo studies, ensure proper formulation to maintain stability and bioavailability.

  • Assay Interference: The timing of your assay is crucial. The protective effects of this compound may not be immediately apparent and could depend on the upregulation of endogenous antioxidant pathways.

Troubleshooting Workflow for Inconsistent Efficacy

start No/Low Cytoprotective Effect Observed check_cell_health Verify Cell Health and Culture Conditions (e.g., passage number, confluency) start->check_cell_health check_citiolone_prep Review this compound Preparation and Storage (fresh stock, appropriate solvent) start->check_citiolone_prep check_assay_protocol Examine Experimental Protocol (treatment duration, concentration, assay timing) start->check_assay_protocol test_stability Assess this compound Stability in Media check_citiolone_prep->test_stability optimize_concentration Perform Dose-Response Curve check_assay_protocol->optimize_concentration positive_control Include a Known Antioxidant (e.g., NAC) as a positive control check_assay_protocol->positive_control outcome_positive Protective Effect Observed optimize_concentration->outcome_positive outcome_negative Still No Effect - Consider Alternative Hypothesis (e.g., cell line insensitivity, off-target effects) optimize_concentration->outcome_negative test_stability->outcome_positive test_stability->outcome_negative positive_control->outcome_positive positive_control->outcome_negative This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from toxins) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 (nucleus) Nrf2_free->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription GSH_synthesis GSH Synthesis ARE->GSH_synthesis activates transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection GSH_synthesis->Cell_Protection start Cell/Tissue Sample deproteinize Deproteinization (e.g., 5% SSA) start->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant assay_plate Prepare 96-well plate (Samples and GSH standards) supernatant->assay_plate add_reagents Add Reaction Mix (NADPH, DTNB, Glutathione Reductase) assay_plate->add_reagents measure_abs Measure Absorbance at 412 nm add_reagents->measure_abs calculate Calculate GSH Concentration measure_abs->calculate

Technical Support Center: Improving the Stability of Citiolone in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Citiolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various experimental applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage (up to one year), this compound powder should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C under the same conditions. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound, a thiolactone, is hydrolysis. This reaction is particularly favorable under alkaline conditions (pH > 7) and results in the opening of the thiolactone ring to form N-acetyl-homocysteine, which contains a free sulfhydryl group. This free thiol is then susceptible to oxidation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in acidic to neutral aqueous solutions (pH 3-7).[1] In alkaline solutions (pH > 7), the rate of hydrolysis increases significantly, leading to the opening of the thiolactone ring.[1][2] Therefore, it is crucial to control the pH of your experimental buffers to maintain the integrity of the compound.

Q4: Is this compound sensitive to light or temperature?

A4: While specific photostability studies on this compound are limited, compounds with similar functional groups can be susceptible to photodegradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil. Thermal degradation can also occur, especially at elevated temperatures. For optimal stability, experiments should be conducted at controlled room temperature or below, and prolonged exposure to high temperatures should be avoided.

Q5: Can I use this compound in cell culture media? What are the potential issues?

A5: Yes, this compound can be used in cell culture experiments. However, several factors can affect its stability and efficacy. The pH of the culture medium (typically around 7.4) can promote slow hydrolysis of the thiolactone ring. Furthermore, the free thiol group of the hydrolyzed product can be oxidized by components in the media or by cellular reactive oxygen species (ROS). It is advisable to prepare fresh solutions of this compound for each experiment and to minimize the time between its addition to the media and the experimental endpoint.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Potential Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Verify Storage: Ensure that the solid this compound and stock solutions have been stored at the correct temperature and protected from light.

      • Check for Precipitates: Before use, visually inspect the stock solution for any precipitates. If present, gently warm the solution to redissolve the compound.

      • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.

      • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

  • Potential Cause 2: Instability in the experimental buffer or media.

    • Troubleshooting Steps:

      • pH Measurement: Confirm the pH of your buffer or cell culture medium. If it is alkaline, consider adjusting it to a more neutral pH if your experimental design allows.

      • Minimize Incubation Time: Reduce the pre-incubation time of this compound in aqueous solutions before starting the experiment.

      • Use of Antioxidants: In some cases, the inclusion of a mild, non-interfering antioxidant in your buffer system may help to protect the free thiol group of hydrolyzed this compound from oxidation, though this should be validated for non-interference with your assay.

Issue 2: Evidence of oxidation in the experimental setup.
  • Potential Cause 1: Presence of oxidizing agents.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure all reagents and solvents are of high purity and free from contaminating oxidizing agents.

      • Avoid Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidation of thiols.[3][4] Use metal-free buffers and high-purity water (e.g., Milli-Q) to prepare your solutions.

      • Degas Solutions: For sensitive experiments, degassing buffers by sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce the rate of oxidation.

  • Potential Cause 2: Formation of disulfide bonds.

    • Troubleshooting Steps:

      • Analytical Confirmation: Use analytical techniques like HPLC or LC-MS to check for the presence of disulfide-linked dimers or other oxidation byproducts in your this compound solution.

      • Use of Reducing Agents: If disulfide formation is a problem and your experiment allows, a mild reducing agent like DTT or TCEP can be added to maintain the thiol in its reduced state. However, be aware that these agents can interfere with many biological assays.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the known stability characteristics of N-acyl homocysteine thiolactones, the class of compounds to which this compound belongs.

ConditionEffect on StabilityRecommendation
pH Stable in acidic to neutral pH (3-7). Hydrolyzes in alkaline pH (>7).Maintain experimental pH at or below 7.4.
Temperature Stable at -20°C for long-term storage. Susceptible to degradation at elevated temperatures.Store stock solutions at -20°C. Avoid prolonged heating.
Light Potential for photodegradation.Protect solutions from light using amber vials or foil.
Oxidizing Agents The hydrolyzed form is susceptible to oxidation.Use high-purity reagents and degassed buffers. Avoid metal ion contamination.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C.

Protocol 2: Stability Testing of this compound by HPLC

This protocol is adapted from methods used for similar compounds and can be used to assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution

    • HPLC system with a C18 column and UV detector

    • HPLC-grade water, acetonitrile, and methanol

    • Buffers of various pH (e.g., pH 4, 7, and 9)

    • Hydrogen peroxide (for oxidative stress)

    • Hydrochloric acid and Sodium hydroxide (for acid and base hydrolysis)

  • Procedure:

    • Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in the different stress condition media (e.g., pH 4 buffer, 0.1 M HCl, water, 0.1 M NaOH, 3% H₂O₂).

    • Incubation: Incubate the prepared solutions under the desired conditions (e.g., room temperature, 40°C, protected from light or exposed to a light source).

    • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

    • HPLC Analysis:

      • Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

      • Inject the samples into the HPLC system.

      • Mobile Phase Example: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210-230 nm).

    • Data Analysis:

      • Quantify the peak area of the intact this compound at each time point.

      • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

      • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Stability_Factors cluster_this compound This compound (Thiolactone) cluster_factors Factors Affecting Stability cluster_degradation Degradation Products This compound This compound Hydrolyzed N-acetyl-homocysteine (Free Thiol) This compound->Hydrolyzed Hydrolysis pH pH > 7 (Alkaline) pH->Hydrolyzed Oxidants Oxidizing Agents (e.g., O2, Metal Ions) Oxidized Disulfides & Other Oxidized Species Oxidants->Oxidized Light Light Exposure Light->Oxidized Temperature High Temperature Temperature->Hydrolyzed Temperature->Oxidized Hydrolyzed->Oxidized Oxidation

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting start This compound Powder stock Prepare Stock in DMSO start->stock aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Dilute in Buffer/Media (pH < 7.4) thaw->dilute run Perform Experiment dilute->run analyze Analyze Results run->analyze troubleshoot Troubleshoot Inconsistencies analyze->troubleshoot troubleshoot->stock Prepare Fresh Stock troubleshoot->dilute Check Buffer pH

Caption: Recommended workflow for handling this compound in experiments.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage causes This compound This compound GSH_Precursor Hydrolyzed this compound (N-acetyl-homocysteine) This compound->GSH_Precursor hydrolyzes to GSH Glutathione (GSH) Synthesis GSH_Precursor->GSH enhances GSH->ROS neutralizes

References

Technical Support Center: Overcoming Solubility Challenges with Citiolone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered when working with citiolone in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is soluble in water. One supplier reports a solubility of ≥ 100 mg/mL (628.10 mM) in water.[1][2] Another source indicates a water solubility of 10.2 mg/mL.[3] It is also highly soluble in DMSO at ≥ 50 mg/mL (314.05 mM).[1][2]

Q2: My this compound is not dissolving in my aqueous buffer. What could be the problem?

A2: Several factors can contribute to dissolution problems:

  • Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.

  • pH: The pH of your solution can influence the solubility of this compound. It has been noted that a response is observed at a pH greater than 9.3, which is attributed to the opening of the thiolactone ring.

  • Temperature: Solubility is often temperature-dependent. Ensure your solvent is at an appropriate temperature.

  • Purity of the compound: Impurities can affect solubility.

  • Buffer components: Other components in your buffer could be interacting with the this compound.

Q3: I am observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out," where the rapid change in solvent polarity causes the compound to precipitate. Here are some troubleshooting steps:

  • Slow, stepwise dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, add the buffer to the DMSO stock in small increments while vortexing.

  • Use of co-solvents: For in vivo or cell culture experiments, using a co-solvent system can prevent precipitation. See the detailed protocols below.

  • Gentle warming and sonication: Gently warming the solution (e.g., at 37°C) and sonicating can help redissolve the precipitate.

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high.

Q4: How should I prepare this compound solutions for cell culture experiments?

A4: It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into the cell culture medium to the final working concentration immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. A typical final DMSO concentration in cell culture is kept below 0.5%.

Q5: What is the mechanism of action of this compound?

A5: this compound, a derivative of cysteine, is known for its hepatoprotective and antioxidant properties. Its primary mechanism involves the modulation of glutathione (GSH) metabolism. It is believed to enhance GSH synthesis and preserve sulfhydryl (SH) radicals, which are crucial for cellular detoxification and protection against oxidative stress. This compound may also exert its effects through the Nrf2/ARE signaling pathway, a key regulator of antioxidant and detoxification enzyme expression.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve in aqueous buffer. Concentration exceeds solubility limit.1. Try preparing a lower concentration. 2. Refer to the solubility data in Table 1.
pH of the buffer is not optimal.1. Measure the pH of your buffer. 2. Consider adjusting the pH to a more alkaline condition (pH > 9.3) if your experimental design allows, as this may increase solubility by opening the thiolactone ring.
Insufficient mixing or temperature.1. Vortex the solution vigorously. 2. Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution.
Precipitation occurs after diluting DMSO stock into aqueous buffer. "Crashing out" due to rapid solvent polarity change.1. Stepwise Dilution: Slowly add the aqueous buffer to the DMSO stock solution while continuously vortexing. 2. Co-solvent System: Prepare the final solution using a co-solvent system as described in the experimental protocols below.
Final concentration is too high for the aqueous buffer.1. Lower the final desired concentration of this compound. 2. Increase the percentage of the co-solvent if your experimental system can tolerate it.
Solution becomes cloudy over time. Instability and degradation of this compound.1. Prepare fresh solutions immediately before use. 2. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Temperature fluctuations affecting solubility.1. Store and handle solutions at a consistent temperature.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Molar Concentration Source
Water≥ 100 mg/mL628.10 mM
Water10.2 mg/mL64.06 mM
DMSO≥ 50 mg/mL314.05 mM

Experimental Protocols

Here are detailed methodologies for preparing this compound solutions for experimental use, particularly for in vivo studies, which can be adapted for in vitro applications.

Protocol 1: Using DMSO and SBE-β-CD in Saline

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • To prepare the final working solution, add 10% of the this compound DMSO stock to 90% of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained. This method can achieve a this compound solubility of ≥ 2.5 mg/mL (15.70 mM).

Protocol 2: Using DMSO and Corn Oil

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final working solution, add 10% of the this compound DMSO stock to 90% corn oil.

  • Warm the mixture gently and mix until a clear solution is achieved. This protocol can yield a this compound solubility of 2.5 mg/mL (15.70 mM).

Protocol 3: Using a Co-Solvent System (DMSO, PEG300, Tween-80)

  • Prepare a stock solution of this compound in DMSO (e.g., 23.8 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the this compound DMSO stock and add it to 400 µL of PEG300. Mix well.

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • This method results in a clear solution with a this compound solubility of ≥ 2.38 mg/mL (14.95 mM).

Mandatory Visualizations

Signaling Pathway

This compound is suggested to modulate the Nrf2/ARE signaling pathway, which is a critical cellular defense mechanism against oxidative stress.

Nrf2_ARE_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Modulates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1, GCLM) ARE->Antioxidant_Genes Activates GSH Increased Glutathione (GSH) Synthesis Antioxidant_Genes->GSH Cellular_Protection Cellular Protection (Hepatoprotection) Antioxidant_Genes->Cellular_Protection GSH->Cellular_Protection

Caption: this compound's proposed mechanism via the Nrf2/ARE pathway.

Experimental Workflow

The following workflow outlines a typical cell culture experiment to evaluate the hepatoprotective effects of this compound against an oxidative insult.

Experimental_Workflow start Start seed_cells Seed Hepatocytes (e.g., HepG2 cells) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_this compound Prepare this compound Working Solution (from DMSO stock) incubate1->prepare_this compound pretreat Pre-treat cells with this compound (various concentrations) incubate1->pretreat prepare_this compound->pretreat incubate2 Incubate for 2-4h pretreat->incubate2 induce_stress Induce Oxidative Stress (e.g., with H2O2 or APAP) incubate2->induce_stress incubate3 Incubate for 24h induce_stress->incubate3 assess_viability Assess Cell Viability (e.g., MTT or LDH assay) incubate3->assess_viability measure_ros Measure Intracellular ROS (e.g., DCFDA assay) incubate3->measure_ros measure_gsh Measure GSH Levels incubate3->measure_gsh end End assess_viability->end measure_ros->end measure_gsh->end

Caption: Workflow for a hepatoprotective assay using this compound.

Logical Relationship Diagram

This diagram illustrates the logical steps to troubleshoot this compound precipitation when preparing an aqueous solution from a DMSO stock.

Troubleshooting_Logic start Start: Dilute this compound DMSO stock into aqueous buffer precipitation Precipitation Occurs? start->precipitation no_precipitate Solution is Clear Proceed with Experiment precipitation->no_precipitate No warm_sonicate Gently Warm (37°C) and Sonicate precipitation->warm_sonicate Yes end End no_precipitate->end dissolved Precipitate Dissolves? warm_sonicate->dissolved dissolved->no_precipitate Yes stepwise_dilution Try Stepwise Dilution dissolved->stepwise_dilution No still_precipitates1 Still Precipitates? stepwise_dilution->still_precipitates1 still_precipitates1->no_precipitate No use_cosolvent Use a Co-solvent System (See Protocols) still_precipitates1->use_cosolvent Yes still_precipitates2 Still Precipitates? use_cosolvent->still_precipitates2 still_precipitates2->no_precipitate No lower_concentration Lower Final Concentration still_precipitates2->lower_concentration Yes lower_concentration->end

Caption: A logical approach to troubleshooting this compound precipitation.

References

Technical Support Center: Stabilizing Citiolone in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Citiolone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound during your experiments, ensuring the accuracy and reproducibility of your results.

FAQs: Understanding and Preventing this compound Degradation

Q1: What is this compound and why is its stability a concern in experiments?

A1: this compound, also known as N-acetylhomocysteine thiolactone, is a molecule with a reactive thiolactone ring.[1] This structure makes it a valuable compound for various research applications, including acting as a thiolating agent for proteins, an antioxidant, and a mucolytic drug.[1] However, this reactivity also makes it susceptible to degradation under common experimental conditions, which can lead to inaccurate results.

Q2: What are the primary pathways through which this compound degrades?

A2: The main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The thiolactone ring of this compound can be opened by water, a reaction that is significantly influenced by pH. This process, known as hydrolysis, results in the formation of N-acetylhomocysteine.[2][3] This reaction is more pronounced in neutral to alkaline conditions.[1]

  • Oxidation: The sulfur atom in the thiolactone ring is susceptible to oxidation. Common laboratory reagents or atmospheric oxygen can oxidize this compound, leading to the formation of products like N-acetyl homocysteine thiolactone sulfoxide.

Q3: How do common experimental parameters affect this compound's stability?

A3: Several factors can accelerate the degradation of this compound:

  • pH: this compound is more stable in acidic to neutral pH. Alkaline conditions (pH > 7) significantly increase the rate of hydrolysis of the thiolactone ring.

  • Temperature: While specific quantitative data is limited, as with most chemical reactions, elevated temperatures can be expected to increase the rate of both hydrolysis and oxidation. For short-term storage of solutions, refrigeration (2-8°C) is advisable.

  • Oxygen: The presence of dissolved oxygen in solvents can lead to oxidative degradation.

  • Light: While some related compounds are sensitive to photodegradation, specific data on the photostability of this compound is not extensively documented. However, as a general precaution, it is wise to protect this compound solutions from prolonged exposure to light.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter when working with this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected experimental results. This compound degradation after sample preparation.Prepare this compound solutions fresh, just before use. If storage is necessary, use airtight containers, protect from light, and store at 2-8°C for short periods or frozen (-20°C or below) for longer durations. Use deoxygenated solvents where possible.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products like N-acetylhomocysteine or the sulfoxide derivative.Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify this compound from its potential degradants.
Loss of activity in cell-based assays. Hydrolysis or oxidation of this compound in the cell culture medium.Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) at a high concentration and dilute it into the cell culture medium immediately before treating the cells. Minimize the incubation time as much as the experimental design allows.
Precipitate formation in aqueous solutions. Poor solubility or degradation leading to less soluble products.Ensure the pH of the solution is within the optimal range for this compound stability (acidic to neutral). Consider using co-solvents if solubility is an issue, but first verify their compatibility with this compound.

Experimental Protocols: Best Practices for Handling this compound

To minimize degradation, adhere to the following protocols when working with this compound.

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: For stock solutions, use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Preparation:

    • Weigh the required amount of solid this compound (CAS 1195-16-0) in a controlled environment with low humidity.

    • Dissolve the solid in the chosen solvent to the desired concentration.

    • If using aqueous solutions, prepare them in a buffer with a slightly acidic pH (e.g., pH 4-6).

  • Storage:

    • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

    • Use amber vials or wrap vials in aluminum foil to protect from light.

    • Blanket the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

    • For short-term storage (up to a week), refrigerate at 2-8°C.

    • For long-term storage, store at -20°C or -80°C.

Protocol 2: Use of this compound in Cell Culture Experiments
  • Medium Preparation: Prepare the cell culture medium as required for your specific cell line.

  • This compound Addition:

    • Thaw a single aliquot of the this compound stock solution immediately before use.

    • Dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration.

    • Gently mix the medium to ensure homogeneity.

  • Cell Treatment: Immediately add the this compound-containing medium to your cell cultures.

  • Incubation: Minimize the duration of the experiment where possible to reduce the time this compound is exposed to the aqueous, oxygen-rich environment of the cell culture incubator.

Protocol 3: Analytical Quantification using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at an appropriate wavelength (e.g., determined by UV scan of a pure this compound solution).

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.

  • Sample Preparation:

    • Dilute samples to fall within the linear range of the calibration curve.

    • Use the mobile phase or a compatible solvent for dilution.

    • Keep sample vials in a cooled autosampler (e.g., 4°C) to prevent degradation while waiting for injection.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it can distinguish this compound from its degradation products.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the primary degradation pathway of this compound and a conceptual workflow for its stable handling in experiments.

This compound This compound (N-acetylhomocysteine thiolactone) Hydrolysis Hydrolysis (H₂O, pH dependent) This compound->Hydrolysis Ring Opening Oxidation Oxidation (e.g., O₂) This compound->Oxidation Sulfur Oxidation N_acetylhomocysteine N-acetylhomocysteine (Ring-opened) Hydrolysis->N_acetylhomocysteine Sulfoxide N-acetylhomocysteine thiolactone sulfoxide Oxidation->Sulfoxide

Caption: Primary degradation pathways of this compound.

cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_analysis Analysis Weigh Solid Weigh Solid Dissolve in\nAprotic Solvent Dissolve in Aprotic Solvent Weigh Solid->Dissolve in\nAprotic Solvent Store in Aliquots\n(-20°C or below, dark, inert gas) Store in Aliquots (-20°C or below, dark, inert gas) Dissolve in\nAprotic Solvent->Store in Aliquots\n(-20°C or below, dark, inert gas) Thaw Aliquot Thaw Aliquot Store in Aliquots\n(-20°C or below, dark, inert gas)->Thaw Aliquot Dilute into\nAssay Buffer/Medium Dilute into Assay Buffer/Medium Thaw Aliquot->Dilute into\nAssay Buffer/Medium Immediate Use Immediate Use Dilute into\nAssay Buffer/Medium->Immediate Use Run Samples on\nStability-Indicating HPLC Run Samples on Stability-Indicating HPLC Immediate Use->Run Samples on\nStability-Indicating HPLC Quantify this compound\n& Degradants Quantify this compound & Degradants Run Samples on\nStability-Indicating HPLC->Quantify this compound\n& Degradants

Caption: Recommended workflow for handling this compound.

By implementing these guidelines, researchers can significantly improve the stability of this compound in their experimental setups, leading to more reliable and accurate scientific outcomes.

References

Technical Support Center: Addressing Variability in Citiolone Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed protocols to address potential variability in experimental outcomes when working with Citiolone. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to lose potency over time, leading to inconsistent results. How can I ensure the stability of my stock solution?

A1: The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides and a loss of activity. Proper preparation and storage are critical.

  • Solvent: Use anhydrous DMSO or ethanol to prepare a high-concentration stock solution (e.g., 100 mM). For aqueous working solutions, prepare them fresh for each experiment from the stock.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C under an inert gas like argon or nitrogen. Avoid repeated freeze-thaw cycles.

  • Working Solution: Prepare working dilutions in de-gassed buffers or cell culture media immediately before use. Do not store aqueous solutions of this compound for extended periods.

Q2: I am observing significant well-to-well or day-to-day variability in my cell-based assays with this compound. What are the potential sources of this variability?

A2: Variability in cell-based assays can arise from several factors:

  • Cell Passage Number: Continuous passaging can alter the phenotype and genotype of cell lines.[1][2] Use cells within a consistent and low passage number range for all experiments. It is recommended to use cells below passage 20 for most cell lines.[1]

  • Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Plate cells at a consistent density and allow them to adhere and stabilize before treatment.

  • Serum Concentration: Components in fetal bovine serum (FBS) can interact with test compounds.[3][4] If possible, reduce the serum concentration during the treatment period, but ensure this does not negatively impact cell viability.

  • Inconsistent Treatment Conditions: Ensure uniform mixing of this compound in the media and consistent incubation times and conditions across all plates and experiments.

Q3: My antioxidant capacity assays (e.g., DPPH, ABTS) with this compound are giving inconsistent readings. How can I troubleshoot this?

A3: Thiol-containing compounds like this compound can present challenges in antioxidant assays.

  • Reaction Kinetics: The reaction of thiols with radicals like DPPH may have different kinetics compared to other antioxidants. Ensure you have an optimized and consistent incubation time.

  • Solvent Effects: The choice of solvent can influence the antioxidant activity. Ensure your solvent is compatible with the assay and that the same solvent is used for the blank and all samples.

  • Interference from other Thiols: If your sample or buffer contains other reducing agents (e.g., DTT, β-mercaptoethanol), they will interfere with the assay.

  • Light Sensitivity: DPPH is light-sensitive. Perform incubations in the dark to prevent degradation of the radical.

Troubleshooting Guides

Inconsistent Cell Viability/Cytotoxicity Data (e.g., MTT Assay)
Problem Potential Cause Troubleshooting Steps
High background in no-cell control wells Direct reduction of MTT by this compound. As an antioxidant, this compound can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.1. Run a parallel plate with the same concentrations of this compound but without cells. 2. Subtract the absorbance values of the no-cell control from your experimental wells. 3. Consider using an alternative viability assay that is less susceptible to interference from reducing agents, such as the Sulforhodamine B (SRB) assay.
Variable IC50 values between experiments 1. Inconsistent cell passage number. 2. Variations in cell seeding density. 3. Fluctuation in incubation time.1. Use cells within a narrow passage number range. 2. Ensure precise and consistent cell seeding. 3. Standardize all incubation times.
Unexpected increase in "viability" at high concentrations Interference of this compound with the assay outweighs its cytotoxic effect at those concentrations.Analyze results in conjunction with the no-cell control plate to correct for direct MTT reduction.
Variability in Glutathione (GSH) Level Measurements
Problem Potential Cause Troubleshooting Steps
Low or undetectable GSH levels in control cells 1. Improper sample preparation leading to GSH oxidation. 2. Insufficient cell number.1. Work quickly and on ice during sample preparation. Use an acidic deproteinizing agent (e.g., metaphosphoric acid or sulfosalicylic acid) to stabilize GSH. 2. Ensure you have a sufficient number of cells for the assay.
High variability between replicate samples 1. Incomplete cell lysis. 2. Inconsistent timing of reagent addition.1. Ensure complete cell lysis to release all intracellular GSH. 2. Use a multichannel pipette for simultaneous addition of reagents to all wells.
GSH/GSSG ratio is unexpectedly low Artificial oxidation of GSH to GSSG during sample processing.Add a thiol-scavenging agent like N-ethylmaleimide (NEM) to a parallel sample to block GSH and specifically measure the baseline GSSG.

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for the analysis of the structurally similar compound, Citicoline, and may require optimization for this compound.

1. Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH adjusted to ~6.0) in a 30:70 ratio.

  • This compound standard

  • HPLC-grade water, acetonitrile, and potassium dihydrogen phosphate

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~270 nm (This should be optimized by running a UV scan of this compound)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Procedure:

  • Prepare the mobile phase, filter through a 0.45 µm filter, and degas.

  • Prepare a 1 mg/mL stock solution of this compound standard in HPLC-grade water.

  • Generate a standard curve by preparing serial dilutions of the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Inject each standard and record the peak area.

  • Prepare biological samples (e.g., cell lysates, plasma) by deproteinization (e.g., with acetonitrile or perchloric acid), followed by centrifugation and filtration.

  • Inject the prepared samples into the HPLC system.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Determination of Antioxidant Capacity using DPPH Radical Scavenging Assay

This protocol provides a general procedure for assessing the free radical scavenging activity of this compound.

1. Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

  • Prepare serial dilutions of the this compound stock solution and the positive control.

  • In a 96-well plate, add a specific volume of each dilution of this compound, positive control, and blank (solvent only) to separate wells.

  • Add the DPPH working solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Measurement of Intracellular Glutathione (GSH) Levels

This protocol describes a common method for quantifying total and oxidized glutathione in cultured cells.

1. Materials:

  • Cultured cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid [SSA])

  • Glutathione reductase

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • For GSSG measurement: 2-vinylpyridine

  • 96-well plate

  • Microplate reader

2. Procedure for Total Glutathione (GSH + GSSG):

  • After treatment with this compound, wash cells with cold PBS.

  • Lyse the cells by adding a cold deproteinizing agent and scraping.

  • Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant.

  • In a 96-well plate, add the sample supernatant, NADPH, and DTNB to a reaction buffer.

  • Initiate the reaction by adding glutathione reductase.

  • Measure the rate of formation of 2-nitro-5-thiobenzoic acid (TNB) by reading the absorbance at 412 nm over time.

  • Quantify the total glutathione concentration by comparing the rate to a standard curve of known GSH concentrations.

3. Procedure for Oxidized Glutathione (GSSG):

  • To a portion of the supernatant from step 4 above, add 2-vinylpyridine to derivatize and remove the reduced GSH.

  • Follow steps 5-8 to measure the GSSG concentration.

  • Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration.

Signaling Pathways and Experimental Workflows

This compound's Antioxidant Mechanism

This compound primarily exerts its antioxidant effects by modulating the cellular glutathione (GSH) pool. It can act as a free radical scavenger and also enhance the synthesis of GSH, a key intracellular antioxidant.

Citiolone_Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_cellular_defense Cellular Defense ROS Reactive Oxygen Species (ROS) Cell_Protection Cellular Protection ROS->Cell_Protection causes damage This compound This compound GSH_synthesis Enhances GSH Synthesis This compound->GSH_synthesis Radical_Scavenging Direct Radical Scavenging This compound->Radical_Scavenging GSH Glutathione (GSH) GSH_synthesis->GSH Radical_Scavenging->ROS neutralizes GSH->ROS GSH->Cell_Protection provides

Caption: this compound's dual antioxidant action.

The Keap1-Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under normal conditions, Keap1 targets Nrf2 for degradation. Under oxidative stress, or in the presence of activators, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant genes. While not definitively shown for this compound, its impact on GSH suggests a potential interaction with this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented to Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cul3->Nrf2 Ubiquitinates Stress Oxidative Stress (or Activator) Stress->Keap1 Modifies Cysteines Maf Maf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GCL, HO-1) ARE->Antioxidant_Genes Activates Transcription

Caption: Overview of the Keap1-Nrf2 signaling pathway.

General Experimental Workflow for Investigating this compound

This workflow outlines the key steps for assessing the effects of this compound in a cell-based experiment, incorporating troubleshooting checkpoints.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Consistent Passage #) start->cell_culture treatment 2. Treatment with this compound (Freshly Prepared) cell_culture->treatment troubleshoot1 Troubleshoot: Check for contamination, cell morphology cell_culture->troubleshoot1 incubation 3. Incubation (Standardized Time/Conditions) treatment->incubation troubleshoot2 Troubleshoot: Run no-cell control for assay interference treatment->troubleshoot2 assay 4. Perform Assay (e.g., Viability, GSH, Western Blot) incubation->assay data_analysis 5. Data Analysis assay->data_analysis troubleshoot3 Troubleshoot: Include positive and negative controls assay->troubleshoot3 end End data_analysis->end

Caption: A generalized experimental workflow for this compound studies.

References

Technical Support Center: Optimizing Citiolone Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing incubation times and troubleshooting experiments involving Citiolone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions primarily as an antioxidant. Its key mechanism involves enhancing the synthesis of glutathione (GSH), a critical intracellular antioxidant, and protecting sulfhydryl (SH) groups from oxidative damage. This is achieved through its thiolactone ring structure.

Q2: I'm not seeing the expected antioxidant effect. What are typical incubation times for this compound?

A2: Optimal incubation times for this compound are highly dependent on the cell type, the experimental endpoint (e.g., cell viability, gene expression, antioxidant capacity), and the concentration used. As there is no universally optimal time, it is crucial to perform a time-course experiment for your specific model. Short-term effects on signaling pathways may be observable within 1-6 hours, while effects on cell viability or protein expression may require 24-72 hours.

Q3: What are recommended starting concentrations for in vitro experiments?

A3: A dose-response experiment is essential. Based on available data for neuroprotection in SH-SY5Y cells, concentrations in the low millimolar range have been used. However, for other cell types and endpoints, the optimal concentration may vary significantly. We recommend a broad range of concentrations in your initial experiments (e.g., 10 µM to 5 mM) to determine the effective dose for your system.

Q4: Is there a difference between this compound and Citicoline?

A4: Yes, this is a critical distinction. This compound (N-acetyl-homocysteine thiolactone) and Citicoline (cytidine 5'-diphosphocholine) are different compounds with distinct mechanisms of action. This compound is primarily an antioxidant that modulates glutathione levels. Citicoline is involved in the synthesis of phosphatidylcholine and is studied for its role in neuronal membrane integrity. Ensure you are using the correct compound and citing the appropriate literature for your research.

Q5: Can this compound interfere with my cell viability assay?

A5: Yes, as a thiol-containing compound, this compound can interfere with tetrazolium-based viability assays like MTT, XTT, and MTS. Thiol groups can reduce the tetrazolium salts non-enzymatically, leading to a false positive signal (increased viability). It is advisable to run a control with this compound in cell-free media to quantify any direct reduction of the assay reagent. If interference is observed, consider alternative viability assays such as those based on ATP content (e.g., CellTiter-Glo®) or measuring lactate dehydrogenase (LDH) release for cytotoxicity.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the culture plate, or pipetting errors.

  • Solution:

    • Ensure a single-cell suspension before seeding by gentle trituration.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.

    • Calibrate and use appropriate pipettes for the volumes being dispensed.

Issue 2: No observable effect of this compound treatment.

  • Possible Cause:

    • Suboptimal Incubation Time or Concentration: The chosen time point or concentration may not be appropriate for the desired effect in your cell model.

    • Compound Inactivity: Improper storage or handling of the this compound stock solution may have led to degradation.

    • Cell Health: The cells may be unhealthy, stressed, or at too high a passage number to respond appropriately.

  • Solution:

    • Perform a comprehensive dose-response and time-course experiment to identify the optimal parameters (see Experimental Protocols section).

    • Prepare fresh stock solutions of this compound and store them as recommended by the manufacturer.

    • Ensure cells are healthy, in the logarithmic growth phase, and use a consistent and low passage number for all experiments.

Issue 3: Unexpected increase in cell viability at high this compound concentrations.

  • Possible Cause: Interference of this compound with the viability assay reagent (as mentioned in the FAQs).

  • Solution:

    • Perform a cell-free control to measure the direct reduction of your viability reagent by this compound. Subtract this background from your experimental values.

    • Switch to a non-tetrazolium-based assay for measuring cell viability.

Data Presentation

Effective data presentation is crucial for interpreting your results. Below are template tables for organizing your quantitative data from time-course and dose-response experiments.

Table 1: Example of Time-Course Data for this compound Treatment on Cell Viability

Incubation Time (hours)Vehicle Control (% Viability)This compound [X µM] (% Viability)This compound [Y µM] (% Viability)
6100 ± 5.298 ± 4.895 ± 6.1
12100 ± 4.9105 ± 5.5110 ± 5.3
24100 ± 5.4115 ± 6.2125 ± 7.0
48100 ± 6.1120 ± 5.8135 ± 6.5
72100 ± 5.7118 ± 6.4130 ± 7.2
Data are presented as mean ± standard deviation.

Table 2: Example of Dose-Response Data for this compound Treatment on Glutathione Levels

This compound Concentration (µM)Relative Glutathione Level (Fold Change)
0 (Vehicle Control)1.00 ± 0.12
101.15 ± 0.15
501.35 ± 0.20
1001.60 ± 0.18
5001.85 ± 0.22
10001.90 ± 0.25
Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time and Concentration of this compound

This protocol outlines a general method to determine the optimal incubation time and concentration for this compound in a specific cell line using a cell viability assay (e.g., ATP-based).

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that prevents confluence at the final time point.

    • Allow cells to adhere and recover for 24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500, 1000, 5000 µM). Include a vehicle control with the same concentration of the solvent.

  • Treatment:

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • For the time-course experiment, treat separate plates for each time point (e.g., 6, 12, 24, 48, 72 hours).

  • Cell Viability Assay:

    • At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control at each time point.

    • Plot cell viability against time for each concentration to determine the optimal incubation period.

    • Plot cell viability against concentration at the optimal time point to determine the EC50 (the concentration that gives half-maximal response).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay prep_cells Seed Cells in 96-well Plate treat Treat Cells with this compound and Vehicle Control prep_cells->treat prep_drug Prepare this compound Serial Dilutions prep_drug->treat incubate Incubate for Multiple Time Points (e.g., 6, 12, 24, 48h) treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data and Determine Optimal Time/Dose assay->analyze

Caption: Workflow for optimizing this compound incubation time and concentration.

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Binding ROS Oxidative Stress ROS->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to GCLC GCLC ARE->GCLC Activates Transcription GCLM GCLM ARE->GCLM Activates Transcription GSH Glutathione (GSH) Synthesis GCLC->GSH GCLM->GSH Antioxidant_Response Cellular Antioxidant Response GSH->Antioxidant_Response

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Technical Support Center: Investigating Potential Off-Target Effects of Citiolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Citiolone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound at the molecular level?

A1: The primary off-target effect of this compound stems from the chemical reactivity of its N-acetyl-homocysteine thiolactone structure. This thiolactone ring can undergo nucleophilic attack by primary amines, leading to the non-enzymatic acylation of lysine residues on proteins.[1][2] This process, known as N-homocysteinylation, results in a covalent modification of the protein, which can alter its structure, charge, and function.

Q2: My experimental results are inconsistent when using this compound. Could this be due to off-target effects?

A2: Inconsistent results could indeed be a consequence of this compound's off-target effects. The non-specific modification of proteins can lead to a variety of confounding outcomes, such as altered enzyme kinetics, disruption of protein-protein interactions, or changes in cellular signaling pathways that are not the intended target of your research. The extent of these off-target modifications can vary between experiments depending on factors like this compound concentration, incubation time, and the specific protein composition of your experimental system.

Q3: Are there any known signaling pathways that might be affected by this compound's off-target activity?

A3: While this compound is primarily recognized for its role in modulating glutathione metabolism and antioxidant pathways, its off-target protein modification has the potential to affect a wide range of signaling pathways.[3] Elevated levels of homocysteine, a related compound, and subsequent protein N-homocysteinylation have been linked to mitochondrial dysfunction and altered cellular redox signaling. However, specific signaling pathways unintentionally modulated by direct this compound-induced protein modification are not well-documented and would need to be investigated in your specific experimental context.

Q4: What are the key factors influencing the rate of off-target protein modification by this compound?

A4: The rate of N-homocysteinylation by this compound's thiolactone moiety is influenced by several factors. The reaction is fastest with lysine and cysteine residues.[4] The accessibility of these residues on the protein surface and the local pH (the reaction is favored at physiological pH) are also critical.[5] Higher concentrations of this compound and longer exposure times will naturally increase the likelihood and extent of these off-target modifications.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected changes in protein function (e.g., enzyme activity, binding affinity) in the presence of this compound. Non-specific covalent modification of lysine or other nucleophilic residues on your protein of interest by the thiolactone ring of this compound.1. Confirm Modification: Use mass spectrometry to analyze your protein of interest after treatment with this compound to identify any mass shifts indicative of covalent adduction. 2. Control Experiments: Include a control compound with a similar structure but lacking the reactive thiolactone ring. 3. Reduce Incubation Time/Concentration: Titrate down the concentration of this compound and shorten the incubation time to minimize off-target modifications while still observing the desired on-target effect.
Variability in cellular assays and signaling readouts. Widespread, non-specific modification of numerous intracellular proteins, leading to unpredictable perturbations in various cellular pathways.1. Proteomic Analysis: Perform a global proteomic analysis (e.g., using mass spectrometry) on cell lysates treated with and without this compound to identify a broader range of protein targets. 2. Pathway Analysis: Use bioinformatics tools to analyze the list of modified proteins and identify any signaling pathways that are significantly enriched. 3. Validate Key Off-Targets: Select a few potentially important off-target proteins and validate their functional alteration in response to this compound.
Formation of protein aggregates or loss of protein solubility. N-homocysteinylation can alter protein conformation and lead to aggregation, potentially through the formation of intermolecular disulfide bonds if the newly introduced thiol group becomes oxidized.1. Solubility Assays: Quantify protein solubility in the presence and absence of this compound using techniques like differential centrifugation followed by protein quantification. 2. Microscopy: Use fluorescence microscopy to visualize any potential protein aggregation within cells. 3. Reducing Agents: Include a reducing agent like DTT or TCEP in your buffers (if compatible with your experiment) to prevent disulfide bond formation.

Quantitative Data on Off-Target Interactions

Quantitative data on the specific kinetics of this compound's interaction with a wide range of proteins is limited. However, studies on the parent compound, homocysteine thiolactone (HTL), provide insights into the reactivity.

Interaction Reactant Observed Effect Kinetic Parameters
N-homocysteinylationLysine ResiduesCovalent modification of the ε-amino group.The reaction half-life of HTL is significantly reduced in the presence of lysine (to approximately 3 hours), indicating a rapid reaction. Specific rate constants are protein and residue-dependent.
ThiolationCysteine ResiduesReaction with the sulfhydryl group.The decomposition of HTL is also accelerated in the presence of cysteine, with a half-life of about 3 hours.
HydrolysisWaterOpening of the thiolactone ring.HTL has a half-life of approximately 24-30 hours in aqueous solution at pH 7.4.

Experimental Protocols

Protocol: Identification of Off-Target Protein Modifications by this compound using Mass Spectrometry

This protocol provides a general workflow for identifying proteins that are covalently modified by this compound in a cellular context.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_validation Validation & Pathway Analysis A 1. Cell Culture Plate cells and grow to desired confluency. B 2. This compound Treatment Treat cells with this compound (and vehicle control) for a defined time and concentration. A->B C 3. Cell Lysis Lyse cells in a buffer containing protease and phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration for each sample. C->D E 5. Protein Digestion Reduce, alkylate, and digest proteins into peptides (e.g., with trypsin). D->E F 6. LC-MS/MS Analysis Analyze peptide mixtures by liquid chromatography-tandem mass spectrometry. E->F G 7. Data Analysis Search MS/MS data against a protein database to identify peptides and proteins. F->G H 8. PTM Identification Specifically search for mass shifts corresponding to the addition of the N-acetyl-homocysteine group on lysine residues. G->H I 9. Bioinformatic Analysis Perform pathway analysis on the list of modified proteins. H->I J 10. Western Blot Validation Validate modification of key proteins using antibodies specific to the modified residue (if available) or by observing changes in protein migration/function. I->J

Caption: Workflow for identifying protein targets of this compound.

Signaling Pathway and Logical Relationship Diagrams

Off_Target_Mechanism This compound This compound (N-acetyl-homocysteine thiolactone) ModifiedProtein Modified Protein (N-homocysteinylated) This compound->ModifiedProtein Non-enzymatic acylation Protein Target Protein Lysine Lysine Residue (ε-NH2) Protein->Lysine contains Lysine->ModifiedProtein attacks thiolactone AlteredFunction Altered Structure & Function ModifiedProtein->AlteredFunction UnintendedEffects Unintended Cellular Effects (e.g., altered signaling, toxicity) AlteredFunction->UnintendedEffects

Caption: Mechanism of off-target protein modification by this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions A Inconsistent Experimental Results? B Is protein function altered? A->B Yes C Is there evidence of widespread cellular changes? A->C Yes D Is protein aggregation observed? A->D Yes SolB Confirm modification (MS) Titrate concentration/time B->SolB SolC Global proteomics Pathway analysis C->SolC SolD Solubility assays Add reducing agents D->SolD

Caption: Troubleshooting logic for this compound's off-target effects.

References

Validation & Comparative

Validating the Neuroprotective Effects of Citiolone: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Citiolone's (also known as Citicoline or CDP-Choline) neuroprotective performance in established animal models of neurological disorders. Experimental data from peer-reviewed studies are presented to compare its efficacy against alternative neuroprotective agents and vehicle controls. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support researchers in their study design and evaluation.

Executive Summary

This compound is an endogenous compound crucial for the synthesis of phosphatidylcholine, a primary component of neuronal membranes. Preclinical evidence robustly supports its multimodal neuroprotective effects across a range of injury models, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Alzheimer's and Parkinson's. Its mechanisms of action include preserving cell membrane integrity, reducing oxidative stress, inhibiting apoptosis, and modulating neurotransmitter systems. This guide synthesizes quantitative data from animal studies to provide a comparative framework for evaluating this compound's potential as a therapeutic agent.

Comparative Efficacy of this compound in Animal Models

The following tables summarize the quantitative outcomes of this compound treatment compared to controls or alternative agents in various animal models of neurological disease.

Table 1: Ischemic Stroke Models
Animal Model & OutcomeVehicle/Control GroupThis compound GroupAlternative Agent GroupKey Findings & Citation
Rat (MCAO Model) Infarct Volume Reduction33.1% (Saline)18.9% (300 mg/kg, intermittent)Urokinase + this compound: 13.6%This compound significantly reduces infarct volume. The combination with a thrombolytic agent like urokinase shows an enhanced protective effect.
Rat (MCAO Model) Infarct Volume Reduction- (Ischemia)27.8% reduction (meta-analysis)Nimodipine: Significant reductionA meta-analysis of 14 studies confirmed this compound's efficacy in reducing infarct volume.[1] Another study showed both this compound and Nimodipine individually reduced infarct volume, with an additive effect when combined.[2]
Rat (Photothrombotic Stroke) Neurological Score ImprovementBaseline neurological deficitSignificant improvement at days 10, 21, and 28 (100 mg/kg/day)-This compound treatment led to significantly better neurological outcomes, an effect attributed to enhanced neurogenesis rather than infarct size reduction.[3]
Table 2: Traumatic Brain Injury (TBI) Models
Animal Model & OutcomeVehicle/Control GroupThis compound GroupAlternative Agent GroupKey Findings & Citation
Rat (Controlled Cortical Impact) Brain Edema (% Water Content)Increased water contentSignificant decrease (400 mg/kg)-This compound demonstrated a dose-dependent reduction in brain edema and blood-brain barrier breakdown following TBI.[4]
Rat (Controlled Cortical Impact) Neuronal Loss (CA3 Hippocampus)59% neuronal lossSignificant prevention of neuronal loss (200 & 400 mg/kg)-This compound treatment significantly protected hippocampal neurons from TBI-induced death and improved neurological recovery.[5]
Rat (Closed Head Injury) Neurological FunctionImpaired functionSignificantly improved neurological function at 7 days (250 mg/kg)-This compound improved functional recovery, reduced brain edema, and decreased markers of oxidative stress.
Table 3: Neurodegenerative Disease Models
Animal Model & OutcomeVehicle/Control GroupThis compound GroupAlternative Agent GroupKey Findings & Citation
Rat (6-OHDA Model of Parkinson's) Apomorphine-Induced RotationsIncreased contralateral rotationsSignificant reduction in rotations (500 mg/kg/day)L-DOPA: Standard treatment, reduces rotations but can induce dyskinesiaThis compound ameliorates motor deficits and attenuates dopaminergic cell loss in the substantia nigra.
Rat (Aβ + Hypoperfusion Model of Alzheimer's) Apoptotic Neurons (Hippocampus)105.3 apoptotic figures34.5 apoptotic figures (250 mg/kg/day)-This compound significantly reduced the number of apoptotic neurons and improved performance in a passive avoidance learning task.
APP/PS1 Mouse (Alzheimer's Model) Spatial Learning (Morris Water Maze)Longer escape latencies-Memantine (30 mg/kg/day): Significantly improved acquisitionWhile no direct comparison study with this compound was found, Memantine is a standard comparator that improves spatial learning in this model.

Key Signaling Pathways and Experimental Workflows

This compound's neuroprotective effects are mediated through multiple intracellular signaling pathways. A primary mechanism is the inhibition of apoptosis (programmed cell death), which is a final common pathway in many neurological injuries.

This compound's Anti-Apoptotic Signaling Pathway

This compound has been shown to interfere with the apoptotic cascade by preserving mitochondrial function, increasing the expression of anti-apoptotic proteins like Bcl-2, and inhibiting the activation of executioner caspases, such as caspase-3.

G cluster_0 Ischemic/Traumatic Insult cluster_1 This compound Intervention cluster_2 Apoptotic Cascade Insult Ischemia / TBI / Neurotoxin Mito Mitochondrial Dysfunction (e.g., Cardiolipin loss) Insult->Mito induces Bax Bax (Pro-apoptotic) Insult->Bax activates This compound This compound This compound->Mito preserves function Bcl2 Bcl-2 Family (Anti-apoptotic) This compound->Bcl2 upregulates Casp3 Caspase-3 Activation (Executioner Caspase) This compound->Casp3 inhibits activation Casp9 Caspase-9 Activation Mito->Casp9 leads to Bcl2->Bax inhibits Bax->Mito promotes Casp9->Casp3 activates Apoptosis Apoptosis (Neuronal Death) Casp3->Apoptosis executes

Figure 1: this compound's anti-apoptotic mechanism in neuroprotection.

General Experimental Workflow for In Vivo Neuroprotection Studies

A typical workflow for assessing a neuroprotective agent like this compound involves inducing a specific neurological injury in an animal model, administering the treatment, and evaluating the outcomes through behavioral tests and post-mortem tissue analysis.

G cluster_0 Phase 1: Injury Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment A1 Animal Acclimation A2 Randomization (Control, this compound, Alternative) A1->A2 A3 Induce Injury Model (e.g., MCAO, TBI, 6-OHDA) A2->A3 B1 Administer Treatment (i.p., i.v., oral) A3->B1 Post-injury B2 Define Dosing Regimen (Single vs. Multiple Doses) B1->B2 C1 Behavioral Testing (e.g., Morris Water Maze, Rotational Test) B2->C1 During/After Treatment C2 Sacrifice & Tissue Collection C1->C2 C3 Histological/Biochemical Analysis (e.g., TTC Staining, Western Blot) C2->C3

Figure 2: Standard workflow for preclinical neuroprotection studies.

Detailed Experimental Protocols

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) and Infarct Volume Measurement
  • Objective: To induce focal cerebral ischemia and quantify the extent of brain infarction.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • MCAO Procedure (Intraluminal Filament):

    • Anesthetize the rat (e.g., isoflurane).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA proximally and the ECA distally.

    • Insert a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA via an incision in the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60-120 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Infarct Volume Measurement (TTC Staining):

    • At a predetermined time point (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.

    • Extract the brain and chill it at -20°C for 20-30 minutes for firm slicing.

    • Cut the brain into 2 mm coronal slices using a brain matrix.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

    • Viable tissue, rich in mitochondrial dehydrogenases, will stain red, while the infarcted tissue remains unstained (white/pale).

    • Fix the slices in 10% formalin.

    • Digitally scan or photograph the slices. Use image analysis software (e.g., ImageJ) to calculate the infarcted area in each slice.

    • Calculate the total infarct volume by summing the infarct area of each slice and multiplying by the slice thickness (2 mm). Correct for edema by subtracting the non-infarcted ipsilateral hemisphere area from the total contralateral hemisphere area.

Alzheimer's Model: Morris Water Maze (MWM) for Spatial Learning and Memory
  • Objective: To assess hippocampus-dependent spatial learning and memory.

  • Animal Model: Transgenic mice (e.g., APP/PS1) or rats with induced cognitive deficits.

  • Apparatus: A circular pool (120-180 cm diameter) filled with opaque water (made with non-toxic white paint or milk powder) at 22-24°C. A small escape platform (10-15 cm diameter) is submerged 1-2 cm below the water surface in one quadrant. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Conduct 4 trials per day for each animal.

      • For each trial, gently place the animal into the water facing the pool wall from one of four pseudo-randomly assigned start locations.

      • Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.

      • Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.

      • If the animal fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for 15-30 seconds.

    • Probe Trial (24 hours after last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool from a novel start position and allow it to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. This measures memory retention.

Apoptosis Assessment: Western Blot for Caspase-3 and Bcl-2
  • Objective: To quantify the expression of key apoptotic and anti-apoptotic proteins in brain tissue.

  • Sample Preparation:

    • Homogenize brain tissue samples (e.g., ischemic penumbra, hippocampus) on ice in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 14,000 g) at 4°C for 20 minutes.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot Procedure:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved Caspase-3, total Caspase-3, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software and normalize the expression of target proteins to the loading control. An increased ratio of cleaved Caspase-3 to total Caspase-3 and a decreased expression of Bcl-2 are indicative of apoptosis.

Conclusion

The evidence from a wide range of animal models demonstrates that this compound possesses significant neuroprotective properties. It consistently reduces neuronal damage and improves functional outcomes in models of acute injury like stroke and TBI. Furthermore, it shows promise in mitigating cellular and behavioral deficits associated with chronic neurodegenerative conditions. Its multimodal mechanism of action, particularly its ability to stabilize membranes and inhibit apoptosis, makes it a compelling candidate for further investigation. This guide provides a foundational comparison and methodological resource for researchers aiming to validate and expand upon these findings in a preclinical setting.

References

Citiolone vs. Other Antioxidants in Liver Protection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the field of hepatoprotection, the quest for effective antioxidant therapies is paramount. This guide provides a comparative analysis of Citiolone against two other well-known antioxidants, N-acetylcysteine (NAC) and Silymarin, focusing on their mechanisms of action, experimental validation, and roles in mitigating liver injury. While direct comparative clinical data for this compound is limited, this guide synthesizes available evidence to offer a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Hepatoprotective Effects

The hepatoprotective effects of this compound, N-acetylcysteine (NAC), and Silymarin are primarily attributed to their ability to counteract oxidative stress, a key factor in the pathogenesis of liver damage. While all three compounds exhibit antioxidant properties, their mechanisms and clinical evidence vary.

This compound has demonstrated its efficacy as a potent antioxidant by enhancing the synthesis of glutathione (GSH) and protecting liver cells from free radical damage.[1] Clinical trials, although some are dated, have shown that this compound can lead to statistically significant improvements in liver function tests in patients with chronic hepatitis.[1][2] Its mechanism is understood to be indirect, preserving sulfhydryl (SH) radicals and GSH via its thiolactone ring, in contrast to NAC's direct cysteine donation for GSH synthesis.[1]

N-acetylcysteine (NAC) is a well-established antioxidant that acts as a precursor to L-cysteine, which is a vital component for the synthesis of glutathione. NAC is widely used as an antidote for acetaminophen-induced liver injury. Clinical studies have shown that NAC can improve transplant-free survival in patients with non-acetaminophen acute liver failure.

Silymarin , a flavonoid complex from milk thistle, is a widely used natural compound for treating liver diseases.[3] Its hepatoprotective activity stems from its ability to inhibit free radicals produced from the metabolism of toxic substances. Silymarin enhances hepatic glutathione and can contribute to the antioxidant defense of the liver.

Quantitative Data on Hepatoprotective Efficacy

Direct comparative quantitative data between this compound and other antioxidants is scarce in recent literature. The following tables summarize available data from individual studies on the efficacy of each compound.

Table 1: Clinical Studies on this compound in Chronic Hepatitis

Study PopulationInterventionDurationKey FindingsReference
Patients with persistent chronic hepatitis and aggressive chronic hepatitis/compensated cirrhosisThis compound vs. Placebo (double-blind)Not SpecifiedStatistically significant improvement in clinical picture and liver function tests. Improvement in liver cell picture on biopsy.

Table 2: Selected Clinical Studies on N-acetylcysteine (NAC) in Liver Disease

Study PopulationInterventionDurationKey FindingsReference
Patients with non-acetaminophen acute liver failureNAC vs. Placebo72 hoursImproved transplant-free survival in patients with early-stage hepatic encephalopathy.Clinical research on NAC
Patients with septic shockNAC vs. Placebo (randomized, double-blind)90 minutesSignificant increase in absolute liver blood flow index and cardiac index. Improved microsomal liver function.Clinical trial data

Table 3: Selected Clinical Studies on Silymarin in Liver Disease

Study PopulationInterventionDurationKey FindingsReference
Patients with chronic hepatitis C unsuccessfully treated with interferonSilymarin (420 mg or 700 mg) vs. Placebo24 weeksNo significant difference in the decline of serum ALT activity compared to placebo.Randomized controlled trial data
Residents of an Egyptian village with chronic hepatitis CSilymarin vs. Multivitamins (double-blinded)12 monthsNo effect on hepatitis C virus viremia, serum ALT, or markers for hepatic fibrosis.Randomized trial results

Experimental Protocols

The evaluation of hepatoprotective agents often relies on animal models of liver injury. A commonly used model is carbon tetrachloride (CCl4)-induced hepatotoxicity in rats.

Carbon Tetrachloride (CCl4)-Induced Acute Hepatotoxicity Model in Rats

This model is widely used for screening hepatoprotective drugs.

  • Animals: Male Wistar rats are typically used.

  • Induction of Liver Injury: A single intraperitoneal injection of CCl4, often diluted in olive oil or liquid paraffin, is administered. The dosage can vary, with studies using doses around 1-2 mL/kg body weight.

  • Treatment Protocol:

    • The test compound (e.g., this compound, NAC, or Silymarin) is administered orally or intraperitoneally before or after the CCl4 injection.

    • A positive control group, often treated with a known hepatoprotective agent like Silymarin, is included.

    • A control group receives only the vehicle.

  • Assessment of Hepatotoxicity:

    • Blood samples are collected at various time points (e.g., 24, 48, 72 hours) to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

    • At the end of the experiment, animals are sacrificed, and liver tissues are collected for histopathological examination to assess the extent of necrosis, inflammation, and fatty changes.

    • Oxidative stress markers in the liver tissue, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase), are also measured.

Signaling Pathways in Liver Protection

The antioxidant effects of this compound, NAC, and Silymarin are mediated through various cellular signaling pathways.

This compound's Antioxidant Mechanism

This compound's primary mechanism involves the enhancement of the cellular antioxidant defense system. It is known to increase the synthesis of glutathione (GSH), a crucial endogenous antioxidant. It also acts by preserving sulfhydryl (SH) groups, which are vital for the function of many enzymes and for protection against oxidative damage.

Citiolone_Pathway This compound This compound Thiolactone_Ring Thiolactone Ring This compound->Thiolactone_Ring Metabolized to SH_Radicals Sulfhydryl (SH) Radicals Thiolactone_Ring->SH_Radicals Preserves GSH_Synthesis Glutathione (GSH) Synthesis Thiolactone_Ring->GSH_Synthesis Enhances Antioxidant_Defense Enhanced Antioxidant Defense SH_Radicals->Antioxidant_Defense GSH_Synthesis->Antioxidant_Defense Liver_Cell Hepatocyte Antioxidant_Defense->Liver_Cell Protects

This compound's mechanism of action.
N-acetylcysteine (NAC) Signaling Pathway

NAC serves as a direct precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. By increasing intracellular cysteine levels, NAC boosts GSH production, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

NAC_Pathway NAC N-acetylcysteine (NAC) L_cysteine L-cysteine NAC->L_cysteine Deacetylation GSH_Synthesis Glutathione (GSH) Synthesis L_cysteine->GSH_Synthesis Precursor for ROS Reactive Oxygen Species (ROS) GSH_Synthesis->ROS Neutralizes Cellular_Protection Cellular Protection GSH_Synthesis->Cellular_Protection

NAC's role in glutathione synthesis.
Silymarin Signaling Pathway

Silymarin's hepatoprotective effects are multifactorial. It acts as a free radical scavenger, inhibits lipid peroxidation, and modulates inflammatory signaling pathways. It can also enhance cellular antioxidant defenses by increasing the synthesis of glutathione.

Silymarin_Pathway Silymarin Silymarin ROS_Scavenging ROS Scavenging Silymarin->ROS_Scavenging Lipid_Peroxidation Inhibition of Lipid Peroxidation Silymarin->Lipid_Peroxidation Anti_inflammatory Anti-inflammatory Effects Silymarin->Anti_inflammatory GSH_Enhancement Enhanced GSH Synthesis Silymarin->GSH_Enhancement Hepatoprotection Hepatoprotection ROS_Scavenging->Hepatoprotection Lipid_Peroxidation->Hepatoprotection Anti_inflammatory->Hepatoprotection GSH_Enhancement->Hepatoprotection

Silymarin's multifaceted hepatoprotective pathways.

Conclusion

This compound, NAC, and Silymarin are all valuable antioxidants with demonstrated hepatoprotective properties. While NAC and Silymarin are more extensively studied with a larger body of clinical evidence, this compound presents a promising therapeutic agent, particularly due to its mechanism of enhancing endogenous glutathione synthesis. A significant gap in the literature is the lack of direct, head-to-head comparative studies of this compound against other antioxidants with robust quantitative data. Future research should focus on conducting such trials to clearly delineate the comparative efficacy and optimal clinical positioning of this compound in the management of liver diseases. This will provide researchers and clinicians with the evidence needed to make informed decisions about the use of these important hepatoprotective agents.

References

Cross-Validation of Citiolone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Citiolone, a hepatoprotective and neuroprotective agent. Its performance is objectively compared with other therapeutic alternatives, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Overview of this compound's Mechanism of Action

This compound is primarily recognized for its potent antioxidant properties, which form the cornerstone of its therapeutic effects. Its mechanism is multifaceted, involving both direct and indirect pathways to mitigate cellular damage, particularly in the liver and nervous system.

The principal mechanisms of action of this compound include:

  • Enhancement of Glutathione (GSH) Synthesis: this compound has been shown to increase the intracellular levels of glutathione, a critical endogenous antioxidant. It is believed to achieve this by preserving sulfhydryl (SH) radicals, which are essential for GSH synthesis. This is a key differentiator from agents like N-acetylcysteine (NAC), which acts as a direct precursor to cysteine, a building block of GSH.

  • Direct Free Radical Scavenging: this compound exhibits direct scavenging activity against reactive oxygen species (ROS), including the highly reactive hydroxyl radical. This immediate antioxidant effect helps to protect cellular components from oxidative damage.

  • Modulation of Antioxidant Enzymes: Research indicates that this compound can enhance the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD). This enzymatic activation further bolsters the cell's defense against oxidative stress.

  • Neuroprotection: In neuronal cell models, this compound has demonstrated the ability to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA). This neuroprotective effect is linked to its ability to counteract oxidative stress and inhibit the generation of harmful reactive species.

  • Mucolytic Properties: this compound is also recognized for its ability to reduce the viscosity of mucus, suggesting its potential application in respiratory conditions.

Comparative Analysis with Alternative Agents

To provide a comprehensive understanding of this compound's pharmacological profile, its mechanism of action is compared with three other well-established agents used in similar therapeutic areas: N-acetylcysteine (NAC), Silymarin, and Tauroursodeoxycholic acid (TUDCA).

Mechanism of Action Comparison
FeatureThis compoundN-acetylcysteine (NAC)SilymarinTauroursodeoxycholic acid (TUDCA)
Primary Mechanism Antioxidant, Glutathione EnhancerGlutathione Precursor, MucolyticAntioxidant, Membrane StabilizerEndoplasmic Reticulum (ER) Stress Reducer, Anti-apoptotic
Glutathione Synthesis Enhances synthesis by preserving sulfhydryl groups[1]Acts as a direct precursor for cysteine, a key component of glutathione[2][3][4]Enhances hepatic glutathione levels[5]May indirectly preserve glutathione by reducing oxidative stress
Direct Antioxidant Activity Scavenges free radicals, including hydroxyl radicalsExhibits direct antioxidant propertiesPotent free radical scavenger and inhibitor of lipid peroxidationReduces oxidative stress
Effect on Antioxidant Enzymes Enhances Superoxide Dismutase (SOD) activityCan indirectly support antioxidant enzyme function by maintaining GSH levels.Can modulate the activity of various antioxidant enzymes.Can reduce the burden on antioxidant enzymes by mitigating ER stress.
Hepatoprotective Action Protects liver cells from oxidative damageProtects against drug-induced liver injury (e.g., acetaminophen overdose) by replenishing glutathione storesStabilizes hepatocyte membranes, promotes liver regeneration, and has anti-inflammatory and antifibrotic effectsReduces cholestasis, protects against bile acid-induced apoptosis, and alleviates ER stress in liver cells
Neuroprotective Action Inhibits 6-OHDA-induced neurotoxicityShows potential in neurodegenerative diseases by reducing oxidative stress.Exhibits neuroprotective effects through its antioxidant and anti-inflammatory properties.Protects against neurodegeneration by reducing ER stress, apoptosis, and inflammation
Quantitative Performance Data

The following tables summarize available quantitative data for this compound and its comparators. It is important to note that these values are often from different studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.

Table 1: In Vitro Neuroprotective Activity

CompoundCell LineToxinEndpointEC50 / Effective ConcentrationReference
This compound SH-SY5Y6-hydroxydopamine (6-OHDA)Inhibition of neurotoxicity2.96 ± 0.7 mM

No direct comparative quantitative data was found for the other compounds in a similar experimental setup.

Table 2: Effects on Glutathione Levels

CompoundModel SystemEffect on Glutathione (GSH)Reference
This compound In vitro and in vivo modelsEnhances GSH synthesis and preserves sulfhydryl radicals
N-acetylcysteine (NAC) Rat model of acetaminophen toxicityPromptly reverses acetaminophen-induced GSH depletion by increasing synthesis
Silymarin Experimental liver disease modelsEnhances hepatic glutathione levels

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the validation of this compound's mechanism of action.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

Objective: To assess the protective effect of a compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 6-hydroxydopamine (6-OHDA)

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Introduce the neurotoxin (e.g., 6-OHDA) at a predetermined concentration to induce cell death.

    • Include control wells with untreated cells and cells treated only with the neurotoxin.

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine the EC50 of the test compound.

In Vivo Hepatoprotection Study in a Rat Model of CCl4-Induced Liver Injury

Objective: To evaluate the hepatoprotective effect of a compound in an animal model of chemically-induced liver damage.

Materials:

  • Male Wistar rats (200-250 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Test compound (e.g., this compound)

  • Biochemical assay kits for ALT, AST, and ALP

  • Kits for measuring glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)

  • Formalin for tissue fixation

Procedure:

  • Animal Acclimatization: Acclimatize the rats for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Normal Control (vehicle only)

    • CCl4 Control (CCl4 + vehicle)

    • Test Compound groups (CCl4 + different doses of the test compound)

    • Reference Drug group (CCl4 + a known hepatoprotective agent like Silymarin)

  • Induction of Hepatotoxicity: Administer CCl4 (e.g., 1 mL/kg, i.p., diluted 1:1 in olive oil) to all groups except the normal control, typically twice a week for several weeks to induce chronic liver injury.

  • Treatment: Administer the test compound and reference drug orally or via injection daily for the duration of the study.

  • Sample Collection: At the end of the study period, euthanize the animals and collect blood and liver tissue samples.

  • Biochemical Analysis: Analyze serum for levels of ALT, AST, and ALP.

  • Oxidative Stress Markers: Prepare liver homogenates and measure the levels of GSH and the activities of SOD, CAT, and GPx using appropriate assay kits.

  • Histopathology: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of liver damage.

Measurement of Intracellular Glutathione (GSH)

Objective: To quantify the levels of reduced glutathione in cell lysates or tissue homogenates.

Principle: The assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.

Procedure:

  • Sample Preparation:

    • Cells: Harvest and wash cells, then lyse them in a suitable buffer.

    • Tissues: Homogenize the tissue in a cold buffer and centrifuge to obtain the supernatant.

  • Reaction:

    • In a 96-well plate, add the sample (cell lysate or tissue supernatant) to a reaction mixture containing phosphate buffer and DTNB.

    • For total glutathione measurement, glutathione reductase and NADPH are included to recycle oxidized glutathione (GSSG) back to GSH.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

  • Measurement: Read the absorbance at 412 nm.

  • Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway of this compound's Antioxidant Action

Citiolone_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage causes This compound This compound This compound->ROS scavenges SH_radicals Sulfhydryl (SH) Radicals This compound->SH_radicals preserves SOD Superoxide Dismutase (SOD) This compound->SOD activates GSH Glutathione (GSH) SH_radicals->GSH promotes synthesis GSH->ROS neutralizes Cell_Protection Cell Protection SOD->ROS neutralizes

This compound's antioxidant signaling pathway.
Experimental Workflow for In Vivo Hepatoprotection Study

Hepatoprotection_Workflow start Start: Acclimatize Rats grouping Animal Grouping (Control, CCl4, this compound, etc.) start->grouping induction Induce Liver Injury (CCl4 Administration) grouping->induction treatment Daily Treatment (this compound / Vehicle) induction->treatment endpoint Endpoint: Euthanasia and Sample Collection treatment->endpoint biochem Serum Biochemical Analysis (ALT, AST) endpoint->biochem ox_stress Liver Oxidative Stress Markers (GSH, SOD, CAT) endpoint->ox_stress histology Histopathological Examination endpoint->histology analysis Data Analysis and Conclusion biochem->analysis ox_stress->analysis histology->analysis

Workflow for in vivo hepatoprotection study.
Logical Relationship of Antioxidant Defense Mechanisms

Antioxidant_Defense Oxidative_Stress Oxidative Stress (Increased ROS) Cellular_Protection Cellular Protection Direct_Scavengers Direct Scavengers (e.g., this compound, Silymarin) Direct_Scavengers->Oxidative_Stress neutralize Direct_Scavengers->Cellular_Protection GSH_System Glutathione System GSH_System->Oxidative_Stress neutralize GSH_System->Cellular_Protection Enzymatic_Defense Antioxidant Enzymes (SOD, CAT, GPx) Enzymatic_Defense->Oxidative_Stress neutralize Enzymatic_Defense->Cellular_Protection GSH_Precursors GSH Precursors (e.g., NAC) GSH_Precursors->GSH_System provide substrate GSH_Enhancers GSH Enhancers (e.g., this compound) GSH_Enhancers->GSH_System increase synthesis

Interplay of antioxidant defense mechanisms.

References

A Comparative Analysis of Citiolone and Other Cysteine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Citiolone and other prominent cysteine derivatives, including N-acetylcysteine (NAC), Erdosteine, Carbocisteine, and Fudosteine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, therapeutic applications, and performance based on available experimental data.

Introduction to Cysteine Derivatives

Cysteine derivatives are a class of therapeutic agents characterized by a structure derived from the amino acid L-cysteine. Their primary therapeutic applications often revolve around their mucolytic, antioxidant, and anti-inflammatory properties. These compounds are widely used in the management of respiratory diseases with hypersecretion of mucus, such as chronic obstructive pulmonary disease (COPD), and are also investigated for their hepatoprotective and neuroprotective potential. This guide focuses on a comparative evaluation of this compound against other well-established and newer cysteine derivatives.

Mechanisms of Action: A Comparative Overview

The therapeutic effects of cysteine derivatives stem from several key mechanisms, primarily their ability to break disulfide bonds in mucoproteins, replenish glutathione (GSH) stores, and modulate inflammatory signaling pathways.

  • This compound : This homocysteine derivative is recognized for its hepatoprotective and mucolytic properties[1][2]. Its antioxidant effect is attributed to its capacity to enhance the synthesis of glutathione and preserve sulfhydryl (SH) radicals[1]. Unlike N-acetylcysteine (NAC), which is a direct precursor to cysteine, this compound is thought to indirectly preserve SH radicals and GSH through its thiolactone ring structure[1].

  • N-acetylcysteine (NAC) : NAC is a well-established mucolytic and antioxidant agent[2]. Its mucolytic action involves the cleavage of disulfide bonds in mucus glycoproteins, which reduces mucus viscosity. As an antioxidant, NAC serves as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of the primary endogenous antioxidant, glutathione (GSH). NAC is also believed to have anti-inflammatory effects by inhibiting the activation of NF-κB.

  • Erdosteine : A prodrug, erdosteine is metabolized in the liver to an active metabolite containing a free sulfhydryl group. This active form exerts both mucolytic and antioxidant effects. Its antioxidant activity involves scavenging free radicals and increasing the levels of endogenous antioxidants like glutathione.

  • Carbocisteine : Unlike other cysteine derivatives with a free sulfhydryl group, carbocisteine is a thioether. Its mucoregulatory mechanism is thought to involve the modulation of sialic acid and fucose content in mucin, thereby restoring the normal viscosity of mucus. It also exhibits antioxidant and anti-inflammatory properties.

  • Fudosteine : A newer cysteine derivative, fudosteine, acts as a mucoregulator. It has been shown to downregulate the expression of mucin genes, such as MUC5AC, which are responsible for mucus production.

Comparative Performance Data

This section presents available quantitative data to compare the performance of this compound and other cysteine derivatives across their primary therapeutic actions.

Direct comparative studies on the mucolytic activity of all five derivatives are limited. However, a study comparing N-acetylcysteine L-lysinate (NAL) to NAC in dogs showed that while both increased tracheal mucus velocity and decreased viscoelasticity, the effect of NAL was significantly greater. Another in vitro study demonstrated that acetylcysteine and ethylcysteine had a marked viscoelasticity-lowering effect, while carbocisteine's effect was pH-dependent. Fudosteine has been shown to increase the volume of respiratory tract fluid without having a direct mucolytic effect on gastric mucin in vitro.

Table 1: Comparison of Mucolytic and Mucoregulatory Effects

CompoundPrimary MechanismEffect on Mucus ViscosityEffect on Mucin Gene Expression
This compound MucolyticRecognized for reducing mucus viscosityData not available
N-acetylcysteine (NAC) Mucolytic (breaks disulfide bonds)Decreases viscosityMay reduce expression
Erdosteine Mucolytic (active metabolite with -SH group)Improves sputum viscosityData not available
Carbocisteine Mucoregulatory (modulates mucin composition)Normalizes viscosityCan restore MUC5B/MUC5AC ratio
Fudosteine Mucoregulatory (inhibits mucin synthesis)Decreases viscosity by reducing mucin productionDownregulates MUC5AC expression

The antioxidant properties of these compounds are crucial to their therapeutic effects, particularly in diseases associated with oxidative stress. A study comparing carbocisteine lysine salt (CLS) with NAC found that CLS was more effective as an in vitro scavenger, with CLS showing effects at concentrations as low as 2.5 mM, while NAC required concentrations starting from 5 mM. Erdosteine's active metabolite has been shown to have antioxidant activity comparable to NAC in inhibiting oxidative bursts in human neutrophils.

Table 2: Comparative Antioxidant and Hepatoprotective Data

CompoundAntioxidant MechanismEC50/IC50 (if available)Hepatoprotective Effects (Effect on Liver Enzymes)
This compound Enhances GSH synthesis, preserves SH radicalsEC50: 2.96 ± 0.7 mM (inhibition of 6-OHDA-induced neurotoxicity)Showed improvement in liver function tests in chronic hepatitis
N-acetylcysteine (NAC) GSH precursor, direct scavengingData varies by assayCan significantly decrease serum ALT levels in NAFLD.
Erdosteine Free radical scavenging by active metaboliteComparable to NAC in inhibiting neutrophil oxidative burstsIncreases antioxidant enzyme activities in the liver
Carbocisteine Antioxidant and anti-inflammatoryMore effective scavenger than NAC in some in vitro systemsData not available
Fudosteine Scavenges free radicalsData not availableData not available

The pharmacokinetic profiles of these derivatives influence their dosing and clinical efficacy.

Table 3: Comparative Pharmacokinetic Parameters (Oral Administration)

ParameterThis compoundN-acetylcysteine (NAC)ErdosteineCarbocisteineFudosteine
Bioavailability >90% (as Citicoline)~4-10%Data not available<10%Rapidly absorbed
Time to Peak (tmax) Biphasic: 1 hr and 24 hr (as Citicoline)~1-2 hoursData not available~2 hours~0.5-0.7 hours
Half-life (t1/2) Biphasic elimination~6.25 hoursData not available~1.87 hours~2.3-3.5 hours
Metabolism Hydrolyzed to choline and cytidineRapidly metabolizedHepatic first-pass to active metaboliteAcetylation, decarboxylation, sulfoxidationMetabolized in the liver
Excretion Respiratory CO2 and urinePrimarily renal (as metabolites)Data not availableUrine (as unchanged drug and metabolites)Kidneys

Signaling Pathways and Visualizations

The mechanisms of action of these cysteine derivatives involve the modulation of key cellular signaling pathways.

NAC's primary antioxidant role is to replenish intracellular glutathione (GSH). It does this by providing the precursor L-cysteine.

glutathione_synthesis NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step in Glutathione Synthesis Neutralization Neutralization of Reactive Oxygen Species GSH->Neutralization Oxidative_Stress Oxidative Stress Oxidative_Stress->Neutralization muc5ac_regulation cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_pathway MAPK/ERK Pathway cluster_inhibition Inhibition by Cysteine Derivatives cluster_outcome Cellular Response Stimulus Stimulus EGFR EGFR Stimulus->EGFR p38_MAPK p38 MAPK EGFR->p38_MAPK ERK ERK EGFR->ERK MUC5AC_Gene MUC5AC Gene Expression p38_MAPK->MUC5AC_Gene ERK->MUC5AC_Gene Carbocisteine Carbocisteine Carbocisteine->ERK inhibits Fudosteine Fudosteine Fudosteine->p38_MAPK inhibits Fudosteine->ERK inhibits Mucus_Hypersecretion Mucus Hypersecretion MUC5AC_Gene->Mucus_Hypersecretion mucolytic_workflow start Start prepare_mucin Prepare Mucin Solution (e.g., porcine gastric mucin) start->prepare_mucin add_compounds Incubate Mucin with Test Compounds (this compound, NAC, etc.) and Controls prepare_mucin->add_compounds measure_viscosity Measure Viscoelasticity (Rheometer or Glass Plate Method) add_compounds->measure_viscosity analyze_data Analyze Data (Compare % reduction in viscosity) measure_viscosity->analyze_data end End analyze_data->end

References

Replicating Foundational Citiolone Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of key findings from foundational studies on Citiolone, alongside data from studies on alternative compounds for similar therapeutic applications. The information is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate or build upon this early research.

Data Presentation

The following tables summarize the quantitative findings from foundational this compound studies and compare them with data from studies on alternative treatments.

Table 1: Comparison of Therapeutic Efficacy in Chronic Hepatitis

CompoundStudy TypeKey Efficacy EndpointsResultsReference
This compound Double-blind, placebo-controlled trialImprovement in liver function testsStatistically significant improvement in the clinical picture and certain liver function exploration tests compared to placebo. Liver biopsies showed an improvement in the liver cell picture in some patients.Based on summaries of foundational studies[1]
Silymarin Randomized, double-blind, placebo-controlled trialImprovement in serum alanine and aspartate aminotransferase (ALT/AST)Associated with a significant improvement in serum ALT and AST from baseline.[2]
N-acetylcysteine (NAC) Randomized, double-blind, controlled trialImprovement in hepatic and renal functionSignificantly improved hepatic profiles by decreasing ALT, AST, and ALP. Also led to a significant decrease in Child-Pugh and MELD scores.[3]

Table 2: Comparison of Neuroprotective Effects in a 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Model

CompoundCell LineKey Efficacy EndpointsResultsReference
This compound SH-SY5Y human neuroblastoma cellsInhibition of 6-OHDA-induced neurotoxicityPotent neuroprotective activity with an EC50 value of 2.96 ± 0.7 mM. Effectively blocked the level of H2O2 induced by 6-OHDA.Based on summaries of foundational studies[1]
Citicoline SH-SY5Y human neuroblastoma cellsReduction of 6-OHDA cytotoxicityReduced the cytotoxic effect of 6-OHDA as measured by MTT assay and increased levels of reduced glutathione (GSH).[4]
Hinokitiol SH-SY5Y human neuroblastoma cellsDownregulation of PD pathological proteinsDownregulated the mRNA expression of MAO A and B, alpha-synuclein, LRRK2, PTEN, PINK1, and PARK7.
Mandarin Juice Extract (MJe) Differentiated SH-SY5Y cellsInhibition of 6-OHDA-induced cell deathSignificantly inhibited apoptosis through caspase 3 blockage and modulation of p53, Bax, and Bcl-2 genes. Reduced reactive oxygen and nitrogen species.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that the full experimental protocols from the foundational this compound studies were not available in the public domain. The following protocols are reconstructed based on the available summaries and standard laboratory practices for these types of assays.

Chronic Hepatitis Clinical Trial (Reconstructed Protocol for this compound)
  • Study Design: A multi-center, double-blind, placebo-controlled, randomized clinical trial.

  • Participants: Patients diagnosed with persistent chronic hepatitis or aggressive chronic hepatitis/compensated cirrhosis, confirmed by clinical, laboratory, and biopsy findings.

  • Intervention:

    • Treatment Group: Oral administration of this compound at a specified dosage and frequency (exact details not available).

    • Control Group: Oral administration of a matching placebo.

    • All patients in both groups received a basic therapy consisting of a polyvitaminic complex.

  • Duration: The treatment cycle was for a specified period (exact duration not available).

  • Outcome Measures:

    • Primary: Improvement in liver function exploration tests (e.g., serum transaminases, bilirubin).

    • Secondary: Improvement in the overall clinical picture and changes in liver histology as assessed by liver biopsy at the end of the treatment cycle.

  • Statistical Analysis: Comparison of the outcomes between the treatment and placebo groups using appropriate statistical tests to determine significance.

In Vitro Neuroprotection Assay against 6-OHDA Toxicity (Reconstructed Protocol for this compound)
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Cell Culture: Cells were maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Cells were seeded in multi-well plates and allowed to adhere.

    • Cells were pre-treated with varying concentrations of this compound for a specified duration.

    • Following pre-treatment, cells were exposed to a neurotoxic concentration of 6-hydroxydopamine (6-OHDA).

    • Control groups included untreated cells, cells treated with this compound alone, and cells treated with 6-OHDA alone.

  • Assays:

    • Cell Viability Assay (e.g., MTT assay): To quantify the protective effect of this compound against 6-OHDA-induced cell death. The EC50 value was determined from the dose-response curve.

    • Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA assay): To measure the levels of intracellular ROS (like H2O2) to confirm the antioxidant mechanism of this compound.

  • Data Analysis: Results were expressed as a percentage of control and analyzed for statistical significance. The EC50 value was calculated using non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the foundational studies of this compound.

Citiolone_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_cellular Cellular Defense Free_Radicals Free Radicals (e.g., ROS) Detoxification Detoxification Free_Radicals->Detoxification Neutralized by This compound This compound GSH_Synthesis Enhances Glutathione (GSH) Synthesis This compound->GSH_Synthesis Radical_Scavenging Direct Radical Scavenging This compound->Radical_Scavenging GSH Glutathione (GSH) GSH_Synthesis->GSH Radical_Scavenging->Detoxification GSH->Detoxification Cell_Protection Cellular Protection Detoxification->Cell_Protection Hepatitis_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment Eligibility Eligibility Criteria Met (Chronic Hepatitis) Randomize Randomization Eligibility->Randomize Citiolone_Group This compound + Basic Therapy Randomize->Citiolone_Group Placebo_Group Placebo + Basic Therapy Randomize->Placebo_Group Follow_Up Follow-up Assessments Citiolone_Group->Follow_Up Placebo_Group->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Neuroprotection_Assay_Workflow Start Seed SH-SY5Y Cells Pre_Treatment Pre-treat with this compound (various concentrations) Start->Pre_Treatment Induce_Toxicity Induce Neurotoxicity with 6-OHDA Pre_Treatment->Induce_Toxicity Incubation Incubate Induce_Toxicity->Incubation Assays Perform Viability and ROS Assays Incubation->Assays Analysis Data Analysis (Calculate EC50) Assays->Analysis End End Analysis->End

References

Independent Verification of Citiolone's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Citiolone is a sulfur-containing compound recognized for its therapeutic potential in liver disorders and as a mucolytic agent. Its efficacy is primarily attributed to its antioxidant properties, which play a crucial role in cellular protection against oxidative stress. This guide provides a comparative analysis of this compound's performance against alternative therapies, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview for independent verification.

Hepatoprotective Effects of this compound

This compound's primary indication is in the management of liver diseases, where it exerts a protective effect on liver cells.

Mechanism of Action

This compound's hepatoprotective action is centered on its ability to bolster the cell's natural antioxidant defenses. It enhances the synthesis of glutathione (GSH), a critical intracellular antioxidant, and helps to preserve essential sulfhydryl (SH) groups within proteins.[1] This is achieved through its thiolactone ring structure, which is believed to indirectly maintain SH radicals and GSH levels.[1] This mechanism differs from that of N-acetylcysteine (NAC), another hepatoprotective agent, which acts as a direct precursor for cysteine, a building block of GSH.[1] There is also evidence to suggest that this compound's protective effects may be mediated through the activation of the Nrf2/ARE signaling pathway, a key regulator of antioxidant and detoxification enzyme expression.

Signaling Pathway of this compound's Antioxidant Action

Citiolone_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cell Hepatocyte ROS Reactive Oxygen Species (ROS) Cell_Protection Hepatocyte Protection ROS->Cell_Protection causes damage to This compound This compound SH_Groups Sulfhydryl (SH) Groups Preservation This compound->SH_Groups GSH_Synthesis Glutathione (GSH) Synthesis This compound->GSH_Synthesis Nrf2 Nrf2 Activation This compound->Nrf2 SH_Groups->Cell_Protection GSH_Synthesis->Cell_Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Cell_Protection

Caption: this compound's mechanism of hepatoprotection.

Comparative Clinical Data

Direct comparative clinical trials between this compound and other hepatoprotective agents are limited. However, a double-blind, placebo-controlled study published in 1977 investigated the efficacy of this compound in patients with chronic hepatitis.[2][3] The study reported a statistically significant improvement in liver function tests and the clinical picture in patients treated with this compound compared to placebo.

Table 1: Comparison of Hepatoprotective Agents

AgentMechanism of ActionKey Clinical Evidence (for Chronic Liver Disease)
This compound Enhances glutathione (GSH) synthesis and preserves sulfhydryl (SH) groups.Improved liver function tests in a double-blind, placebo-controlled trial in patients with chronic hepatitis.
N-Acetylcysteine (NAC) Acts as a precursor for L-cysteine, promoting GSH synthesis; also has vasodilatory and anti-inflammatory effects.Shown to improve transplant-free survival in non-acetaminophen-related acute liver failure. In cirrhotic patients, it has been shown to improve hepatic and renal function.
Silymarin Acts as a free radical scavenger and modulates enzymes associated with cellular damage, fibrosis, and cirrhosis.A pooled analysis of trials in patients with cirrhosis showed a significant reduction in liver-related deaths.

Note: The table presents a summary of findings from different studies and does not represent a direct head-to-head comparison in a single trial.

Mucolytic Effects of this compound

This compound is also employed as a mucolytic agent to reduce the viscosity of mucus in respiratory conditions.

Mechanism of Action

The mucolytic action of this compound is attributed to the presence of a free sulfhydryl group in its structure. This group is capable of breaking the disulfide bonds that cross-link glycoprotein fibers in mucus, thereby reducing its viscosity and facilitating its expectoration. This mechanism is similar to that of other thiol-containing mucolytics like N-acetylcysteine.

Experimental Workflow for Mucolytic Activity Assessment

Mucolytic_Workflow Sputum_Collection Sputum Sample Collection (from patients with chronic bronchitis) Sample_Preparation Sample Homogenization and Aliquoting Sputum_Collection->Sample_Preparation Treatment Incubation with Test Agents (this compound, NAC, Placebo) Sample_Preparation->Treatment Viscoelasticity_Measurement Measurement of Viscoelastic Properties (Viscometer/Rheometer) Treatment->Viscoelasticity_Measurement Data_Analysis Data Analysis and Comparison of Viscosity Reduction Viscoelasticity_Measurement->Data_Analysis

References

Head-to-Head Comparative Analysis of Citiolone and Existing Liver Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Citiolone with established liver therapies, namely N-acetylcysteine (NAC), Silymarin, and Ursodeoxycholic acid (UDCA). Due to the limited availability of direct head-to-head clinical trials involving this compound, this guide synthesizes data from individual placebo-controlled and comparative studies to offer an objective overview of their respective performance profiles.

Executive Summary

This compound, a derivative of the amino acid homocysteine, has demonstrated therapeutic potential in liver diseases, primarily through its antioxidant properties. Clinical evidence, although limited in direct comparative studies, suggests its efficacy in improving liver function in patients with chronic hepatitis. Existing liver therapies such as N-acetylcysteine, Silymarin, and Ursodeoxycholic acid have more extensive clinical data supporting their use in various liver pathologies. NAC is a cornerstone in treating acetaminophen-induced liver injury and shows promise in other liver conditions due to its role as a glutathione precursor. Silymarin, a flavonoid extract from milk thistle, exerts hepatoprotection through antioxidant and anti-inflammatory mechanisms. Ursodeoxycholic acid is a well-established treatment for cholestatic liver diseases, improving bile flow and protecting liver cells from bile acid-induced injury.

This guide presents available quantitative data, details of experimental protocols for key liver function assessments, and visual representations of the relevant signaling pathways to facilitate a comparative understanding of these therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials on the efficacy of this compound, N-acetylcysteine, Silymarin, and Ursodeoxycholic acid in improving liver function parameters. It is crucial to note that these data are not from direct head-to-head trials and should be interpreted with caution.

Table 1: this compound in Chronic Hepatitis

ParameterOutcomeStudy DesignReference
Liver Function TestsStatistically significant improvement compared to placebo.[1]Double-blind, "between patients"[1]
Clinical PictureDemonstrable improvement.[1]Double-blind, "between patients"[1]
Liver Cell PictureImprovement observed in liver biopsies of some patients.[1]Double-blind, "between patients"

Note: Specific quantitative data on the percentage of improvement in liver function tests for this compound were not available in the reviewed literature.

Table 2: N-acetylcysteine (NAC) in Liver Disease

ParameterDosageOutcomeStudy PopulationReference
Alanine Aminotransferase (ALT)600 mg daily for 6 monthsSignificant decreaseCirrhotic patients
Aspartate Aminotransferase (AST)600 mg daily for 6 monthsSignificant decreaseCirrhotic patients
Alkaline Phosphatase (ALP)600 mg daily for 6 monthsSignificant decreaseCirrhotic patients
Transplant-free survival72-hour infusionImproved vs. placebo (40% vs. 27%)Non-acetaminophen acute liver failure
Mortality72-hour infusionLower vs. standard care (in some observational studies)Drug-induced liver injury

Table 3: Silymarin in Chronic Liver Disease

ParameterDosageOutcomeStudy PopulationReference
Alanine Aminotransferase (ALT)400 mg daily for 12 weeks-33% (vs. -19% in control)Chronic liver disease
Aspartate Aminotransferase (AST)400 mg daily for 12 weeks-34% (vs. -27% in control)Chronic liver disease
Liver-related mortality420 mg dailySignificant reductionCirrhosis
Liver Enzymes240 and 360 mg/dayStatistically significant decreasesAlcoholic liver disease and chronic viral hepatitis

Table 4: Ursodeoxycholic Acid (UDCA) in Cholestatic Liver Disease

ParameterDosageOutcomeStudy PopulationReference
Serum Bilirubin13-15 mg/kg/dayImprovementPrimary Biliary Cholangitis (PBC)
Alkaline Phosphatase (ALP)13-15 mg/kg/dayImprovementPrimary Biliary Cholangitis (PBC)
Liver Histology13-15 mg/kg/dayImprovementPrimary Biliary Cholangitis (PBC)
Disease Progression13-15 mg/kg/dayDelay in progression to fibrosis/cirrhosisPrimary Biliary Cholangitis (PBC)
Liver Chemistries13-15 mg/kg/dayImprovementPrimary Sclerosing Cholangitis (PSC)

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of liver function.

Determination of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity

Principle: The activity of ALT and AST is typically measured using a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Experimental Workflow:

cluster_ALT ALT Assay cluster_AST AST Assay ALT_sample Serum/Plasma Sample ALT_reaction ALT catalyzes transfer of amino group (Pyruvate + L-Glutamate formed) ALT_sample->ALT_reaction ALT_reagents L-Alanine + α-Ketoglutarate ALT_reagents->ALT_reaction LDH_reaction Pyruvate + NADH + H+ -> L-Lactate + NAD+ (Catalyzed by Lactate Dehydrogenase) ALT_reaction->LDH_reaction ALT_measurement Measure decrease in Absorbance at 340 nm LDH_reaction->ALT_measurement AST_sample Serum/Plasma Sample AST_reaction AST catalyzes transfer of amino group (Oxaloacetate + L-Glutamate formed) AST_sample->AST_reaction AST_reagents L-Aspartate + α-Ketoglutarate AST_reagents->AST_reaction MDH_reaction Oxaloacetate + NADH + H+ -> L-Malate + NAD+ (Catalyzed by Malate Dehydrogenase) AST_reaction->MDH_reaction AST_measurement Measure decrease in Absorbance at 340 nm MDH_reaction->AST_measurement

Figure 1: Experimental workflow for ALT and AST assays.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes or 96-well microplate

  • Incubator set to 37°C

  • Reagent 1 (R1): Buffer containing L-Alanine and Lactate Dehydrogenase (for ALT) or L-Aspartate and Malate Dehydrogenase (for AST)

  • Reagent 2 (R2): Buffer containing α-Ketoglutarate and NADH

  • Serum or plasma sample

Procedure:

  • Pre-warm reagents and spectrophotometer to 37°C.

  • Pipette R1 into a cuvette or microplate well.

  • Add the serum or plasma sample to the R1 and mix gently.

  • Incubate the mixture for a specified time (e.g., 5 minutes) at 37°C.

  • Initiate the reaction by adding R2 and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).

  • The rate of absorbance change is proportional to the enzyme activity, which is calculated in units per liter (U/L).

Determination of Glutathione Peroxidase (GPx) Activity

Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase (GR). GPx catalyzes the reduction of an organic peroxide (e.g., cumene hydroperoxide) by glutathione (GSH), which becomes oxidized (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored at 340 nm.

Experimental Workflow:

cluster_GPx GPx Assay GPx_sample Cell Lysate/Tissue Homogenate GPx_reaction GPx catalyzes: 2GSH + ROOH -> GSSG + ROH + H2O GPx_sample->GPx_reaction GPx_reagents GSH + Cumene Hydroperoxide GPx_reagents->GPx_reaction GR_reaction GSSG + NADPH + H+ -> 2GSH + NADP+ (Catalyzed by Glutathione Reductase) GPx_reaction->GR_reaction GPx_measurement Measure decrease in Absorbance at 340 nm GR_reaction->GPx_measurement

Figure 2: Experimental workflow for GPx activity assay.

Materials:

  • Spectrophotometer

  • Cuvettes or 96-well microplate

  • Assay Buffer (e.g., phosphate buffer with EDTA)

  • Reduced Glutathione (GSH) solution

  • Glutathione Reductase (GR) solution

  • NADPH solution

  • Cumene hydroperoxide solution

  • Sample (cell lysate, tissue homogenate)

Procedure:

  • Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

  • Add the sample to a cuvette or microplate well.

  • Add the reaction mixture to the sample and incubate for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding cumene hydroperoxide.

  • Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.

  • The rate of decrease in absorbance is proportional to the GPx activity in the sample.

Signaling Pathways

The following diagrams illustrate the proposed or established signaling pathways through which this compound and the comparator therapies exert their hepatoprotective effects.

Proposed Signaling Pathway of this compound

This compound is known to act as an antioxidant, and its mechanism is believed to involve the replenishment and protection of the cellular glutathione pool.

cluster_this compound This compound's Proposed Hepatoprotective Pathway This compound This compound GSH_synthesis Enhances Glutathione (GSH) Synthesis This compound->GSH_synthesis provides cysteine precursor SH_radicals Preserves Sulfhydryl (SH) Radicals This compound->SH_radicals Oxidative_Stress Oxidative Stress (e.g., ROS) GSH_synthesis->Oxidative_Stress neutralizes Detoxification Detoxification of Toxins GSH_synthesis->Detoxification SH_radicals->Oxidative_Stress neutralizes Cellular_Damage Hepatocellular Damage Oxidative_Stress->Cellular_Damage Detoxification->Cellular_Damage prevents

Figure 3: Proposed antioxidant pathway of this compound.
Signaling Pathway of N-acetylcysteine (NAC)

NAC's primary hepatoprotective role, particularly in acetaminophen toxicity, is to serve as a precursor for glutathione synthesis, thereby replenishing depleted stores and enabling the detoxification of reactive metabolites.

cluster_nac N-acetylcysteine (NAC) Hepatoprotective Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine deacetylation GSH Glutathione (GSH) Cysteine->GSH synthesis Detoxification Detoxification (GSH Conjugation) GSH->Detoxification NAPQI Toxic Metabolite (e.g., NAPQI from Acetaminophen) Cellular_Damage Hepatocellular Necrosis NAPQI->Cellular_Damage causes Detoxification->NAPQI neutralizes

Figure 4: NAC's role in glutathione synthesis and detoxification.
Signaling Pathway of Silymarin

Silymarin exhibits a multi-faceted mechanism of action, including antioxidant, anti-inflammatory, and antifibrotic effects. A key pathway it modulates is the TGF-β1 signaling cascade, which is central to liver fibrosis.

cluster_silymarin Silymarin's Antifibrotic Pathway Silymarin Silymarin TGF_beta TGF-β1 Silymarin->TGF_beta inhibits signaling HSC_activation Hepatic Stellate Cell (HSC) Activation TGF_beta->HSC_activation Collagen Collagen Deposition (Fibrosis) HSC_activation->Collagen

Figure 5: Silymarin's inhibition of the TGF-β1 fibrotic pathway.
Signaling Pathway of Ursodeoxycholic Acid (UDCA)

UDCA's therapeutic effects in cholestatic liver diseases are complex, involving the protection of bile duct cells (cholangiocytes), stimulation of bile flow, and modulation of bile acid composition.

cluster_udca Ursodeoxycholic Acid (UDCA) Cholestatic Pathway UDCA Ursodeoxycholic Acid (UDCA) Bile_Acid_Pool Hydrophobic Bile Acid Pool UDCA->Bile_Acid_Pool replaces toxic bile acids Cholangiocyte_Protection Protection of Cholangiocytes UDCA->Cholangiocyte_Protection Bile_Flow Stimulation of Hepatobiliary Secretion UDCA->Bile_Flow Apoptosis Hepatocyte Apoptosis UDCA->Apoptosis inhibits Bile_Acid_Pool->Apoptosis induces

Figure 6: Multifactorial hepatoprotective mechanisms of UDCA.

Conclusion

While direct comparative efficacy data between this compound and other established liver therapies are scarce, this guide provides a framework for understanding their relative positions in the therapeutic landscape. This compound shows promise as a hepatoprotective agent, likely through its antioxidant properties and its role in supporting glutathione metabolism. N-acetylcysteine remains a critical therapy for specific types of acute liver injury, with a well-defined mechanism of action. Silymarin offers a broader, multi-targeted approach to chronic liver disease, impacting inflammation and fibrosis. Ursodeoxycholic acid is the standard of care for cholestatic conditions, with clear benefits in improving bile flow and protecting against bile acid toxicity.

Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and optimal clinical positioning of this compound in the management of liver diseases. Researchers and drug development professionals are encouraged to consider the distinct mechanisms of action and available clinical evidence presented in this guide when designing future studies and developing novel therapeutic strategies for liver disorders.

References

Assessing the Reproducibility of Citiolone Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, a derivative of the amino acid homocysteine, has been explored for its therapeutic potential in a variety of conditions, primarily attributed to its antioxidant, hepatoprotective, and mucolytic properties.[1] This guide provides a comparative assessment of this compound, focusing on the available experimental data to evaluate the reproducibility of research in these areas. While direct head-to-head comparative studies with alternatives are limited, this document synthesizes existing data and outlines experimental protocols to facilitate standardized and reproducible future research.

I. Antioxidant and Hepatoprotective Properties

This compound's primary mechanism of action is believed to be its function as a potent antioxidant. It is understood to enhance the synthesis of glutathione (GSH), a critical intracellular antioxidant, and to preserve sulfhydryl (SH) groups, thereby protecting cells from oxidative damage.[1] This is distinct from N-acetylcysteine (NAC), which directly provides cysteine for GSH synthesis.[1] Research suggests that this compound's hepatoprotective effects may be mediated through the activation of the Nrf2/ARE signaling pathway, a key regulator of antioxidant and detoxification enzymes.[1]

Comparative Data
CompoundAssay/ModelEndpointResultReference
This compound SH-SY5Y Neuroblastoma Cells (in vitro)Inhibition of 6-OHDA-induced neurotoxicityEC50: 2.96 ± 0.7 mM[1]
Chronic Hepatitis Patients (clinical trial)Improvement in liver function testsStatistically significant improvement vs. placebo
N-acetylcysteine (NAC) Acetaminophen-induced hepatotoxicity in HepaRG cells (in vitro)Reduction in MDA levelsSignificantly reduced MDA increase
Patients with Chronic Obstructive Pulmonary Disease (COPD)Reduction in exacerbation frequencySignificant reduction at doses of 1200 mg/day
Silymarin Carbon tetrachloride (CCl4)-induced liver injury in rats (in vivo)Reduction in serum ALT and AST levelsSignificant reduction compared to CCl4 group
Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are crucial. Below are representative protocols for assessing the in vitro antioxidant capacity and in vivo hepatoprotective effects of this compound.

1. In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This protocol is a common method for determining the free radical scavenging activity of a compound.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing methanol and DPPH solution is also measured.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

2. In Vivo Hepatoprotective Effect Assessment: Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

This is a widely used animal model to study drug-induced hepatotoxicity and the protective effects of test compounds.

  • Animals:

    • Male Wistar rats (180-220 g)

  • Procedure:

    • Acclimatize animals for one week.

    • Divide animals into the following groups (n=6 per group):

      • Group I: Normal control (vehicle only)

      • Group II: CCl4 control (vehicle + CCl4)

      • Group III: this compound (e.g., 50 mg/kg, p.o.) + CCl4

      • Group IV: this compound (e.g., 100 mg/kg, p.o.) + CCl4

      • Group V: Silymarin (standard drug, e.g., 100 mg/kg, p.o.) + CCl4

    • Administer this compound or Silymarin orally for 7 days.

    • On the 7th day, 1 hour after the last dose of the test compound, induce liver injury by intraperitoneal injection of CCl4 (1:1 mixture with olive oil, 2 mL/kg).

    • 24 hours after CCl4 administration, collect blood samples for biochemical analysis (ALT, AST, ALP, Bilirubin).

    • Euthanize the animals and collect liver tissue for histopathological examination and measurement of oxidative stress markers (MDA, GSH, SOD, CAT).

II. Mucolytic Properties

This compound is also recognized for its mucolytic activity, which involves reducing the viscosity of mucus. However, there is a significant lack of quantitative and comparative data in the publicly available literature to thoroughly assess the reproducibility of this effect.

Comparative Data

Due to the scarcity of specific data for this compound, the following table is presented as a template for how its mucolytic efficacy could be compared with other agents.

CompoundAssay/ModelEndpointResultReference
This compound Data not availableData not availableData not available
N-acetylcysteine (NAC) Sputum ViscometryReduction in mucus viscosityDose-dependent reduction
Carbocisteine Sputum ViscometryReduction in mucus viscosityEffective in reducing sputum viscosity
Erdosteine Chronic Obstructive Pulmonary Disease (COPD) patientsReduction in exacerbation frequencySuperior to NAC and Carbocisteine in a meta-analysis
Experimental Protocols

The following is a general protocol for assessing in vitro mucolytic activity, which can be adapted for testing this compound.

1. In Vitro Mucolytic Activity Assessment: Sputum Viscometry

  • Materials:

    • Sputum sample from patients with respiratory diseases

    • This compound

    • Phosphate buffered saline (PBS)

    • Viscometer

  • Procedure:

    • Collect a fresh sputum sample.

    • Homogenize the sputum sample.

    • Prepare different concentrations of this compound solution in PBS.

    • Mix equal volumes of the homogenized sputum and the this compound solutions (or PBS for control).

    • Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).

    • Measure the viscosity of each mixture using a viscometer.

    • Calculate the percentage reduction in viscosity compared to the control.

III. Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms and experimental designs is essential for understanding and replicating research findings.

Citiolone_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cell Hepatocyte ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces stress Cellular_Protection Cellular Protection ROS->Cellular_Protection combats This compound This compound Thiolactone_Ring Thiolactone Ring This compound->Thiolactone_Ring contains GSH Glutathione (GSH) Synthesis This compound->GSH enhances This compound->Nrf2 activates (putative) SH_Groups Sulfhydryl (SH) Groups Thiolactone_Ring->SH_Groups preserves SH_Groups->Cellular_Protection contributes to GSH->Cellular_Protection contributes to ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Cellular_Protection provides

Caption: Proposed antioxidant signaling pathway of this compound.

Experimental_Workflow_Hepatoprotection cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Data Collection and Analysis Animals Acclimatize Wistar Rats Grouping Divide into Control, CCl4, this compound, & Standard Groups Animals->Grouping Dosing 7-day Oral Gavage (this compound/Silymarin) Grouping->Dosing Induction Day 7: Induce Liver Injury (CCl4 Injection) Dosing->Induction Blood_Collection Day 8: Collect Blood (Biochemical Analysis: ALT, AST, etc.) Induction->Blood_Collection Tissue_Collection Euthanize & Collect Liver (Histopathology & Oxidative Stress Markers) Blood_Collection->Tissue_Collection Data_Analysis Statistical Analysis (Compare Groups) Tissue_Collection->Data_Analysis

Caption: In vivo hepatoprotection experimental workflow.

Conclusion and Future Directions

The available evidence suggests that this compound possesses antioxidant and hepatoprotective properties, with a potential mechanism involving the enhancement of the glutathione system and activation of the Nrf2 pathway. However, a significant gap exists in the literature regarding the reproducibility of these findings, largely due to a lack of direct, quantitative comparisons with other established agents and a scarcity of detailed, standardized experimental protocols in published studies.

To robustly assess the reproducibility and therapeutic potential of this compound, future research should prioritize:

  • Head-to-head comparative studies: Designing experiments that directly compare the efficacy of this compound with agents like N-acetylcysteine, carbocisteine, and silymarin using standardized assays and relevant disease models.

  • Detailed methodological reporting: Publishing comprehensive experimental protocols, including details on reagent sources, animal strains, and statistical methods, to facilitate replication by other laboratories.

  • Dose-response studies: Establishing clear dose-dependent effects for its various activities to determine optimal therapeutic windows.

  • Investigation of mucolytic properties: Conducting quantitative studies to elucidate the mechanism and efficacy of this compound's mucolytic action.

By addressing these areas, the scientific community can build a more comprehensive and reproducible evidence base to clearly define the therapeutic role of this compound.

References

A Comparative Review of Citiolone: Unveiling its Benefits and Drawbacks in the Landscape of Thiol-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Citiolone, a thiol-containing compound, has demonstrated therapeutic potential stemming from its antioxidant and mucolytic properties. This guide provides a comparative analysis of this compound against other thiol-based drugs—N-acetylcysteine (NAC), Erdosteine, and Carbocysteine—to elucidate its relative benefits and drawbacks. The information presented herein is curated from a range of preclinical and clinical studies to support further research and development in this therapeutic area.

Comparative Efficacy: A Quantitative Overview

Direct head-to-head clinical trials comparing this compound with other mucolytic and antioxidant agents are limited. However, by compiling data from individual studies, we can draw a comparative landscape of their efficacy in relevant therapeutic areas.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 ValueSource
This compound (N-acetyl-homocysteine thiolactone) DPPH Radical ScavengingData not available in reviewed literature-
N-acetylcysteine (NAC) DPPH Radical Scavenging~2.5 mM[Fanaei et al., 2014]
Erdosteine DPPH Radical ScavengingData not available in reviewed literature-
Carbocysteine Not a direct radical scavengerNot applicable[PDR, 2022]

Note: The antioxidant activity of thiol compounds is complex and not solely defined by direct radical scavenging. They also act by replenishing intracellular glutathione stores.

Table 2: Comparative Mucolytic Efficacy
CompoundMethodEffect on Sputum ViscositySource
This compound In vitro rheologyData not available in reviewed literature-
N-acetylcysteine (NAC) In vitro rheologySignificant reduction[Lill et al., 1988]
Erdosteine In vitro rheologySignificant reduction[Braga et al., 1991]
Carbocysteine Muco-regulatory action (indirect)Reduction in mucus viscosity[PDR, 2022]
Table 3: Clinical Efficacy in Liver and Respiratory Diseases
CompoundIndicationKey Clinical OutcomeSource
This compound Chronic HepatitisStatistically significant improvement in liver function tests vs. placebo[1][Miglio et al., 1977][1]
N-acetylcysteine (NAC) Non-acetaminophen Acute Liver FailureImproved overall survival and transplant-free survival vs. placebo[2][Hu et al., 2015][2]
Erdosteine Chronic Obstructive Pulmonary Disease (COPD)Reduced rate and duration of exacerbations vs. placebo[3][Dal Negro et al., 2017]
Carbocysteine Chronic Obstructive Pulmonary Disease (COPD)Reduced exacerbation rates and improved quality of life vs. placebo[Zheng et al., 2008]

Understanding the Mechanisms: Signaling Pathways

Thiol-based drugs exert their therapeutic effects through various mechanisms, a key one being the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.

cluster_extracellular Extracellular cluster_intracellular Intracellular Thiol_Drugs Thiol Drugs (this compound, NAC, Erdosteine) Thiol_Drugs_Intra Thiol Drugs Thiol_Drugs->Thiol_Drugs_Intra Cellular Uptake ROS Reactive Oxygen Species (ROS) Thiol_Drugs_Intra->ROS Scavenges Keap1 Keap1 Thiol_Drugs_Intra->Keap1 Modifies Cysteine Residues ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Ub Ubiquitin Nrf2->Ub Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Proteasome Proteasome Degradation Ub->Proteasome Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Cytoprotection Cellular Protection Antioxidant_Enzymes->Cytoprotection cluster_workflow Experimental Workflow: Mucolytic Activity A Sputum/Mucin Sample Collection B Sample Homogenization A->B C Incubation with Test Compound/Control B->C D Rheological Measurement (Viscosity & Elasticity) C->D E Data Analysis: % Viscosity Reduction D->E

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Citiolone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of citiolone, a derivative of cysteine, to minimize environmental impact and ensure laboratory safety. Adherence to these guidelines is critical due to the toxicological profile of this compound.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1][2]. In case of a spill, it is crucial to avoid dust formation and prevent the chemical from entering drains[3].

Key Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements for Handling and Disposal:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P391: Collect spillage.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • This includes unused or expired this compound, contaminated labware (e.g., vials, pipettes, flasks), and contaminated PPE.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Management:

    • Use a container that is compatible with this compound and is leak-proof.

    • The container must be kept tightly closed when not in use to prevent the release of any vapors or dust.

    • Label the container clearly with "this compound Waste," the relevant hazard symbols, and the date of accumulation.

  • Storage of Waste:

    • Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the necessary information about the waste, including its identity (this compound), quantity, and hazard classification.

    • Follow all institutional and local regulations for the packaging and transportation of hazardous waste. Disposal must be in accordance with prevailing country, federal, state, and local regulations.

Quantitative Data Summary

PropertyValueReference
CAS Number17896-21-8
Molecular FormulaC6H9NO2S
Molecular Weight159.2 g/mol
Melting Point109-111°C
Boiling Point427.3°C at 760 mmHg
Flash Point212.2°C

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is depicted in the following diagram. This visual guide illustrates the procedural steps from waste generation to final disposal.

Citiolone_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management Generate Generate this compound Waste (Unused chemical, contaminated labware, PPE) Segregate Segregate Waste into Designated Labeled Container Generate->Segregate Store Store Waste Container in Secure, Ventilated Area Segregate->Store Contact_EHS Contact EHS or Licensed Waste Contractor Store->Contact_EHS Package Package Waste According to Regulations Contact_EHS->Package Dispose Dispose at Approved Waste Disposal Plant Package->Dispose

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Citiolone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Citiolone, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound, a derivative of the amino acid homocysteine, requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to mitigate risks effectively.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used at all times:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Skin Protection: Impervious clothing, such as a fully buttoned lab coat, is required.[3] Handle the substance with chemical-resistant gloves that have been inspected for integrity before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] After handling, wash and dry your hands thoroughly.[1]

  • Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator is necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational and Handling Protocols

Proper handling and storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep the container away from incompatible materials such as strong oxidizing agents.

Quantitative Safety Data

The following table summarizes the known quantitative data for this compound. It is critical to note that specific occupational exposure limits have not been established.

ParameterValueReference
Occupational Exposure Limit Values No data available
Biological Limit Values No data available

Emergency and Disposal Procedures

A clear and efficient response to emergencies and a compliant disposal plan are essential components of laboratory safety.

Accidental Release Measures

In the event of a spill, follow these steps meticulously:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Use an inert absorbent material to collect the spilled substance.

  • Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • The material can be sent to a licensed chemical destruction plant.

  • Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.

  • Do not allow the chemical to enter drains or sewer systems.

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill, ensuring a systematic and safe cleanup process.

Citiolone_Spill_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill ventilate->contain absorb Absorb with Inert Material contain->absorb collect Collect into a Closed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A flowchart outlining the step-by-step procedure for safely managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citiolone
Reactant of Route 2
Reactant of Route 2
Citiolone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.